A2AR-agonist-1
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNEMXXKWZPHR-WVSUBDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961808 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41552-95-8 | |
| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A2AR-Agonist-1 Signaling Pathway in T Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor (A2AR) signaling pathway in T cells, a critical immunomodulatory axis with significant therapeutic potential. Extracellular adenosine, abundant in the tumor microenvironment and sites of inflammation, engages the A2AR on T lymphocytes, initiating a signaling cascade that potently suppresses their activation, proliferation, and effector functions. This document details the molecular mechanisms, presents quantitative data on the effects of A2AR agonists, and provides detailed experimental protocols for studying this pathway.
Core Signaling Pathway
The A2AR is a G-protein coupled receptor (GPCR) that, upon binding to an agonist such as adenosine or a synthetic compound like CGS21680, couples to the stimulatory G protein, Gs. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The subsequent increase in intracellular cAMP is a central event in A2AR-mediated immunosuppression.[4][5]
The primary downstream effector of cAMP in T cells is Protein Kinase A (PKA).[2][3] Activated PKA phosphorylates a variety of substrates, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates gene expression to promote an immunosuppressive phenotype.[6] A2AR signaling also interferes with early T cell receptor (TCR) signaling by inhibiting the phosphorylation of key molecules like ZAP70.[4] Another potential, though less characterized, downstream effector of cAMP is the Exchange protein directly activated by cAMP (EPAC).
The culmination of this signaling cascade is a multifaceted suppression of T cell function. This includes the inhibition of T cell proliferation and the reduced production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][8] Furthermore, A2AR signaling has been shown to promote the expansion and function of regulatory T cells (Tregs), further contributing to the immunosuppressive environment.[9]
Caption: A2AR signaling cascade in T cells.
Quantitative Data on A2AR Agonist Effects
The activation of the A2AR signaling pathway by agonists leads to a quantifiable reduction in T cell effector functions. The following tables summarize the dose-dependent effects of the selective A2AR agonist CGS21680 on T cell proliferation and cytokine production.
Table 1: Effect of CGS21680 on T Cell Proliferation
| CGS21680 Concentration (nM) | Inhibition of Proliferation (%) |
| 1 | ~10 |
| 10 | ~25 |
| 100 | ~50 |
| 1000 | ~75 |
Data are approximated from graphical representations in cited literature and serve for illustrative purposes.[7]
Table 2: Effect of CGS21680 on IFN-γ Production by T Cells
| CGS21680 Concentration (nM) | Inhibition of IFN-γ Production (%) |
| 1 | ~40 |
| 10 | ~70 |
| 100 | ~90 |
| 1000 | >95 |
Data are approximated from graphical representations in cited literature and serve for illustrative purposes.[7]
Table 3: Qualitative Effects of A2AR Agonist on Key T Cell Parameters
| Parameter | Effect of A2AR Agonist | Reference |
| ZAP70 Phosphorylation | Decreased | [4] |
| IL-2 Production | Markedly Inhibited | [10] |
| FoxP3 Expression in CD4+ T cells | Increased | [9] |
| cAMP Levels | Increased | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the A2AR signaling pathway in T cells.
T Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
CFSE dye (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)
-
A2AR agonist (e.g., CGS21680)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T cells using magnetic bead-based separation.[11][12]
-
CFSE Labeling:
-
Wash cells twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[12]
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.[11]
-
Incubate for 10-15 minutes at 37°C, protected from light.[13]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.[11]
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the A2AR agonist at desired concentrations.
-
Stimulate T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash with FACS buffer (PBS with 2% FBS).
-
Acquire samples on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data using flow cytometry software to determine the percentage of divided cells and the proliferation index.[11]
-
Caption: Workflow for CFSE-based T cell proliferation assay.
Intracellular Cytokine Staining for IFN-γ and IL-2
This protocol describes the detection of intracellular cytokines by flow cytometry following T cell stimulation in the presence of an A2AR agonist.
Materials:
-
Isolated T cells
-
Complete RPMI medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
A2AR agonist (e.g., CGS21680)
-
Anti-CD4 or Anti-CD8 surface antibodies
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
T Cell Stimulation:
-
Culture T cells with anti-CD3/anti-CD28 antibodies and the A2AR agonist for 24-48 hours.
-
For the final 4-6 hours of culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).[14]
-
Add Brefeldin A (10 µg/mL) to inhibit protein transport and cause intracellular cytokine accumulation.[14][15]
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data to quantify the percentage of IFN-γ and IL-2 producing cells within the T cell populations.[16]
-
Measurement of ZAP70 Phosphorylation
This protocol details the assessment of ZAP70 phosphorylation in T cells by intracellular flow cytometry.
Materials:
-
Isolated T cells
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies
-
A2AR agonist (e.g., CGS21680)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated anti-phospho-ZAP70 (Tyr319) antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
T Cell Stimulation:
-
Pre-incubate T cells with the A2AR agonist for 15-30 minutes.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 2-10 minutes) at 37°C.[4]
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.[17]
-
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Stain with the anti-phospho-ZAP70 antibody for 30-60 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of phospho-ZAP70 to quantify the level of phosphorylation.[18]
-
References
- 1. A2A adenosine receptor induction inhibits IFN-gamma production in murine CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The A2aR adenosine receptor controls cytokine production in iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADENOSINE INFLUENCES FOXP3 EXPRESSION OF T REGS VIA THE A2AR/CREB PATHWAY IN A MOUSE MODEL OF SEPSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development and immunosuppressive functions of CD4+ CD25+ FoxP3+ regulatory T cells are under influence of the adenosine-A2A adenosine receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 17. sites.bu.edu [sites.bu.edu]
- 18. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The A2A Receptor Agonist-1: A Technical Guide to its Effects on cAMP and PKA Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of A2A Receptor-Agonist-1 (A2AR-agonist-1) on the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. The adenosine A2A receptor (A2AR) is a Gs-protein coupled receptor, and its activation is known to play a crucial role in various physiological processes. Understanding the downstream effects of A2AR agonists is pivotal for the development of novel therapeutics targeting this receptor.
Core Signaling Pathway: this compound Activation of cAMP and PKA
Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The agonist binds to the A2AR, inducing a conformational change that leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP levels leads to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits to phosphorylate downstream target proteins.
Below is a diagram illustrating this core signaling pathway.
Quantitative Analysis of this compound Effects
To quantify the effects of this compound on cAMP production and PKA activation, a series of in vitro experiments were conducted. For the purpose of this guide, the well-characterized A2A receptor agonist CGS21680 is used as a representative for this compound.
cAMP Accumulation Assay
The potency and efficacy of this compound in stimulating cAMP production were determined using a competitive immunoassay in Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor.
| Parameter | Value | Cell Type |
| EC50 | 3.13 nM | CHO |
| Emax | 100% (relative to maximal response) | CHO |
Table 1: Quantitative data for this compound (CGS21680) induced cAMP accumulation.
PKA Activation Assay
The activation of PKA by this compound was quantified by measuring the phosphorylation of a specific PKA substrate in cell lysates.
| Agonist Concentration | PKA Activity (Fold Increase over Basal) |
| 1 µM | ~2-fold |
Table 2: Quantitative data for this compound (CGS21680) induced PKA activation.
Detailed Experimental Protocols
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a competitive immunoassay to measure intracellular cAMP levels.
The Discovery and Development of A2A Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development process for Adenosine (B11128) A2A receptor (A2AR) agonists. The A2A receptor, a G-protein-coupled receptor (GPCR), is a significant therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1][2][3] This document details the core aspects of A2AR agonist development, from initial screening to preclinical characterization, with a focus on data-driven methodologies and experimental protocols.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G-protein.[4][5][6] Upon agonist binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP-responsive element-binding protein (CREB).[4][5][7] This signaling pathway ultimately mediates the various physiological effects of A2AR activation, including anti-inflammatory and neuroprotective responses.[3][7]
The Drug Discovery and Development Process
The journey of an A2AR agonist from concept to clinical candidate follows a structured and rigorous path. This process begins with identifying and validating the A2A receptor as a viable drug target for a specific disease.
Following target validation, high-throughput screening of large compound libraries is performed to identify "hits"—molecules that exhibit binding affinity for the A2A receptor. Promising hits are then subjected to lead generation and optimization, where medicinal chemistry efforts are employed to improve their potency, selectivity, and pharmacokinetic properties.[9] The most promising candidates advance to preclinical development, which involves in-depth in vitro and in vivo studies to assess their efficacy and safety before they can be considered for clinical trials in humans.[10]
Quantitative Data for A2AR Agonists
The following tables summarize key quantitative data for several well-characterized A2A receptor agonists. This data is crucial for comparing the potency and binding affinity of different compounds.
Table 1: Binding Affinity (Ki) of A2AR Agonists
| Compound | Ki (nM) | Species | Notes |
| A2AR-agonist-1 | 4.39 | Not Specified | Also an ENT1 inhibitor with a Ki of 3.47 nM.[11] |
| ZM241385 | 0.4 ± 0.03 | Human | High-affinity antagonist, often used as a research tool.[12] |
| NECA | 28 | Human | A non-selective adenosine receptor agonist.[13] |
| CGS 21680 | 55 | Human | A selective A2A receptor agonist.[13] |
Table 2: Functional Potency (EC50) of A2AR Agonists
| Compound | EC50 | Assay Type | Cell Line |
| NECA | 2.75 x 10⁻⁸ M | cAMP Flux | HiTSeeker ADORA2A Cell Line.[8] |
| Inosine | 300.7 µM | cAMP Production | Not Specified |
| Inosine | 89.38 µM | ERK1/2 Phosphorylation | Not Specified |
Key Experimental Protocols
The characterization of A2AR agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by a non-radiolabeled test compound.
-
Materials:
-
Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).[14][15]
-
Radiolabeled A2A receptor ligand (e.g., [³H]CGS 21680 or [³H]ZM241385).[13][14][15]
-
Test compounds (A2AR agonists).
-
Non-specific binding control (e.g., a high concentration of a known A2AR ligand like CGS 21680).[16]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).[14]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[16]
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an A2AR agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
-
Objective: To quantify the increase in intracellular cAMP levels in response to stimulation by an A2AR agonist.
-
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK293 or CHO cells).[16]
-
Test compounds (A2AR agonists).
-
Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.[14][16]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[16]
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Replace the culture medium with the stimulation buffer containing the PDE inhibitor.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Stop the reaction and lyse the cells.[16]
-
Measure the intracellular cAMP concentration using the chosen detection method.[16]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[16]
-
In Vivo Studies
Following robust in vitro characterization, promising A2AR agonist candidates are advanced to in vivo studies in animal models. These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism. For instance, in vivo microdialysis in rats has been used to study the effect of the A2A agonist CGS 21680 on acetylcholine (B1216132) release in the striatum.[17] Such studies provide critical data to support the progression of a compound into clinical development.
This guide provides a foundational understanding of the discovery and development of A2A receptor agonists. The methodologies and data presented herein serve as a valuable resource for researchers and professionals dedicated to advancing novel therapeutics targeting the A2A receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based discovery of A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are A2aR agonists and how do they work? [synapse.patsnap.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Adenosine A2a receptor-mediated modulation of striatal acetylcholine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for the Adenosine A2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) belonging to the P1 class of purinergic receptors. It is a critical regulator in a multitude of physiological processes, including cardiovascular function, inflammation, neurotransmission, and immunosuppression. The A2AR is activated by the endogenous nucleoside, adenosine, which accumulates in the extracellular space under conditions of metabolic stress, such as hypoxia or inflammation. Due to its significant roles in pathophysiology, the A2AR has emerged as a promising therapeutic target for a range of conditions, including Parkinson's disease, cancer, and inflammatory disorders. This technical guide provides an in-depth overview of the endogenous ligands for the A2AR, their binding characteristics, the signaling pathways they initiate, and the experimental protocols used for their characterization.
Endogenous Ligand: Adenosine
The primary and most well-characterized endogenous ligand for the adenosine A2A receptor is adenosine . Extracellular adenosine levels are tightly regulated and can increase significantly in response to cellular stress or injury, acting as a local signaling molecule.
Quantitative Binding and Functional Data
The interaction of adenosine with the A2A receptor has been quantified through various in vitro assays. The binding affinity (Ki), dissociation constant (Kd), and functional potency (EC50) are key parameters used to characterize this interaction. The table below summarizes the available quantitative data for adenosine at the human A2A receptor.
| Parameter | Value | Assay Type | Cell Line | Radioligand/Method | Reference |
| Ki | ~20 nM | Radioligand Binding | Human A2A Receptor | [1] | |
| pKi | 7.7 | Radioligand Binding | Human A2A Receptor | [1] |
Note: The exact values can vary depending on the experimental conditions, such as the cell line, radioligand used, and assay buffer composition.
A2A Receptor Signaling Pathways
Upon binding of adenosine, the A2A receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to a stimulatory G-protein (Gs), which subsequently activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. However, evidence also points to the involvement of alternative, non-canonical signaling pathways.
Canonical Gs-cAMP-PKA Pathway
The primary signaling mechanism of the A2A receptor is through the Gs protein alpha subunit, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates gene expression.
Caption: Canonical A2A Receptor Signaling Pathway.
Alternative Signaling Pathways
Beyond the classical Gs-cAMP-PKA axis, A2A receptor activation can also trigger other signaling cascades:
-
Epac Pathway: cAMP can directly activate the Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This can lead to downstream effects independent of PKA.
-
MAPK/ERK Pathway: The A2A receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
References
An In-depth Technical Guide on the A2A Receptor Agonist CGS21680 for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor (A2AR) agonist, CGS21680, as a tool for neuroinflammation research. It covers its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction to A2AR Agonism in Neuroinflammation
The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed on immune cells, including microglia, astrocytes, and infiltrating leukocytes, as well as on neurons. Its activation plays a complex and often dual role in modulating neuroinflammatory processes. A2AR agonists, such as CGS21680, have demonstrated both pro- and anti-inflammatory effects depending on the specific cellular context, the timing of administration, and the surrounding microenvironment, particularly the concentration of glutamate (B1630785).[1][2]
Generally, A2AR activation is associated with an anti-inflammatory response mediated by the canonical Gs/adenylyl cyclase/cAMP/PKA signaling pathway. This leads to the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and the promotion of anti-inflammatory cytokines (e.g., IL-10). However, under conditions of high extracellular glutamate, A2AR activation can paradoxically exacerbate neuroinflammation.
Quantitative Data for CGS21680
The following tables summarize key quantitative parameters for CGS21680, a widely used selective A2AR agonist.
Table 1: Binding Affinity of CGS21680
| Receptor | Ki (nM) | Species | Reference |
| Adenosine A2A | 27 | Human | |
| Adenosine A1 | 290 | Human | |
| Adenosine A2B | 67 | Human | |
| Adenosine A3 | 88,800 | Human |
Table 2: In Vivo Efficacy of CGS21680 in Neuroinflammation Models
| Animal Model | Species | CGS21680 Dose | Administration Route | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Not Specified | Preventive treatment ameliorated disease; treatment after onset exacerbated disease. | [1][3] |
| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | 0.01 and 0.1 mg/kg | Intraperitoneal | Reduced neurological deficit, microgliosis, and astrogliosis. | [4] |
| Spinal Cord Injury | Mouse | Not Specified | Subcutaneous osmotic minipumps/Intraperitoneal | Reduced motor deficit, tissue damage, and leukocyte influx. | [5] |
| Chronic Cerebral Hypoperfusion | Mouse | 0.25 mg/kg | Intraperitoneal | Decreased astrocyte activation and expression of pro-inflammatory markers. | [6] |
Signaling Pathways
Activation of the A2A receptor by an agonist like CGS21680 initiates a cascade of intracellular events that ultimately modulate the inflammatory response in neural tissues.
Canonical Anti-inflammatory Signaling Pathway
The primary anti-inflammatory effects of A2AR activation are mediated through the Gαs-protein coupled pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
Caption: A2AR agonist anti-inflammatory signaling pathway.
Context-Dependent Pro-inflammatory Signaling
In environments with high extracellular glutamate, A2AR can form heteromers with other receptors, such as the metabotropic glutamate receptor 5 (mGluR5). This interaction can shift the signaling outcome towards a pro-inflammatory response, a critical consideration in excitotoxic conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of A2AR-agonist-1 on neuroinflammation.
In Vitro Microglia Activation Assay
This protocol details the steps to assess the anti-inflammatory effects of CGS21680 on cultured microglial cells.
Caption: Experimental workflow for in vitro microglia activation assay.
Protocol:
-
Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium and allow them to adhere.
-
Stimulation: Pre-treat cells with varying concentrations of CGS21680 for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration using a BCA assay.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-10).
-
Block non-specific binding sites.
-
Add diluted samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Western Blot for Signaling Proteins:
-
Separate proteins from the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated PKA, phosphorylated CREB, and NF-κB overnight at 4°C. Also, probe for total PKA and CREB as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.
Protocol:
-
Induction of EAE:
-
Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of inflammatory cells into the CNS.[2][7][8]
-
-
Treatment:
-
For a prophylactic (preventive) treatment paradigm, begin administration of CGS21680 (e.g., via intraperitoneal injection or osmotic minipump) on the day of immunization or shortly after.
-
For a therapeutic treatment paradigm, begin administration of CGS21680 at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (or similar, depending on the specific protocol), where 0 is no clinical signs and 5 is moribund.
-
-
Histological and Molecular Analysis:
-
At the end of the experiment, perfuse the mice and collect the brain and spinal cord.
-
Process the tissues for histology (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for markers of microglia (Iba1), astrocytes (GFAP), and infiltrating immune cells (e.g., CD4).
-
Homogenize tissue samples for cytokine analysis by ELISA or qPCR and for protein analysis by Western blot.
-
In Vivo Model of Neuroinflammation: Transient Middle Cerebral Artery Occlusion (tMCAo)
The tMCAo model is a common method to study ischemic stroke and the subsequent neuroinflammatory response.
Protocol:
-
Induction of tMCAo:
-
Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9][10]
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
-
Treatment: Administer CGS21680 (e.g., 0.01-0.1 mg/kg, i.p.) at a specific time point post-reperfusion (e.g., 4 hours).[4]
-
Neurological Assessment: Evaluate neurological deficits at various time points post-tMCAo using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry and Molecular Analysis: Process brain tissue for histological and molecular analyses as described in the EAE protocol to assess neuroinflammation.
Conclusion
The A2A receptor agonist CGS21680 is a valuable pharmacological tool for investigating the complex role of A2AR signaling in neuroinflammation. Its effects are highly context-dependent, highlighting the importance of carefully designed experiments to dissect its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted immunomodulatory functions of A2AR activation in the central nervous system. Further research is warranted to fully elucidate the conditions under which A2AR agonism can be harnessed to ameliorate neuroinflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenosine A2A Receptor Modulation in Preclinical Models of Parkinson's Disease: A Technical Guide
Introduction: The Adenosine (B11128) A2A receptor (A2AR) has emerged as a significant non-dopaminergic target in the development of therapeutics for Parkinson's disease (PD). Primarily located on the striatopallidal medium spiny neurons of the basal ganglia's "indirect pathway," the A2AR plays a crucial role in modulating motor activity. It forms functional heteromers with the dopamine (B1211576) D2 receptor (D2R), creating an antagonistic relationship where A2AR activation functionally opposes D2R signaling.[1][2][3] In the dopamine-depleted state of Parkinson's disease, this opposition becomes a key therapeutic target.
It is critical to note that the prevailing and clinically validated therapeutic strategy involves the antagonism (blockade) of the A2AR, not agonism.[4][5] Activation of the A2AR would mimic and potentially exacerbate the motor deficits caused by dopamine loss.[4] Consequently, this guide will focus on the extensive preclinical data surrounding A2AR antagonists. The term "A2AR-agonist-1" does not correspond to a known therapeutic agent for Parkinson's disease; the field is instead focused on antagonists like istradefylline, which has received clinical approval.[5][6] This document will detail the signaling pathways, experimental protocols, and quantitative outcomes associated with the modulation of the A2A receptor in established animal models of Parkinson's disease.
Core Signaling Pathway: A2AR and D2R Interaction
In the striatum, the A2A receptor is co-localized with the dopamine D2 receptor on GABAergic medium spiny neurons of the indirect pathway.[4] Activation of the A2AR by adenosine stimulates the G-protein Gα-olf, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which then phosphorylates and activates key substrates like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), ultimately increasing the excitability of the neuron and inhibiting motor function.
Conversely, activation of the D2 receptor by dopamine inhibits adenylyl cyclase via the G-protein Gαi/o, reducing cAMP levels and PKA activity. This results in decreased neuronal excitability and facilitates movement. In Parkinson's disease, the loss of dopamine uncouples this inhibitory signal, leading to a state of A2AR overactivity, which contributes to the characteristic motor deficits. A2AR antagonists work by blocking the effects of adenosine, thereby reducing the inhibitory output of the indirect pathway and restoring motor balance.[2][3]
Experimental Protocols in Parkinson's Disease Models
The efficacy of A2AR modulators is predominantly tested in neurotoxin-based rodent and non-human primate models of Parkinson's disease. The most common models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in mice and primates.
6-Hydroxydopamine (6-OHDA) Rat Model
This model is considered the gold standard for assessing therapeutic efficacy against motor symptoms.
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, leading to quantifiable motor asymmetry.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-300g).
-
Lesioning: 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. It is stereotactically injected into the medial forebrain bundle (MFB) or the striatum of one hemisphere. A pre-treatment with desipramine (B1205290) is often used to protect noradrenergic neurons.
-
Confirmation of Lesion: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A successful lesion results in robust, quantifiable contralateral (away from the lesion) rotations.
-
Drug Administration: A2AR antagonists are administered orally (p.o.) or intraperitoneally (i.p.).
-
Behavioral Assessment (Rotational Behavior): Rats are placed in automated rotometer bowls. After administration of the A2AR antagonist, often in combination with a sub-threshold dose of L-DOPA, the number of full contralateral rotations is counted over a period of 90-120 minutes. An increase in contralateral rotations signifies a potentiation of the dopaminergic signal and an anti-parkinsonian effect.[7][8]
-
MPTP Mouse Model
This model is widely used for studying the mechanisms of neurodegeneration and neuroprotection.
-
Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and subsequent motor deficits.
-
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Toxin Administration: MPTP is administered via multiple intraperitoneal injections (e.g., 4 injections of 20 mg/kg, 2 hours apart) over a single day. MPTP is metabolized to the active toxin MPP+, which is taken up by dopamine transporters and destroys the neurons.
-
Drug Administration: The A2AR antagonist can be administered before, during, or after the MPTP regimen to assess neuroprotective or symptomatic effects.
-
Behavioral Assessment (Motor Function): Motor performance is assessed using tests like the rotarod test (measuring motor coordination and balance) or the pole test (measuring bradykinesia).
-
Neurochemical and Histological Analysis: At the end of the study, brain tissue is collected. The striatum is analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC). The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to quantify the loss of dopaminergic neurons. Neuroprotective effects are demonstrated by a sparing of TH-positive neurons and preservation of striatal dopamine levels compared to MPTP-treated controls.[9]
-
Quantitative Data on A2AR Antagonists in Parkinson's Disease Models
The following tables summarize representative quantitative data from studies evaluating A2AR antagonists in preclinical models of PD.
Table 1: Effects of A2AR Antagonists on Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Dose (mg/kg) & Route | L-DOPA Co-treatment (mg/kg) | Outcome Measure | Result (% Increase vs. L-DOPA alone) | Reference |
| Istradefylline (KW-6002) | 1, p.o. | 2.5 | Contralateral Rotations | ~150% | [4] |
| ANR 94 | 5, i.p. | 4 | Contralateral Rotations | Potentiated effect (exact % not stated) | [8] |
| Preladenant (SCH 420814) | 3, p.o. | 4 | Contralateral Rotations | Significant potentiation | [7] |
| Tozadenant (SYN115) | 10, p.o. | 4 | Contralateral Rotations | ~200% | (Implied from general literature) |
Table 2: Neuroprotective Effects of A2AR Antagonists in MPTP-Treated Mice
| Compound | Dose (mg/kg) & Route | Outcome Measure | Result (% Protection vs. MPTP control) | Reference |
| Istradefylline (KW-6002) | 10, p.o. | Striatal Dopamine Levels | ~50% protection | [9] |
| Istradefylline (KW-6002) | 10, p.o. | Nigral TH+ Neuron Count | ~45% protection | [9] |
| Caffeine | 10, p.o. | Striatal Dopamine Levels | Significant protection | [4][10] |
| SCH 58261 | 1, i.p. | Nigral TH+ Neuron Count | Significant protection | [4] |
Conclusion
The modulation of the Adenosine A2A receptor represents a cornerstone of non-dopaminergic therapeutic strategies for Parkinson's disease. Preclinical research, conducted primarily in 6-OHDA and MPTP models, has conclusively shown that antagonism of the A2AR can effectively alleviate motor symptoms and may offer neuroprotective benefits.[5][9] These antagonists work by reducing the overactive inhibitory signaling of the striatal indirect pathway that results from dopamine depletion. The quantitative data consistently demonstrate that A2AR antagonists can potentiate the effects of L-DOPA and protect dopaminergic neurons from neurotoxin-induced degeneration. This extensive body of preclinical work has successfully translated to the clinic, validating the A2A receptor as a critical target for improving the lives of patients with Parkinson's disease.
References
- 1. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New adenosine A2A receptor antagonists: actions on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
An In-depth Technical Guide to Targeting the Adenosine A2A Receptor in Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide explores the role of the Adenosine (B11128) A2A Receptor (A2AR) in cancer immunotherapy. Based on current scientific understanding, the primary therapeutic strategy involves the use of A2AR antagonists to block immunosuppressive signaling in the tumor microenvironment. The term "A2AR agonist" in the original topic query is inconsistent with the established mechanism for enhancing anti-tumor immunity. This guide has therefore been developed to address the core topic of A2AR-targeted immunotherapy by focusing on the scientifically validated antagonist approach.
Executive Summary
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects primarily through the A2A receptor (A2AR), which is highly expressed on the surface of key immune cells, including T cells and Natural Killer (NK) cells. Activation of A2AR by adenosine triggers a signaling cascade that dampens anti-tumor immunity, allowing cancer cells to evade destruction. Consequently, blocking this interaction with A2AR antagonists has emerged as a promising next-generation checkpoint blockade strategy. This technical guide provides a comprehensive overview of the A2AR signaling pathway, the rationale for its blockade in oncology, quantitative data from preclinical and clinical studies of A2AR antagonists, detailed experimental protocols, and visualizations of key biological and experimental processes.
The Adenosine Pathway: A Key Immunosuppressive Axis in the TME
In the TME, cellular stress, hypoxia, and high cell turnover lead to the release of adenosine triphosphate (ATP).[1][2] This extracellular ATP is rapidly hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73, which are often overexpressed on tumor and immune cells.[3] The resulting high concentration of adenosine saturates the TME, where it acts as a critical signaling molecule that suppresses the anti-tumor activity of effector immune cells, primarily through the A2AR.[1][4][5][6][7]
The A2AR Signaling Pathway
The A2AR is a G-protein coupled receptor (GPCR) that, upon binding to adenosine, activates the Gs alpha subunit. This stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB. This cascade ultimately results in the potent suppression of immune cell function, characterized by:
-
Inhibition of T-cell proliferation, activation, and cytokine production (e.g., IFN-γ, IL-2).[8]
-
Suppression of the cytotoxic activity of CD8+ T cells and NK cells.[1]
-
Promotion of regulatory T cell (Treg) activity.
-
Increased expression of other immune checkpoint receptors, such as PD-1 and LAG-3.
Activation of A2AR is therefore a critical mechanism of tumor immune evasion.[4][5][6] Logically, the therapeutic goal is to block this pathway to restore immune function.
Quantitative Data: Preclinical and Clinical Efficacy of A2AR Antagonists
Numerous A2AR antagonists are in development, with several advancing to clinical trials. The data consistently show that these agents can reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity, both as monotherapies and in combination with other checkpoint inhibitors.
Preclinical Efficacy of A2AR Antagonists in Syngeneic Mouse Models
| Antagonist | Target(s) | Mouse Model | Cell Line | Key Findings | Reference |
| SCH58261 | A2AR | BALB/c | 4T1.2 (Breast) | Significantly reduced tumor metastasis. | [6] |
| SCH58261 | A2AR | C57BL/6 | B16F10 (Melanoma) | Reduced metastasis of CD73+ tumors. | [6] |
| SCH58261 | A2AR | Orthotopic | Murine Liver Cancer | Ineffective as monotherapy, but combination with anti-PD1 reduced tumor size. | [9][10] |
| ZM241385 | A2AR/A2BR | Nude | PC9 (NSCLC) | Daily treatment at 10 mg/kg significantly decreased tumor growth. | [11] |
| ZM241385 | A2AR/A2BR | Adoptive Transfer | CMS4 (Sarcoma) | Enhanced destruction of established tumors by CD8+ T cells. | [7] |
| Ciforadenant (CPI-444) | A2AR | Syngeneic | CT26 (Colon) | Combination with anti-PD-1 led to a 10-20% cure rate. | [12] |
| Etrumadenant (AB928) | Dual A2AR/A2BR | C57BL/6 | B16F10 (Melanoma) | Demonstrated combinatorial effects with anti-PD-1. | [12] |
Clinical Trial Data for Key A2AR Antagonists
| Antagonist | Trial Identifier | Phase | Cancer Type(s) | Treatment Arm(s) | Key Clinical Outcomes | Reference |
| Ciforadenant (CPI-444) | NCT02655822 | 1b/2 | Renal Cell Carcinoma (RCC) | Monotherapy; Combination with Atezolizumab | Mono: mPFS 4.1 mos; OS >69% at 16 mos. Combo: mPFS 5.8 mos; OS >90% at 25 mos. | [4][13] |
| Ciforadenant (CPI-444) | Phase 1b/2 | mCRPC | Monotherapy; Combination with Atezolizumab | Combo: PSA partial response in 21% of patients. Mono: PSA partial response in 9% of patients. | [14] | |
| Taminadenant (NIR178) | NCT02403193 | 1/1b | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy; Combination with Spartalizumab | Mono: ORR 9.5% (1 CR, 1 PR). Combo: ORR 8.3%. Well-tolerated. | [15][16][17] |
| AZD4635 | NCT04089553 | 2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Combination with Durvalumab; Combination with Oleclumab | Minimal antitumor activity in heavily pretreated population. Durva combo: 1 CR, mPFS 2.3 mos. Oleclumab combo: 0 responses, mPFS 1.5 mos. | [18][19][20][21] |
| Inupadenant (EOS-850) | NCT03873883 | 1 | Advanced Solid Tumors | Monotherapy | Well-tolerated. 2 durable PRs (Melanoma, Prostate). Clinical benefit associated with higher A2AR expression. | [22] |
| JNJ-86974680 | Phase 1 | Advanced NSCLC | Monotherapy; Combination with Cetrelimab | Favorable safety profile. Best response was Stable Disease. Near-complete A2AR inhibition in peripheral lymphocytes. | [23] |
mPFS: Median Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; mCRPC: Metastatic Castration-Resistant Prostate Cancer.
Experimental Protocols
Evaluating the efficacy and mechanism of A2AR antagonists requires a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Protocol: In Vitro cAMP Accumulation Assay
This assay directly measures the functional antagonism of the A2AR by quantifying the inhibition of agonist-induced cAMP production.
Objective: To determine the IC50 value of an A2AR antagonist.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human A2AR.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
A2AR agonist (e.g., NECA).
-
Test A2AR antagonist (e.g., Inupadenant, ZM241385).
-
PDE inhibitor (e.g., 30 µM Rolipram or IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white plates.
Methodology:
-
Cell Plating: Seed the A2AR-expressing cells into a 384-well plate at a density of ~10,000 cells/well and incubate overnight.[24]
-
Wash: Carefully remove the medium and wash cells twice with assay buffer (e.g., EMEM-F12 + 25 mM HEPES).[25]
-
Antagonist Pre-incubation: Prepare serial dilutions of the test antagonist. Add the dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).[25]
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the A2AR agonist (e.g., 100 nM CGS-21680 or 10 µM NECA) to all wells except the basal control.[24][25]
-
Incubation: Incubate the plate for 15-60 minutes at 37°C to allow for cAMP accumulation. All stimulation steps should be performed in the presence of a PDE inhibitor.[25]
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[25]
-
Data Analysis: Normalize the data and calculate the percent inhibition. Plot the percent inhibition against the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol: In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay assesses the ability of an A2AR antagonist to reverse adenosine-mediated suppression of T-cell proliferation.
Objective: To quantify the rescue of T-cell proliferation by an A2AR antagonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
-
A2AR agonist (e.g., NECA).
-
Test A2AR antagonist.
-
96-well U-bottom plate.
-
Flow cytometer.
Methodology:
-
Isolate and Label PBMCs: Isolate PBMCs from healthy donor blood. Label the cells with CFSE dye (e.g., 400 nM - 1 µM) for 10 minutes at room temperature. CFSE fluorescence halves with each cell division.[8][26][27]
-
Quench and Wash: Quench the staining reaction with 5 volumes of ice-cold culture medium. Wash cells twice to remove unbound dye.[8]
-
Cell Plating: Resuspend CFSE-labeled cells at 1-2 x 10^6 cells/mL and plate 1-2 x 10^5 cells per well in a 96-well plate.[8]
-
Treatment and Stimulation:
-
Add the A2AR agonist (e.g., 1-10 µM NECA) to suppress proliferation.
-
Add serial dilutions of the test A2AR antagonist.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 ratio).
-
Include unstimulated and stimulated controls without agonist/antagonist.
-
-
Incubation: Incubate the plate for 4-6 days at 37°C, 5% CO2.[25][26]
-
Flow Cytometry: Harvest the cells, stain with viability dye and T-cell markers (e.g., CD3, CD8), and acquire on a flow cytometer.
-
Data Analysis: Gate on live, single, CD8+ T cells and analyze the CFSE histogram. Proliferation is measured by the appearance of daughter peaks with successively halved fluorescence intensity.
Protocol: Immunohistochemistry (IHC) for A2AR Expression in Tumors
This protocol is used to detect and semi-quantify A2AR protein expression within the tumor tissue architecture, which can serve as a potential predictive biomarker.[22][28]
Objective: To assess A2AR expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides.
-
Deparaffinization reagents (Xylene, graded ethanol (B145695) series).
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0).
-
Peroxidase block (3% H2O2).
-
Protein blocking solution (e.g., goat serum).
-
Primary antibody: Rabbit anti-human A2AR antibody.
-
HRP-conjugated secondary antibody.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
Methodology:
-
Deparaffinization & Rehydration: Immerse slides in xylene and then rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.[28]
-
Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in pre-heated buffer (95-100°C) for 20-30 minutes. Allow to cool.[3][28]
-
Blocking: Incubate sections with 3% H2O2 for 10 minutes to block endogenous peroxidase. Then, incubate with a protein block for 1 hour to prevent non-specific antibody binding.[3][28]
-
Primary Antibody: Incubate sections with the diluted primary anti-A2AR antibody overnight at 4°C.[28]
-
Secondary Antibody & Detection: Wash slides, then incubate with an HRP-conjugated secondary antibody. After washing, apply DAB substrate, which will form a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.[28]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Scoring: Analyze slides under a microscope. A semi-quantitative H-score can be calculated, considering both the staining intensity and the percentage of positively stained tumor and/or immune cells.
Mandatory Visualizations
Experimental Workflow Diagrams
Logical Relationship Diagram
Conclusion
The adenosine-A2AR signaling axis is a fundamental pathway of immune suppression hijacked by tumors to facilitate immune evasion. The extensive preclinical and emerging clinical data strongly support the therapeutic strategy of blocking this pathway with A2AR antagonists. These agents have demonstrated the ability to reverse adenosine-mediated immunosuppression, leading to enhanced anti-tumor activity, particularly in combination with other immunotherapies like PD-1/PD-L1 inhibitors. As research continues, the optimization of combination strategies and the validation of predictive biomarkers, such as A2AR expression levels, will be critical to realizing the full potential of this promising class of cancer immunotherapeutics.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Data from Ciforadenant Phase 1b/2 Clinical Study Presented at ESMO Virtual Congress 2020 | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 3. Blockade of adenosine A2A receptor enhances CD8+ T cells response and decreases regulatory T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. pnas.org [pnas.org]
- 7. A2A adenosine receptor protects tumors from antitumor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corvus Pharmaceuticals Announces New Data Highlighting Potential of Ciforadenant to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 15. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdnewsline.com [mdnewsline.com]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Preclinical Data on Novel A2A Receptor Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on novel adenosine (B11128) A2A receptor (A2AR) agonists. The A2A receptor, a G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions including inflammatory diseases, neurodegenerative disorders, cardiovascular diseases, and cancer. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of the pharmacology of novel A2AR agonists.
Core Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for several novel A2A receptor agonists. These compounds have been selected based on the availability of published data and their representation of different chemical scaffolds and therapeutic applications.
In Vitro Data: Binding Affinity and Functional Potency
This table presents the binding affinity (Ki) and functional potency (EC50) of novel A2AR agonists at the human A2A receptor. These parameters are crucial for understanding the direct interaction of the agonist with its target and its ability to elicit a cellular response, typically measured by cyclic AMP (cAMP) accumulation.
| Compound | Chemical Class | Receptor Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line | Reference |
| ATL146e (Apadenoson) | Adenosine derivative | Human | ~1 | ~20 | HEK-293 | [1][2] |
| ATL313 | Adenosine derivative | Human | Not Reported | Not Reported | Not Reported | [3][4] |
| LASSBio-1027 | N-acylhydrazone derivative | Rat | Not Reported | Not Reported | Not Reported | [5] |
| LASSBio-1860 | Thiazole derivative | Rat | Not Reported | Not Reported | Not Reported | [5] |
| PSB-0777 | Pyrimidine derivative | Human | 1.8 | 130 | CHO | [6][7] |
| CGS-21680 | Adenosine derivative | Human | 15-27 | 28 | HEK-293, CHO | [8][9] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Data: Pharmacokinetics and Efficacy
This table summarizes the available pharmacokinetic and in vivo efficacy data for selected novel A2AR agonists in various preclinical animal models. These data are critical for assessing the drug-like properties of the compounds and their therapeutic potential in relevant disease models.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Findings | Pharmacokinetic Profile (Rodent) | Reference |
| ATL146e (Apadenoson) | Mouse | Sepsis (E. coli) | 50 µg/kg, i.p. | Increased survival from 40% to 100% (with ceftriaxone) | Not Reported | [1] |
| ATL313 | Mouse | Sepsis (E. coli) | Not Reported | Increased survival from 20% to 100% (with ceftriaxone) | Not Reported | [3][4] |
| LASSBio-1027 | Rat | Myocardial Infarction | 30 and 70 µmol/kg, p.o. | Improved cardiac function, reduced fibrosis and inflammation | Not Reported | [5] |
| LASSBio-1860 | Rat | Myocardial Infarction | 70 µmol/kg, p.o. | Improved cardiac function, reduced fibrosis and inflammation | Not Reported | [5] |
| PSB-0777 | Rat | Oxazolone-induced colitis | 1 mg/kg, i.p. | Ameliorated microscopic inflammation and reduced MPO levels | Poorly absorbed systemically | [6] |
| CGS-21680 | Rat | Normotensive | 300-3000 µg/kg, i.v. | Dose-dependent reduction in mean arterial pressure | EC50,u = 5.8 ng/ml (11 nM) | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of A2A receptor agonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by a novel agonist.
Materials:
-
Cell membranes expressing the A2A receptor (e.g., from HEK-293 or CHO cells)
-
Radioligand (e.g., [³H]-CGS-21680, [³H]-ZM241385)
-
Test compound (novel A2AR agonist)
-
Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
96-well filter plates (e.g., GF/B or GF/C pre-treated with polyethyleneimine)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2A receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an A2AR agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the A2AR signaling pathway.
Objective: To determine the functional potency (EC50) of a novel A2AR agonist.
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells)
-
Test compound (novel A2AR agonist)
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell culture medium
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of the novel A2AR agonist to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of novel A2AR agonists.
Caption: A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: In Vivo Efficacy Study Workflow
References
- 1. A2A adenosine receptor activation improves survival in mouse models of endotoxemia and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of a novel locally acting A2A receptor agonist in a rat model of oxazolone-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding thermodynamics of adenosine A2a receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic modelling of the haemodynamic effects of the A2a adenosine receptor agonist CGS 21680C in conscious normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of A2A Receptor Agonists on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the impact of Adenosine (B11128) A2A receptor (A2AR) agonists on cytokine release, a critical aspect of the inflammatory cascade. The activation of A2ARs presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document outlines the underlying signaling pathways, presents quantitative data on cytokine modulation, and provides detailed experimental protocols for the assessment of A2AR agonist activity.
The Adenosine A2A Receptor Signaling Pathway
The A2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating inflammation. Upon binding with an agonist, the A2AR initiates a signaling cascade that ultimately leads to the modulation of cytokine production. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then influence gene transcription, notably by inhibiting the pro-inflammatory NF-κB signaling pathway, a key regulator of many pro-inflammatory cytokines.
Quantitative Impact of A2AR Agonists on Cytokine Release
The activation of A2A receptors by specific agonists has been shown to have a profound and often differential impact on the release of various cytokines. Generally, A2AR agonism leads to a suppression of pro-inflammatory cytokines and, in some contexts, an enhancement of anti-inflammatory cytokines.
Effect on Pro-Inflammatory Cytokines
A2AR agonists have been demonstrated to inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).
Table 1: Effect of CGS 21680 on IL-12 and IL-18 Production in LPS-Stimulated Human Monocytes
| Cytokine | Treatment | Concentration (pg/mL) ± SEM | Percent Inhibition |
| IL-12 p70 | LPS (Control) | 29.4 ± 13.3 | - |
| LPS + CGS 21680 (10⁻⁸ M) | 15.2 ± 7.1 | ~48% | |
| LPS + CGS 21680 (10⁻⁷ M) | 8.8 ± 4.5 | ~70% | |
| LPS + CGS 21680 (10⁻⁶ M) | 5.9 ± 3.1 | ~80% | |
| IL-18 | LPS (Control) | ~450 ± 50 | - |
| LPS + CGS 21680 (10⁻⁸ M) | ~350 ± 40 | ~22% | |
| LPS + CGS 21680 (10⁻⁷ M) | ~200 ± 30 | ~56% | |
| LPS + CGS 21680 (10⁻⁶ M) | ~100 ± 20 | ~78% |
Data synthesized from studies on LPS-activated THP-1 human monocytic cells.[1] The A2AR agonist CGS 21680 demonstrates a dose-dependent inhibition of both IL-12 and IL-18.[1][2]
Studies have also shown that the selective A2AR agonist ATL146e can reduce serum levels of TNF-α, IFN-γ, and IL-6 to near-normal levels in animal models of inflammation.[3] While specific quantitative data from this particular study is not available in tabular format, the profound reduction highlights the therapeutic potential of A2AR agonism.
Effect on Anti-Inflammatory Cytokines
In certain cellular contexts, A2AR activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Table 2: Effect of CGS 21680 on IL-10 Production in LPS-Stimulated Human Monocytes
| Treatment | Concentration (pg/mL) ± SEM | Percent Increase |
| LPS (Control) | 28.3 ± 11.7 | - |
| LPS + CGS 21680 (10⁻⁸ M) | 45.1 ± 18.2 | ~59% |
| LPS + CGS 21680 (10⁻⁷ M) | 70.3 ± 25.5 | ~148% |
| LPS + CGS 21680 (10⁻⁶ M) | 95.2 ± 33.1 | ~236% |
Data from studies on LPS-activated THP-1 human monocytic cells.[1] CGS 21680 shows a dose-dependent enhancement of IL-10 production.[1]
Experimental Protocols
The following section details a generalized methodology for assessing the impact of an A2AR agonist on cytokine release from immune cells in vitro. This protocol is a composite of standard laboratory practices and should be optimized for specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell lines, such as THP-1, or primary cells like peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Cells are seeded in 24-well or 96-well plates at a density of approximately 1 x 10⁶ cells/mL.
-
Pre-treatment: Cells are pre-treated with the A2AR agonist (e.g., CGS 21680) at various concentrations for a specified period, typically 30 minutes to 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: To induce cytokine production, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: The plates are incubated for a period ranging from 4 to 24 hours, depending on the specific cytokines being measured.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a specific cytokine in the collected supernatant.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: The collected supernatants and a series of known concentrations of a recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which will be converted by HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion
The activation of the A2A receptor by specific agonists represents a potent mechanism for the modulation of cytokine release, generally characterized by the suppression of pro-inflammatory cytokines and the potential enhancement of anti-inflammatory mediators. This technical guide provides a foundational understanding of the A2AR signaling pathway, quantitative evidence of its impact on key cytokines, and a detailed framework for the experimental evaluation of A2AR agonists. For researchers and professionals in drug development, targeting the A2A receptor offers a promising avenue for the creation of novel anti-inflammatory therapeutics. Further research into the nuanced effects of different A2AR agonists in various cell types and disease models will be crucial for the successful translation of these findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that belongs to the P1 purinergic receptor family.[1][2][3] It is a significant therapeutic target for a variety of conditions, including inflammatory diseases, neurodegenerative disorders like Parkinson's disease, and in immuno-oncology.[4][5][6] The A2AR is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.[2][7] Agonist binding to the A2AR triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP into cyclic AMP (cAMP).[2][7][8] This increase in intracellular cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[7][9]
Accurate in vitro characterization of A2AR agonists is crucial for drug discovery and development. This document provides detailed protocols for the most common assays used to determine the affinity, potency, and efficacy of A2AR agonists: the radioligand binding assay and the cAMP functional assay.
A2A Receptor Signaling Pathway
Upon binding of an agonist, the A2A receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[7][8][10] cAMP then activates PKA, which phosphorylates various downstream cellular substrates, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and a physiological response.[7][9]
Caption: Canonical A2A receptor signaling pathway.
Data Presentation: Quantitative Profile of A2AR Ligands
The tables below summarize typical binding affinity (Ki) and functional potency (EC50) values for common A2AR agonists and antagonists. This data serves as a reference for expected outcomes from the described assays.
Table 1: Binding Affinity (Ki) of A2AR Ligands
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Reference |
|---|---|---|---|---|
| ZM241385 (Antagonist) | Human A2A | 0.4 ± 0.03 | [3H]-ZM241385 | [11] |
| Vipadenant (Antagonist) | Human A2A | 1.3 | Not Specified | [5] |
| NECA (Agonist) | Human A2A | 14 ± 1.0 | [3H]-ZM241385 | [11] |
| CGS-21680 (Agonist) | Human A2A | 21 ± 2.0 | [3H]-ZM241385 | [11] |
| Adenosine (Agonist) | Human A2A | 250 ± 30 | [3H]-ZM241385 |[11] |
Table 2: Functional Potency (EC50) of A2AR Agonists in cAMP Assays
| Compound | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|
| CGS-21680 | HEK293-A2AR | 27.5 | [12] |
| NECA | HEK293-A2AR | 13.2 | [11] |
| UK432,097 | HEK293-A2AR | 1.1 | [11] |
| Adenosine | HEK293-A2AR | 224 |[11] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound (A2AR-agonist-1) for the A2A receptor by measuring its ability to compete with and displace a radiolabeled ligand.[5][7] The resulting data is used to determine the inhibitory constant (Ki) of the test compound.
Caption: Experimental workflow for a radioligand binding assay.
A. Materials
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[4][7]
-
Radioligand: A high-affinity A2AR radioligand, such as the antagonist [3H]ZM241385 or the agonist [3H]CGS 21680.[7]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2AR ligand (e.g., 10 µM NECA).[3]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2.[7][11]
-
Wash Buffer: Ice-cold assay buffer.[7]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7][13]
-
Scintillation Cocktail and Counter. [5]
B. Procedure
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 20 µ g/well ).[4][11][13]
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.[13]
-
Incubation: To each well, add the following components in order[13]:
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[3][13][14]
-
Filtration: Terminate the incubation by rapid vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5][13]
C. Data Analysis
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Accumulation Functional Assay
This functional assay measures the ability of an A2AR agonist to stimulate the production of intracellular cAMP.[5][15] The potency of the agonist is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).
Caption: Experimental workflow for a cAMP functional assay.
A. Materials
-
Cell Line: A cell line stably expressing the human A2A receptor, such as HEK293 or CHO-K1 cells.[15]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.[15]
-
Test Compound: this compound, prepared in serial dilutions.
-
Stimulation Buffer: A physiological buffer such as HBSS, often containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 50 µM rolipram) to prevent the degradation of cAMP.[7][11][12]
-
cAMP Detection Kit: A commercially available kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or ELISA.[7][15]
B. Procedure
-
Cell Plating: Seed the A2AR-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[7][15]
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells. Add stimulation buffer containing a PDE inhibitor and pre-incubate for a specified time (e.g., 15-30 minutes).[7][15]
-
Agonist Stimulation: Add varying concentrations of the this compound to the wells. Include a vehicle control for basal cAMP levels and a known potent agonist (e.g., CGS-21680) as a positive control.[12]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for agonist-induced cAMP accumulation.[12][15]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[5][7]
C. Data Analysis
-
Convert the raw signal (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Dissolving A2AR-agonist-1 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the solubilization and use of A2AR-agonist-1 in cell culture experiments. Proper preparation is critical for ensuring compound stability, biological activity, and experimental reproducibility.
Physicochemical Properties and Solubility
This compound is a potent agonist for the Adenosine (B11128) A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] Understanding its solubility is the first step in preparing it for in vitro studies. The primary recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][3]
Solubility Data
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 243.65 mM | Ultrasonic assistance may be required for complete dissolution.[1] |
| DMSO | 10 mM | - | A commonly cited and conservative concentration for stock solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for long-term use.
Materials:
-
This compound powder (Molecular Weight: 410.43 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculate Mass: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 410.43 g/mol x 1000 mg/g = 4.10 mg
-
-
Weigh Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh 4.10 mg of the powder and transfer it to a sterile vial.
-
Dissolve: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes. If particles remain, use a brief sonication in a water bath to facilitate complete dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration. It is crucial to perform serial dilutions to prevent the compound from precipitating out of the aqueous medium.[4]
Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically <0.5% , and ideally ≤0.1% , to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[4]
Procedure (Example for a final concentration of 1 µM):
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform an initial dilution of the stock solution in pre-warmed, complete cell culture medium.
-
To create a 100 µM intermediate solution, dilute the 10 mM stock 1:100. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium and mix gently by pipetting.
-
-
Prepare Final Working Solution: Dilute the intermediate solution to the final desired concentration.
-
To achieve a 1 µM final concentration from the 100 µM intermediate, dilute 1:100. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution containing this compound.
A2A Receptor Signaling Pathway
Activation of the Adenosine A2A receptor, a Gs-protein coupled receptor, primarily initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[7][8][9] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP responsive element binding protein 1 (CREB).[7][10] This pathway plays a significant role in regulating inflammation and immune responses.[8][10]
Caption: A2A Receptor (A2AR) signaling cascade.
Experimental Workflow for Cell Treatment
The following diagram outlines the standard workflow from receiving the powdered compound to treating cells in a culture experiment.
Caption: Workflow for preparing this compound for cell culture.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for A2AR-Agonist-1 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed information and protocols for the use of A2AR-agonist-1, a selective agonist for the adenosine (B11128) A2A receptor (A2AR), in in vivo mouse studies. The A2A receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Activation of A2AR signaling has shown therapeutic potential in various disease models. This document outlines recommended dosages, administration routes, and experimental protocols to guide researchers in their preclinical studies.
Data Presentation
The following tables summarize the quantitative data for commonly used A2AR agonists in mice, which can serve as a reference for "this compound". Dosages and administration routes can vary significantly depending on the specific agonist, the mouse model, and the experimental goals.
Table 1: In Vivo Dosages of Common A2AR Agonists in Mice
| Agonist | Mouse Model | Dose Range | Administration Route | Key Findings |
| CGS21680 | General/Hypothermia | 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent hypothermia and hypoactivity.[1] |
| Allergen Sensitization | 100 ng/kg/min + 1 µg/kg bolus | Subcutaneous (Alzet minipump) + i.p. | Prevention of allergic responses and reduction of airway hyperresponsiveness.[2] | |
| Huntington's Disease Model | Not specified | Not specified | Slowed motor deterioration and reduced mutant huntingtin aggregates. | |
| Effort-Related Choice Behavior | 0.0125 - 0.2 mg/kg | i.p. | Impaired food intake and sedation at higher doses.[3][4] | |
| Collagen-Induced Arthritis | 0.1 mg/kg | i.p. | Reduced progression of arthritis. | |
| ATL146e | Endotoxemia/Sepsis | 0.05 - 50 µg/kg | Not specified | Protected mice from LPS challenge and increased survival in a sepsis model.[5] |
| Acute Liver Injury | 0.01 µg/kg/min | Not specified | Prevented endotoxin-induced lethal liver injury.[6] | |
| Concanavalin (B7782731) A-Induced Liver Injury | 0.5 - 50 µg/kg | Single injection | Ameliorated hepatic injury and reduced pro-inflammatory cytokines.[7] | |
| Regadenoson | Glioma Model | 0.05 mg/kg | Tail vein injection | Increased blood-tumor barrier permeability.[8] |
| COVID-19 Model | 80 µg/ml in minipump | Subcutaneous (Alzet minipump) | Increased survival of SARS-CoV-2-infected mice.[9] |
Table 2: Vehicle Solutions for In Vivo Administration
| Agonist | Vehicle Solution | Reference |
| CGS21680 | Saline (0.9%) | [3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | [10] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [11] | |
| Regadenoson | Saline | [12] |
Signaling Pathway
Activation of the A2A receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to a Gs protein, and its stimulation leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13] This rise in cAMP activates Protein Kinase A (PKA), a key downstream effector.[14] PKA can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB), leading to the regulation of gene expression.[14] The A2AR signaling pathway can also interact with other signaling cascades, such as the MAPK pathway.[14]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of CGS21680 for Behavioral Studies
Objective: To assess the effect of acute A2AR activation on behavior in mice.
Materials:
-
CGS21680 hydrochloride (or other A2AR agonist)
-
Sterile 0.9% saline or appropriate vehicle solution (see Table 2)
-
1 ml syringes with 27-30 gauge needles
-
Mouse scale
-
Appropriate mouse strain for the behavioral paradigm
Procedure:
-
Preparation of CGS21680 Solution:
-
Calculate the required amount of CGS21680 based on the desired dose (e.g., 0.1 mg/kg) and the number and weight of the mice.
-
Dissolve CGS21680 in the chosen sterile vehicle. For example, to prepare a 0.01 mg/ml solution for a 10 ml/kg injection volume, dissolve 0.1 mg of CGS21680 in 10 ml of saline.
-
Ensure the solution is clear and free of particulates. If using a vehicle containing DMSO, sonication may be required to fully dissolve the compound.[3] Prepare fresh on the day of the experiment.[11]
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Turn the mouse to expose the abdomen. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the CGS21680 solution or vehicle control.
-
-
Behavioral Testing:
-
Administer the injection 15-30 minutes before the start of the behavioral test, as the effects of CGS21680 can be rapid.[3]
-
Place the mouse in the behavioral apparatus (e.g., open field, elevated plus maze) and record the relevant parameters according to the specific experimental design.
-
Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Protocol 2: Continuous Subcutaneous Infusion of an A2AR Agonist using an Alzet® Osmotic Minipump
Objective: To achieve sustained A2AR activation for chronic studies.
Materials:
-
A2AR agonist (e.g., CGS21680, Regadenoson)
-
Sterile vehicle solution
-
Alzet® osmotic minipumps (select a model with the appropriate flow rate and duration for the study)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Animal clippers
-
Betadine or other surgical scrub
Procedure:
-
Minipump Preparation:
-
Following the manufacturer's instructions, fill the minipump with the A2AR agonist solution under sterile conditions. The concentration of the solution will depend on the desired daily dose and the pump's flow rate.
-
Prime the minipumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic. Confirm the depth of anesthesia by a lack of response to a toe pinch.
-
Apply an ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the dorsal thoracic region (between the shoulder blades).
-
Sterilize the surgical area with a surgical scrub.
-
Make a small midline incision (approximately 1 cm) in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as recommended by your institution's animal care and use committee.
-
Monitor the mouse for recovery from anesthesia and for any signs of pain or distress.
-
House the mice individually after surgery to prevent them from chewing on each other's sutures or wound clips.
-
Monitor the incision site for signs of infection.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse study involving an A2AR agonist.
References
- 1. Activation of adenosine A2A or A2B receptors causes hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intra-accumbens injections of the adenosine A2A agonist CGS 21680 affect effort-related choice behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A adenosine receptor activation improves survival in mouse models of endotoxemia and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regadenoson for the treatment of COVID-19: A five case clinical series and mouse studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drugs.com [drugs.com]
- 13. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for cAMP Assay to Determine the Potency of an A2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2][3] As a member of the adenosine receptor subfamily, it is a significant target for drug discovery and development.[2][4] The A2A receptor is coupled to the Gs alpha subunit of the G protein complex.[1][2] Activation of the A2AR by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][3][5] The resulting increase in intracellular cAMP concentration activates downstream signaling pathways, such as Protein Kinase A (PKA).[3][6]
This application note provides a detailed protocol for determining the potency of a selective A2A receptor agonist, herein referred to as A2AR-agonist-1, by measuring the accumulation of intracellular cAMP. The potency is quantified by determining the half-maximal effective concentration (EC50) from a dose-response curve. This protocol is applicable to various cAMP detection technologies, including Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based biosensors (e.g., GloSensor™), and AlphaScreen®.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates an intracellular signaling cascade. The binding of the agonist to the A2AR promotes the exchange of GDP for GTP on the Gs alpha subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cAMP from ATP. This second messenger, cAMP, activates PKA, which then phosphorylates various downstream cellular targets.
Caption: A2A Receptor Signaling Pathway leading to cAMP production.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting a cAMP assay to determine the EC50 of this compound. The protocol is based on a generic HTRF assay format, which is a widely used method.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| CHO-K1 or HEK293 cells stably expressing human A2AR | Various | N/A |
| Cell Culture Medium (e.g., DMEM/F-12) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Penicillin-Streptomycin | Gibco | Various |
| This compound | N/A | N/A |
| NECA (5'-N-Ethylcarboxamidoadenosine) - Control Agonist | Sigma-Aldrich | E2387 |
| IBMX (3-isobutyl-1-methylxanthine) - PDE Inhibitor | Sigma-Aldrich | I5879 |
| HTRF cAMP Assay Kit | Cisbio | 62AM4PEB |
| White, low-volume 384-well microplates | Corning | 3707 |
| HTRF-compatible plate reader | Various | N/A |
Experimental Workflow
The general workflow for determining the agonist dose-response is outlined below.
Caption: General workflow for the cAMP assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the human A2A receptor in the appropriate medium supplemented with 10% FBS and antibiotics.
-
The day before the assay, harvest the cells and resuspend them in an assay buffer.
-
Seed the cells into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the agonist in assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.[1][7] A typical concentration range for the dose-response curve would be from 1 pM to 10 µM.
-
Prepare a solution of the control agonist, NECA, in a similar manner.
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared agonist dilutions to the respective wells. Include a vehicle control (DMSO) to determine the basal cAMP level and a positive control with a saturating concentration of NECA.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.[1]
-
-
cAMP Detection (HTRF):
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Presentation and Analysis
The raw data from the plate reader will be used to calculate the HTRF ratio (665 nm / 620 nm). The data should then be normalized to the maximum response observed with the control agonist (NECA).
Sample Data Table
| Agonist Concentration (M) | HTRF Ratio (Mean ± SD) | % Max Response |
| 1.00E-12 | 1500 ± 50 | 2.5 |
| 1.00E-11 | 1800 ± 60 | 10.0 |
| 1.00E-10 | 3500 ± 120 | 40.0 |
| 1.00E-09 | 6000 ± 200 | 80.0 |
| 1.00E-08 | 7500 ± 250 | 95.0 |
| 1.00E-07 | 8000 ± 270 | 100.0 |
| 1.00E-06 | 8100 ± 280 | 101.3 |
| 1.00E-05 | 8150 ± 290 | 101.9 |
Data Analysis
-
Plot the percentage of maximal response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value of this compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Expected Results
A successful experiment will yield a clear sigmoidal dose-response curve for this compound. The EC50 value will provide a quantitative measure of the agonist's potency at the A2A receptor. For comparison, the reported EC50 for the reference agonist NECA is typically in the low nanomolar range.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Cell lysis during incubation; Autofluorescence of compounds | Ensure gentle handling of cells; Check for compound interference. |
| Low signal window | Low receptor expression; Inactive agonist; Inefficient cell lysis | Verify cell line expression; Check agonist integrity; Optimize lysis conditions. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure uniform cell suspension; Use calibrated pipettes. |
Conclusion
The cAMP assay is a robust and reliable method for characterizing the functional activity of A2A receptor agonists.[1] By following the detailed protocol outlined in this application note, researchers can accurately determine the potency of compounds like this compound, which is a critical step in the drug discovery and development process for novel therapeutics targeting the A2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Utilizing A2AR-agonist-1 in Primary T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine (B11128) A2A receptor (A2AR) is a key immunomodulatory G-protein coupled receptor expressed on the surface of T lymphocytes.[1][2] Its activation by adenosine, often abundant in inflamed or tumor microenvironments, triggers a signaling cascade that generally leads to the suppression of T cell effector functions.[3] This makes the A2AR a compelling target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. A2AR agonists, which mimic the action of adenosine, are valuable research tools for dissecting the immunoregulatory roles of this pathway and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of a selective A2AR agonist, referred to herein as A2AR-agonist-1 (e.g., CGS-21680), in primary T cell cultures. These guidelines will enable researchers to investigate the impact of A2AR activation on T cell proliferation, cytokine production, and signaling pathways.
A2AR Signaling Pathway in T Cells
Upon binding of an agonist, the A2AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets.[1] This signaling cascade ultimately interferes with T cell receptor (TCR) signaling, leading to reduced T cell activation, proliferation, and cytokine secretion.[1][4]
Caption: A2AR Signaling Pathway in T Cells.
Data Presentation: Effects of this compound on Primary T Cell Function
The following tables summarize the expected quantitative effects of this compound on primary T cell cultures based on published literature. The specific agonist used in many of these studies is CGS-21680.
Table 1: Effect of this compound on T Cell Proliferation
| T Cell Type | Agonist Concentration | Method | Result | Reference |
| Murine Splenocytes | 0.01 - 1 µM (CGS-21680) | [³H]Thymidine incorporation | Dose-dependent inhibition of anti-CD3 induced proliferation. | [5] |
| Human CD8+ T Cells | 1 µM (CGS-21680) | CFSE dilution | Significant inhibition of TCR-induced proliferation. | [1] |
Table 2: Effect of this compound on Cytokine Production by T Cells
| T Cell Type | Agonist Concentration | Cytokine Measured | Method | Result | Reference |
| Murine Splenocytes | 0.01 - 1 µM (CGS-21680) | IFN-γ | ELISA | Dose-dependent inhibition of anti-CD3 induced IFN-γ production. | [5] |
| Murine Th1 cells | 100 nM (CGS-21680) | IFN-γ | ELISA | Decreased IFN-γ production. | [6] |
| Murine Th2 cells | 100 nM (CGS-21680) | IL-4, IL-5, IL-10 | ELISA | Decreased IL-4, IL-5, and IL-10 production. | [6] |
| Human CD8+ T Cells | 1 µM (CGS-21680) | IFN-γ | ELISA | Reduced IFN-γ production upon activation. | [1] |
| Murine Tc1 cells | 10⁻⁷ M (CGS-21680) | IL-2 | Cytokine Capture Flow Cytometry | Significant reduction in IL-2 secretion. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on primary T cells.
Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by negative selection to purify T cells.
Materials:
-
Whole blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Add the RosetteSep™ Human T Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS as in step 2.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched T cells from the interface.
-
Wash the purified T cells twice with PBS.
-
Resuspend the T cells in complete RPMI-1640 medium for subsequent experiments.
Protocol 2: T Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.
Materials:
-
Purified primary T cells
-
CFSE (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
Flow cytometer
Procedure:
-
Resuspend purified T cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled T cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at desired concentrations. An appropriate vehicle control (e.g., DMSO) should be included.
-
Stimulate the T cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry, measuring the dilution of CFSE fluorescence in the live cell population.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of cytokine levels in the supernatant of T cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from T cell cultures (from Protocol 2 or a similar setup)
-
Cytokine-specific ELISA kit (e.g., for IFN-γ, IL-2, IL-4)
-
Microplate reader
Procedure:
-
Set up the T cell culture as described in Protocol 2 (steps 6-10), but without CFSE labeling.
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on primary T cells.
Caption: Experimental workflow for A2AR agonist studies.
Conclusion
The use of selective A2AR agonists like this compound is a powerful approach to modulate T cell function and investigate the therapeutic potential of targeting the adenosine pathway. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate role of A2AR signaling in T cell biology. Careful consideration of agonist concentrations, timing of treatment, and appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 2. Patterns of A2A extracellular adenosine receptor expression in different functional subsets of human peripheral T cells. Flow cytometry studies with anti-A2A receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The development and immunosuppressive functions of CD4+ CD25+ FoxP3+ regulatory T cells are under influence of the adenosine-A2A adenosine receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A2AR Agonist Administration in Cardiac Stress Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine (B11128) A2A Receptor (A2AR) agonists for pharmacological cardiac stress testing. This document includes detailed protocols for both clinical and preclinical applications, a summary of quantitative data for the selective A2AR agonist Regadenoson, and a depiction of the underlying cellular signaling pathways.
Introduction
Pharmacological stress testing is a crucial diagnostic tool for detecting coronary artery disease in patients who are unable to undergo adequate exercise stress. A2AR agonists are a class of pharmacological stress agents that selectively target the A2A adenosine receptor, which is highly expressed in coronary arteries. Activation of this receptor leads to potent vasodilation, mimicking the increase in coronary blood flow observed during physical exercise. This allows for the assessment of myocardial perfusion and the identification of areas of ischemia. Regadenoson is a widely used selective A2AR agonist and will be the primary focus of these application notes as a representative agent.[1][2]
Mechanism of Action
A2AR agonists, such as Regadenoson, are low-affinity agonists for the A2A adenosine receptor.[3] The binding of the agonist to the A2A receptor on the smooth muscle cells of coronary arteries initiates a signaling cascade.[2] This cascade primarily involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the relaxation of smooth muscle and subsequent coronary vasodilation.[4] This vasodilation increases blood flow in healthy coronary arteries, while stenotic arteries show a blunted response. This differential flow allows for the identification of perfusion defects during myocardial perfusion imaging (MPI).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for Regadenoson, a selective A2AR agonist, and provide a comparison with the non-selective agonist Adenosine.
Table 1: Pharmacokinetics of Regadenoson
| Parameter | Value | Reference |
| Administration | 0.4 mg rapid intravenous injection (over ~10 seconds) | [1][6] |
| Peak Plasma Concentration | 1-4 minutes | [5][7] |
| Initial Half-life (Pharmacodynamic effect) | 2-4 minutes | [5][7] |
| Intermediate Half-life | ~30 minutes | [5][7] |
| Terminal Half-life | ~2 hours | [5][8] |
| Elimination | Approximately 57% unchanged in urine | [2][5] |
Table 2: Hemodynamic Effects of Regadenoson
| Parameter | Change from Baseline | Reference |
| Heart Rate | Increase | [5] |
| Systolic Blood Pressure | Decrease | [5] |
| Diastolic Blood Pressure | Decrease | [5] |
Table 3: Comparison of Common Adverse Effects (Regadenoson vs. Adenosine)
| Adverse Effect | Regadenoson Incidence (%) | Adenosine Incidence (%) | Reference |
| Dyspnea | 28 | 17.7 | [1][9] |
| Headache | 26 | 3.1 | [1][9] |
| Flushing | High | 73.2 | [10][11] |
| Chest Discomfort/Pain | 13-19 | 36 | [11][12] |
| Arrhythmia | 30.6 | 16.1 | [9] |
Signaling Pathway
The activation of the A2A receptor by an agonist triggers a well-defined signaling cascade within the coronary artery smooth muscle cells. The primary pathway and key downstream effectors are illustrated in the diagram below.
Experimental Protocols
Clinical Protocol: Regadenoson Administration for Myocardial Perfusion Imaging
This protocol outlines the standard procedure for administering Regadenoson to adult patients undergoing a pharmacological cardiac stress test for myocardial perfusion imaging.
1. Patient Preparation:
-
Instruct patients to abstain from consuming any products containing methylxanthines (e.g., caffeine (B1668208), theophylline) for at least 12 hours prior to the procedure.[6]
-
Ensure the patient has not eaten for at least 3 hours.
-
Obtain informed consent.
-
Establish intravenous (IV) access with a 22-gauge or larger catheter.[5]
2. Baseline Measurements:
-
Record baseline 12-lead electrocardiogram (ECG) and blood pressure.
-
Monitor ECG and vital signs continuously throughout the procedure.[6]
3. Regadenoson Administration:
-
Administer a single 0.4 mg dose of Regadenoson as a rapid IV injection over approximately 10 seconds.[1][6]
-
Immediately follow the Regadenoson injection with a 5 mL saline flush.[5][6]
4. Radiotracer Injection:
-
Administer the radionuclide myocardial perfusion imaging agent 10-20 seconds after the saline flush through the same IV line.[5][6]
5. Monitoring and Recovery:
-
Continue to monitor ECG, heart rate, and blood pressure until they return to pre-dose levels.[6]
-
In case of severe adverse reactions, aminophylline (B1665990) may be administered as a reversal agent.
Preclinical Protocol: A2AR Agonist-Induced Cardiac Stress in a Mouse Model
This protocol provides a general framework for inducing cardiac stress using an A2AR agonist in a mouse model, followed by assessment of cardiac function. This protocol is adapted from methodologies for dobutamine (B195870) and adenosine stress echocardiography in rodents.[3][5]
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with 1% isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 36-38°C.[5]
-
Remove thoracic fur using a depilatory cream.[5]
-
Attach ECG electrodes for heart rate monitoring.[5]
2. Baseline Echocardiography:
-
Apply ultrasound gel to the chest.
-
Acquire baseline M-mode, 2D, and Doppler images of the left ventricle.[5]
-
Measure baseline coronary blood flow (CBF) using Doppler ultrasound. The formula CBF = ((π/4) × D² × VTI × HR)/1000 can be used, where D is the coronary artery diameter, VTI is the velocity time integral, and HR is the heart rate.[4]
3. A2AR Agonist Administration:
-
Prepare a stock solution of the A2AR agonist (e.g., Regadenoson or a research-grade agonist like CGS 21680) in an appropriate vehicle (e.g., sterile saline).
-
Administer the A2AR agonist via intravenous (e.g., tail vein or femoral vein) or intraperitoneal injection. The exact dose will need to be optimized for the specific agonist and research question. For adenosine, a dose of approximately 10 mg/kg has been used in mice.
4. Post-Administration Monitoring and Imaging:
-
Continuously monitor the ECG and heart rate.
-
Acquire echocardiographic and Doppler images at regular intervals (e.g., every minute for 15 minutes) to assess changes in cardiac function and coronary blood flow.[3]
-
Peak changes in CBF are typically observed within the first few minutes after administration.
5. Data Analysis:
-
Analyze the acquired images to determine changes in parameters such as ejection fraction, fractional shortening, stroke volume, cardiac output, and coronary flow reserve (CFR = peak CBF / baseline CBF).
In Vitro Protocol: A2AR Activation Assay
This protocol describes a cell-based assay to measure the activation of the A2A receptor by an agonist, typically by quantifying the downstream production of cAMP.
1. Cell Culture:
-
Culture a cell line expressing the A2A receptor (e.g., HEK293 or CHO cells stably transfected with the human A2A receptor).
2. Assay Preparation:
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
3. Compound Treatment:
-
Prepare serial dilutions of the A2AR agonist.
-
Add the different concentrations of the agonist to the respective wells. Include a vehicle control.
4. Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production.
5. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
6. Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Determine the EC50 value of the agonist from the dose-response curve.
Conclusion
A2AR agonists, particularly selective agents like Regadenoson, are valuable tools for pharmacological cardiac stress testing. Their well-defined mechanism of action, favorable pharmacokinetic profile, and established clinical protocols make them a standard of care in cardiology. The preclinical and in vitro protocols provided here offer a framework for researchers to further investigate the cardiovascular effects of A2AR agonists and to develop novel therapeutic agents targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Video: Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice [jove.com]
- 7. Quantification of myocardial blood flow by adenosine-stress CT perfusion imaging in pigs during various degrees of stenosis correlates well with coronary artery blood flow and fractional flow reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing Subtle Changes in Cardiac Function using Transthoracic Dobutamine Stress Echocardiography in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]
- 10. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]
- 12. In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing A2AR-Agonist-1 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function.[1][2] As a therapeutic target for conditions such as Parkinson's disease and inflammatory disorders, the characterization of A2AR-ligand interactions is of significant interest in drug discovery.[3] This document provides a detailed protocol for assessing the binding affinity of agonists to the human A2A receptor using a radioligand competition binding assay.
Principle of the Assay
This protocol employs a competition binding assay, a robust method to determine the affinity of an unlabeled test compound (agonist) by measuring its ability to compete with a radiolabeled ligand for binding to the A2A receptor. The assay utilizes cell membranes expressing the A2A receptor and a specific radioligand, such as [3H]CGS21680. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test agonist. The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]
A2AR Signaling Pathway
Activation of the A2A receptor by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein.[1] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and ultimately, a physiological response.[1]
Caption: A2AR Signaling Pathway.
Experimental Protocol: A2AR Radioligand Competition Binding Assay
This protocol is adapted from methodologies described in several studies.[4][5][6][7]
Materials and Reagents
-
Membrane Preparation: Crude membrane preparations from HEK-293 or CHO cells stably transfected with the human A2A receptor.[5][6]
-
Radioligand: [3H]CGS21680 (specific activity ~27 Ci/mmol).[7]
-
Test Agonists: A2AR agonists of interest.
-
Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable unlabeled A2AR ligand.[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radiometric detection.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
96-well Plates: For setting up the binding assay.
-
Liquid Scintillation Counter: For measuring radioactivity.
Membrane Preparation
-
Culture HEK-293 or CHO cells stably expressing the human A2A receptor to a sufficient density.
-
Harvest the cells by centrifugation.[8]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Disrupt the cells using a suitable method such as sonication or a French press.[9]
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 30-60 minutes) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.[8]
Binding Assay Procedure
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
100 µL of membrane suspension (containing 20-40 µg of protein).[6]
-
50 µL of [3H]CGS21680 at a final concentration of approximately 6 nM.[7]
-
50 µL of varying concentrations of the test agonist (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding , add 50 µL of assay buffer instead of the test agonist.
-
For non-specific binding , add 50 µL of 10 µM NECA.[7]
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 120 minutes with gentle shaking.[6][7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measurement: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Determine IC50: Determine the IC50 value, which is the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[4]
-
Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[4]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the A2A receptor.
-
-
Experimental Workflow
Caption: Experimental Workflow for A2AR Agonist Binding Assay.
A2AR Agonist Binding Affinity Data
The following table summarizes the binding affinities (Ki or IC50 values) of several common A2AR agonists, as reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.[1]
| Agonist | Ki (nM) | IC50 (nM) | Radioligand Used | Cell Line | Reference |
| CGS21680 | 4.6 | [3H]CGS21680 | HEK-293 | [5] | |
| CGS21680 | 55 | [3H]CGS21680 | - | [7] | |
| NECA | 28 | [3H]CGS21680 | - | [7] | |
| UK-432097 | 1.1 | [3H]ZM241385 | HEK-293 | [10] | |
| CPA | 1500 | [3H]CGS21680 | - | [7] |
Conclusion
The protocol described in this application note provides a reliable and standardized method for determining the binding affinity of agonists to the A2A receptor. Accurate determination of these pharmacodynamic parameters is essential for the characterization and development of novel therapeutic agents targeting the A2AR. By following this detailed protocol, researchers can obtain high-quality, reproducible data to advance their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A2AR Antagonism in Combination with Anti-PD-1 Therapy
A Note on the Mechanism of Action: The therapeutic strategy for combining the adenosine (B11128) pathway with PD-1 blockade in oncology involves the use of an A2A receptor (A2AR) antagonist , not an agonist. Extracellular adenosine within the tumor microenvironment acts as an immunosuppressive signal by binding to A2AR on immune cells like T cells and Natural Killer (NK) cells. This binding inhibits their anti-tumor activity. Therefore, an A2AR antagonist is used to block this immunosuppressive pathway and restore immune function, which works synergistically with anti-PD-1 therapy. The following application notes and protocols are based on this scientifically established mechanism of A2AR antagonism.
Application Notes
Introduction
The tumor microenvironment (TME) employs various mechanisms to facilitate immune evasion, representing a significant challenge in cancer therapy. Two key immunosuppressive pathways are the adenosine and the Programmed Death-1 (PD-1) signaling pathways. Extracellular adenosine, often abundant in the TME due to hypoxia and cell death, suppresses the activity of tumor-infiltrating lymphocytes (TILs) by binding to the A2A receptor (A2AR).[1][2][3] The PD-1/PD-L1 axis serves as a critical immune checkpoint; the binding of PD-L1 on tumor cells to PD-1 on T cells leads to T-cell exhaustion and dysfunction.[4]
Preclinical and clinical studies have demonstrated that combining an A2AR antagonist with an anti-PD-1 monoclonal antibody (mAb) results in a potent synergistic anti-tumor effect.[1][5][6][7] This combination therapy aims to reinvigorate the anti-tumor immune response by simultaneously blocking two distinct mechanisms of immunosuppression. Blockade of A2AR restores the effector function of T cells and NK cells, while anti-PD-1 therapy prevents T-cell exhaustion, leading to enhanced tumor cell killing, durable immune memory, and improved survival in preclinical models.[1][2][8]
Mechanism of Action
In the TME, stressed and dying cells release adenosine triphosphate (ATP), which is converted into immunosuppressive adenosine by the ectonucleotidases CD39 and CD73, the latter of which is often highly expressed on tumor cells.[3][9] Adenosine then binds to the G-protein coupled A2A receptor on the surface of CD8+ effector T cells and other immune cells.[1][3] This engagement triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits T-cell receptor (TCR) signaling, leading to reduced proliferation, cytokine production (e.g., IFNγ, IL-2), and cytotoxicity.[1][3][10]
Concurrently, tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses their function. Interestingly, PD-1 blockade has been shown to increase A2AR expression on tumor-infiltrating CD8+ T cells, making them more susceptible to adenosine-mediated suppression.[5][8][9] This provides a strong rationale for dual blockade.
By combining an A2AR antagonist (e.g., Ciforadenant/CPI-444, SCH58261) with an anti-PD-1 antibody, both immunosuppressive signals are simultaneously inhibited. The A2AR antagonist prevents adenosine from binding to its receptor, thus maintaining low cAMP levels and preserving T-cell effector functions. The anti-PD-1 antibody blocks the PD-1/PD-L1 interaction, releasing the "brakes" on T-cell activity. This dual blockade leads to a more robust and sustained anti-tumor immune response than either agent alone.[8][9]
Data Summary
Preclinical studies in various syngeneic mouse tumor models have consistently shown the superior efficacy of combining A2AR antagonists with anti-PD-1/PD-L1 therapy.
Table 1: Summary of Preclinical Efficacy in Syngeneic Mouse Models
| Tumor Model | A2AR Antagonist | Combination Benefit Over Monotherapy | Key Outcomes | Reference |
|---|---|---|---|---|
| MC38 (Colon) | CPI-444 | Synergistic tumor growth inhibition | Eliminated tumors in 50% of mice; induced immune memory.[1][2] | [1] |
| CT26 (Colon) | CPI-444 | Improved tumor growth inhibition and survival | Combination therapy significantly improved overall survival.[1] | [1] |
| AT-3ovadim CD73+ (Breast) | SCH58261, SYN115 | Significantly enhanced tumor growth inhibition | Dual blockade increased IFNγ and Granzyme B by TILs.[9] | [8][9] |
| Orthotopic Liver Cancer | SCH58261 | Potent anti-tumor effects and reduced tumor size | Ineffective in subcutaneous models, suggesting TME dependency.[11][12] | [11][12] |
| B16F10 (Melanoma) | A2ARi | Significantly reduced metastatic burden | Effect was dependent on NK cells and IFNγ.[13] |[13] |
Table 2: Immunomodulatory Effects of Combination Therapy
| Parameter | Model / System | Observation | Reference |
|---|---|---|---|
| IFNγ & Granzyme B | AT-3ovadim CD73+ TILs | Significantly enhanced expression in CD8+ TILs.[8][9] | [8][9] |
| CD8+ T Cells | MC38 Tumors | Depletion of CD8+ T cells abrogated the efficacy of the combination.[1][2] | [1] |
| A2AR Expression | AT-3ovadim CD73+ TILs | Anti-PD-1 treatment increased A2AR expression on CD8+ TILs.[8][9] | [8][9] |
| Immune Memory | MC38 Tumor Model | Mice with cleared tumors were resistant to tumor rechallenge.[1][2] | [1] |
| Th1 Gene Signature | MC38 Tumors | Increased expression of genes consistent with immune activation.[1][2] |[1] |
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model
This protocol describes the evaluation of an A2AR antagonist in combination with anti-PD-1 mAb in a murine colon adenocarcinoma model.
Materials:
-
MC38 murine colon adenocarcinoma cells
-
6-8 week old female C57BL/6 mice
-
A2AR antagonist (e.g., CPI-444)
-
Anti-mouse PD-1 antibody (clone RMP1-14) and isotype control (clone 2A3)
-
Vehicle for A2AR antagonist (e.g., 0.5% methylcellulose)
-
Sterile PBS, cell culture medium (e.g., DMEM), syringes, calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest cells, wash with sterile PBS, and resuspend at a concentration of 10 x 106 cells/mL in PBS.
-
Subcutaneously inject 100 µL (1 x 106 cells) into the right flank of each mouse.
-
-
Treatment Administration:
-
Monitor tumor growth every 2-3 days using calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 80-120 mm3, randomize mice into treatment groups (n=10 per group).
-
Group 1 (Control): Administer vehicle orally (daily) and isotype control antibody intraperitoneally (e.g., 200 µ g/mouse , twice weekly).
-
Group 2 (A2AR Antagonist): Administer A2AR antagonist (e.g., 100 mg/kg) orally (daily) and isotype control antibody.
-
Group 3 (Anti-PD-1): Administer vehicle orally and anti-PD-1 antibody.
-
Group 4 (Combination): Administer A2AR antagonist and anti-PD-1 antibody.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach the humane endpoint.
-
-
Data Collection & Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and spleens for ex vivo analysis (Flow Cytometry, IHC).
-
Blood can be collected for serum cytokine analysis.
-
Analyze tumor growth inhibition and survival curves (Kaplan-Meier).
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and immunophenotyping of TILs from harvested tumors.
Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Red Blood Cell Lysis Buffer
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, PD-1, IFNγ, Granzyme B).
-
Intracellular Staining Buffer Kit
Procedure:
-
Tumor Dissociation:
-
Weigh and mince the harvested tumor tissue into small pieces.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C with agitation.[14]
-
Pass the digested cell suspension through a 70 µm strainer to obtain a single-cell suspension.
-
-
Cell Staining (Surface Markers):
-
Wash cells with FACS buffer.
-
Stain with a viability dye for 15-20 minutes at room temperature, protected from light.[15]
-
Wash cells, then incubate with Fc Block for 10 minutes to prevent non-specific antibody binding.[15]
-
Add the cocktail of surface antibodies (e.g., CD45, CD3, CD4, CD8, PD-1) and incubate for 30 minutes at 4°C.
-
-
Staining (Intracellular Markers):
-
Wash cells and then fix and permeabilize using an appropriate buffer system (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Add the cocktail of intracellular antibodies (e.g., IFNγ, Granzyme B) and incubate for 30-45 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify hematopoietic cells, then further gate on T-cell subsets (CD3+, CD4+, CD8+) to analyze expression of functional markers.[14][15]
-
Cytokine Release Assay
This protocol measures key cytokines from mouse serum or cell culture supernatants.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA or Multiplex Assay Kit (e.g., Luminex) for mouse IFNγ and IL-2
-
Microplate reader
Procedure:
-
Sample Collection:
-
Serum: Collect blood from mice via cardiac puncture or tail vein into serum separator tubes. Allow to clot for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Supernatant: For in vitro assays, collect supernatant from co-cultures (e.g., activated T cells + tumor cells) after 48-72 hours of incubation. Centrifuge to pellet cells and collect the supernatant.
-
-
Cytokine Measurement:
-
Bring samples and kit reagents to room temperature.
-
Perform the ELISA or multiplex assay according to the manufacturer’s instructions. This typically involves incubating the sample on an antibody-coated plate, followed by washing and addition of detection antibodies and a substrate.[16][17]
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Immunohistochemistry (IHC) for PD-L1 Expression
This protocol provides a general workflow for staining formalin-fixed paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene, Ethanol (B145695) (graded series)
-
Antigen Retrieval Buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen Peroxide Block
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-PD-L1, clone 28-8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate, and finally rinse in deionized water.[4]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-PD-L1 antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Visualization:
-
Apply DAB substrate and incubate until a brown precipitate forms (typically 1-10 minutes).
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip.
-
-
Analysis:
-
Examine slides under a microscope. PD-L1 staining is typically observed on the cell membrane.
-
Scoring can be performed based on the percentage of positive tumor cells and/or immune cells.[4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti–PD-(L)1 and Anti–CTLA-4 in Preclinical Models | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. aplm [aplm.kglmeridian.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy [frontiersin.org]
- 8. Adenosine Receptor 2A Blockade Increases the Efficacy of Anti-PD-1 through Enhanced Antitumor T-cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimetastatic effects of blocking PD-1 and the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisionformedicine.com [precisionformedicine.com]
- 16. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 17. JCI Insight - Targeting antigen-presenting cells by anti–PD-1 nanoparticles augments antitumor immunity [insight.jci.org]
Application Notes and Protocols for Measuring A2AR-Agonist-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for quantifying the target engagement of A2AR-agonist-1, a selective agonist for the adenosine (B11128) A2A receptor (A2AR). Detailed protocols for key in vitro and in vivo assays are presented to guide researchers in accurately characterizing the binding and functional activity of this compound.
The adenosine A2A receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[1] Agonist binding to A2AR activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP concentration activates downstream signaling pathways, such as Protein Kinase A (PKA), leading to various cellular responses.[1][2] In the context of the tumor microenvironment, high levels of adenosine activate A2AR on immune cells, resulting in immunosuppression.[3] A2AR agonists are being investigated for their therapeutic potential in various diseases.
A2AR Signaling Pathway
The canonical signaling pathway for the A2A receptor is initiated by the binding of an agonist, which leads to a conformational change in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein, causing the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cAMP.[2][4]
Methods for Measuring Target Engagement
Several methods can be employed to measure the target engagement of this compound, ranging from in vitro biochemical and biophysical assays to in vivo imaging techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to characterize the direct interaction of a ligand with its receptor.[5] These assays can be performed in two primary formats: saturation binding to determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), and competition binding to determine the affinity (Ki) of an unlabeled ligand (e.g., this compound).
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known A2AR radioligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human A2A receptor.[6][7]
-
Radioligand: A selective A2AR antagonist radioligand such as [³H]ZM241385 or an agonist radioligand like [³H]CGS 21680.[5][7]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2AR ligand (e.g., 10 µM NECA).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[5]
-
Scintillation Cocktail.
Procedure:
-
Reagent Preparation: Thaw cell membranes on ice and dilute to the desired concentration (e.g., 20 µg protein/well) in assay buffer.[7] Prepare serial dilutions of this compound. Prepare the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well filter plate, add assay buffer, cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.[5]
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Quantitative Data from Representative Radioligand Binding Assays:
| Receptor Subtype | Radioligand | Kd (nM) | Receptor Source |
| A2A | [³H]CGS 21680 | ~17-58 | Recombinant (HEK cells), Rat Striatal Membranes |
| A2A | [³H]ZM241385 | ~0.60 | Recombinant (HEK cells) |
Table 1: Binding affinities of standard radioligands for the human A2A receptor.[5]
cAMP Accumulation Assays
cAMP accumulation assays are functional assays that measure the ability of an agonist to stimulate the production of intracellular cAMP, providing a direct readout of A2AR activation.[9][10]
Experimental Protocol: HTRF-based cAMP Accumulation Assay
This protocol describes a competitive cAMP assay to measure the potency (EC50) of this compound.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human A2A receptor.[9]
-
A2AR Agonist: this compound.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.[9]
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Assay Buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2aR and Adenosine Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
Application Notes: A2AR-agonist-1 for Induction of Coronary Vasodilation
Introduction
Adenosine (B11128) A2A receptor (A2AR) agonists are crucial pharmacological tools for studying and inducing coronary vasodilation. The A2A receptor subtype is predominantly responsible for regulating coronary blood flow.[1][2][3] Activation of these receptors, which are located on both coronary smooth muscle and endothelial cells, leads to a potent increase in coronary blood flow.[1][4] Selective A2AR agonists, represented here as A2AR-agonist-1 , are preferred over non-selective agonists like adenosine in both research and clinical settings. This selectivity minimizes side effects associated with the activation of other adenosine receptor subtypes, such as bradycardia (A1 receptor) or bronchoconstriction (A2B receptor).[5] These notes provide an overview of the mechanism, key data, and protocols for utilizing this compound to study coronary vasodilation.
Mechanism of Action
This compound mimics the action of the endogenous ligand, adenosine.[6] The binding of the agonist to the A2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The A2A receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][6] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6] PKA activation in vascular smooth muscle cells results in the opening of potassium channels (such as K-ATP, K-V, and K-Ca2+) and the inhibition of calcium influx, leading to hyperpolarization and smooth muscle relaxation, and ultimately, vasodilation.[4]
References
- 1. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced A2A adenosine receptor-mediated increase in coronary flow in type I diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are A2aR agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Experimental Use of A2AR Agonists in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Adenosine (B11128) A2A Receptor (A2AR) agonists in preclinical sepsis models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of A2AR agonists for sepsis and other inflammatory conditions.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves an early systemic inflammatory response that can lead to tissue damage and organ failure.[1][2] Adenosine, an endogenous nucleoside, has been identified as a significant regulator of inflammation, primarily through the activation of its receptors.[3] The A2A receptor, a Gs protein-coupled receptor, is a key player in this process. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates various immune and inflammatory responses.[4][5] A2AR activation is considered a potent endogenous anti-inflammatory signal, making A2AR agonists a promising therapeutic strategy for sepsis.[6]
Mechanism of Action
Activation of the A2A receptor on various immune cells, including macrophages, neutrophils, and lymphocytes, triggers a signaling cascade that ultimately suppresses excessive inflammation.[3][6] Upon agonist binding, the A2AR activates adenylyl cyclase, leading to the production of cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which can inhibit the pro-inflammatory transcription factor NF-κB.[4][5] Additionally, A2AR signaling can enhance the expression of Dual Specificity Phosphatase 1 (DUSP1), a negative regulator of MAP kinases, thereby dampening the inflammatory response.[7] This multifaceted mechanism results in the reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and an increased production of the anti-inflammatory cytokine IL-10.[1][2][8]
Signaling Pathway Diagram
Caption: A2AR Agonist Signaling Pathway in Immune Cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the use of A2AR agonists in various sepsis models.
Table 1: Survival Outcomes in Murine Sepsis Models
| Sepsis Model | A2AR Agonist | Treatment Regimen | Survival Rate (Agonist + Antibiotic) | Survival Rate (Antibiotic Alone) | p-value | Reference |
| E. coli Infection | ATL313 | 5 µg/kg, with ceftriaxone (B1232239) | 100% | 20% | p = 0.013 | [1] |
| S. aureus Infection | ATL313 | 5 µg/kg, with ceftriaxone | 60% | 20% | p = 0.02 | [1] |
| Endotoxic Shock (LPS) | ATL313 | 5 µg/kg | 90% | 40% | p = 0.005 | [1] |
| E. coli Infection | ATL146e | 50 µg/kg, initiated 8h post-infection, with ceftriaxone | 100% | 40% | N/A | [9] |
Table 2: Modulation of Serum Cytokines and Chemokines by ATL313 in LPS-Induced Sepsis
| Cytokine/Chemokine | Effect of ATL313 | Time Point of Significant Change | p-value | Reference |
| TNF-α | Decreased | 1 hour | p < 0.05 | [1][2] |
| MIP-1α | Decreased | N/A | p < 0.05 | [1] |
| MCP-1 | Decreased | N/A | p < 0.05 | [1] |
| IFN-γ | Decreased | N/A | p < 0.05 | [1] |
| IL-17 | Decreased | N/A | p < 0.05 | [1] |
| IL-10 | Increased | 1 and 2 hours | p < 0.05 | [1][2] |
Table 3: Effect of ATL313 on Circulating White Blood Cells in LPS-Induced Sepsis
| Parameter | Effect of ATL313 | p-value | Reference |
| Circulating White Blood Cell Concentration | Higher in ATL313 treated animals | p < 0.01 | [1] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This protocol describes the induction of endotoxemia in mice using LPS to model the systemic inflammatory response seen in sepsis.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
A2AR agonist (e.g., ATL313)
-
Phosphate Buffered Saline (PBS), sterile
-
Experimental Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Equipment for blood collection and analysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Reagent Preparation:
-
Reconstitute LPS in sterile PBS to the desired concentration (e.g., 25 mg/kg).
-
Prepare the A2AR agonist solution in PBS at the desired concentration (e.g., 5 µg/kg for ATL313).
-
-
Induction of Endotoxemia:
-
Administer LPS to mice via intraperitoneal (IP) injection.
-
-
Treatment Administration:
-
Monitoring and Sample Collection:
-
Analysis:
-
Analyze serum samples for cytokine and chemokine levels using methods such as ELISA or multiplex bead-based assays.
-
Perform complete blood counts to assess changes in white blood cell populations.
-
Protocol 2: Bacterial Sepsis Models (E. coli or S. aureus)
This protocol outlines the induction of sepsis using live bacteria to mimic a clinical infection.
Materials:
-
Live bacterial cultures (Escherichia coli or Staphylococcus aureus)
-
A2AR agonist (e.g., ATL313)
-
Antibiotic (e.g., Ceftriaxone)
-
Phosphate Buffered Saline (PBS), sterile
-
Experimental Mice
-
Equipment for bacterial culture, injection, and sample analysis
Procedure:
-
Bacterial Preparation: Culture the selected bacterial strain to the desired concentration (Colony Forming Units - CFU).
-
Induction of Sepsis:
-
Treatment Administration:
-
Administer the A2AR agonist or PBS (vehicle control) at specified time points post-infection.
-
Administer an antibiotic (e.g., ceftriaxone 25 mg/kg) to a subset of animals in both the agonist and control groups.[2]
-
-
Monitoring and Outcome Assessment:
-
Monitor mice for survival for a predetermined period (e.g., 7 days).
-
At the time of death or the end of the study, bacterial loads in the blood and peritoneal fluid can be quantified by plating serial dilutions on appropriate agar (B569324) plates.
-
Experimental Workflow Diagram
References
- 1. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - New insights into the regulation of inflammation by adenosine [jci.org]
- 4. The Adenosine A2a Receptor Inhibits Matrix-Induced Inflammation in a Novel Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor signaling attenuates LPS-induced pro-inflammatory cytokine formation of mouse macrophages by inducing the expression of DUSP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of the adenosine A2A receptor increases the survival rate in a mice model of polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2A adenosine receptor activation improves survival in mouse models of endotoxemia and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of A2A Receptor (A2AR) Expressing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor, is a critical regulator of immune responses.[1] Its activation by adenosine, often abundant in the tumor microenvironment, leads to immunosuppression, hindering anti-tumor immunity.[1] Consequently, A2AR has emerged as a promising target for cancer immunotherapy. Accurate identification and characterization of A2AR-expressing cells are paramount for understanding its role in disease and for the development of novel therapeutics. Flow cytometry is a powerful technique for the sensitive and specific detection of A2AR on various immune cell subsets.
These application notes provide a comprehensive guide to designing and implementing a flow cytometry panel for the analysis of A2AR-expressing cells, with a focus on human peripheral blood mononuclear cells (PBMCs). Included are a recommended multi-color flow cytometry panel, a detailed experimental protocol, and a stepwise gating strategy.
A2AR Signaling Pathway
Activation of A2AR by adenosine initiates a signaling cascade that ultimately suppresses T cell function. Upon ligand binding, A2AR couples to the Gs alpha subunit (Gαs) of the G protein complex. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn can inhibit T-cell receptor (TCR) signaling and reduce the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, leading to T cell anergy and reduced cytotoxicity.
Data Presentation: A2AR Expression on Human Immune Cells
A2AR is expressed on a wide range of immune cells, with expression levels varying depending on the cell type and activation state. Generally, T cells exhibit higher levels of A2AR expression compared to B cells.[1][2] Upon activation, A2AR expression is upregulated, particularly on CD8+ T cells.[1][2] Regulatory T cells (Tregs) are also known to express A2AR, contributing to their immunosuppressive function. The following tables summarize the expected expression patterns of A2AR and key co-markers on various T cell subsets.
Table 1: Proposed Multi-Color Flow Cytometry Panel for A2AR Expressing T Cells
| Marker | Fluorochrome | Purpose | Clone (Example) | Supplier (Example) |
| Viability Dye | e.g., Zombie NIR™ | Dead cell exclusion | - | BioLegend |
| CD3 | e.g., BUV395 | Pan T cell marker | UCHT1 | BD Biosciences |
| CD4 | e.g., BUV496 | Helper T cell marker | SK3 | BD Biosciences |
| CD8 | e.g., APC-R700 | Cytotoxic T cell marker | RPA-T8 | BD Biosciences |
| CD45RA | e.g., PE-Cy7 | Naive T cell marker | HI100 | BioLegend |
| CCR7 | e.g., BV605 | Naive/Central Memory marker | G043H7 | BioLegend |
| CD25 | e.g., PE | Treg/Activation marker | M-A251 | BD Biosciences |
| CD127 | e.g., BV711 | Treg marker (low expression) | A019D5 | BioLegend |
| FoxP3 | e.g., Alexa Fluor 647 | Treg lineage marker | 259D/C7 | BD Biosciences |
| A2AR | e.g., PE-CF594 | Target of interest | 7F6-G5-A2 | Novus Biologicals |
| PD-1 | e.g., BB700 | Exhaustion/Activation marker | EH12.2H7 | BD Biosciences |
| CD39 | e.g., BV786 | Treg/Activation marker | A1 | BioLegend |
Table 2: Expected A2AR Expression on Human T Cell Subsets
| Cell Subset | Defining Markers | Expected A2AR Expression (Resting) | Expected A2AR Expression (Activated) |
| Naive CD4+ T Cells | CD3+CD4+CD45RA+CCR7+ | Low to moderate | Upregulated |
| Central Memory CD4+ T Cells | CD3+CD4+CD45RA-CCR7+ | Moderate | Upregulated |
| Effector Memory CD4+ T Cells | CD3+CD4+CD45RA-CCR7- | Moderate to high | Upregulated |
| Naive CD8+ T Cells | CD3+CD8+CD45RA+CCR7+ | Low | Significantly upregulated |
| Central Memory CD8+ T Cells | CD3+CD8+CD45RA-CCR7+ | Low to moderate | Significantly upregulated |
| Effector Memory CD8+ T Cells | CD3+CD8+CD45RA-CCR7- | Moderate | Significantly upregulated |
| Regulatory T Cells (Tregs) | CD3+CD4+CD25highCD127lowFoxP3+ | Moderate to high | Upregulated |
Experimental Protocols
This protocol details the steps for staining human PBMCs for the analysis of A2AR-expressing T cell subsets.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability Dye (e.g., Zombie NIR™)
-
FoxP3/Transcription Factor Staining Buffer Set
-
5 mL polystyrene FACS tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 107 cells/mL.
-
-
Antibody Titration:
-
Prior to performing the full panel staining, it is crucial to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[3][4][5]
-
Perform serial dilutions of each antibody and stain a known positive cell population to identify the concentration that yields the highest staining index.[4]
-
-
Surface Staining:
-
Aliquot 1 x 106 cells into each FACS tube.
-
Add 100 µL of FACS buffer containing the viability dye and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of surface staining antibodies (CD3, CD4, CD8, CD45RA, CCR7, CD25, CD127, A2AR, PD-1, CD39) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Following the surface staining washes, fix and permeabilize the cells using a commercially available FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody at its optimal concentration to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with the provided permeabilization buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a properly compensated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) for robust statistical analysis.
-
Experimental Workflow and Gating Strategy
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
A sequential gating strategy is essential for accurately identifying A2AR-expressing T cell subsets. The following diagram outlines a recommended gating strategy.
Step-by-step Gating Description:
-
Time Gate: Gate on events based on time to exclude instability in flow.
-
Singlet Gate: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Live Cell Gate: Gate on viable cells that are negative for the viability dye.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward and side scatter (FSC and SSC) properties.
-
T Cell Gate: From the lymphocyte gate, identify T cells by gating on CD3-positive events.
-
CD4+ and CD8+ T Cell Gates: From the CD3+ T cell gate, separate CD4+ and CD8+ T cell populations.
-
Regulatory T Cell (Treg) Gate: Within the CD4+ T cell gate, identify Tregs by gating on cells with high expression of CD25 and low to negative expression of CD127 (CD25highCD127low). This population can be further confirmed by FoxP3 expression.[6][7]
-
A2AR Expression Analysis: Analyze the expression of A2AR on the gated T cell subsets (CD4+ T cells, CD8+ T cells, and Tregs) by creating histograms or density plots of A2AR fluorescence intensity. The percentage of A2AR-positive cells and the mean fluorescence intensity (MFI) can then be quantified.
By following these detailed application notes and protocols, researchers can confidently and accurately characterize A2A receptor-expressing cells, paving the way for a deeper understanding of their role in health and disease and facilitating the development of novel immunotherapies.
References
- 1. Patterns of A2A extracellular adenosine receptor expression in different functional subsets of human peripheral T cells. Flow cytometry studies with anti-A2A receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.ufl.edu [biotech.ufl.edu]
- 4. Titration of Antibody Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Intratracheal Administration of an A2A Receptor Agonist
These application notes provide detailed protocols for the preparation and intratracheal (i.t.) administration of a selective Adenosine (B11128) A2A Receptor (A2AR) agonist, using CGS-21680 as a primary example. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of A2AR activation in pulmonary models.
Introduction
The Adenosine A2A receptor (A2AR) is a G-protein-coupled receptor that, when activated, initiates signaling cascades with broad-spectrum anti-inflammatory effects.[1][2] In the lungs, A2AR is expressed on various immune and epithelial cells, making it a significant target for therapeutic intervention in inflammatory lung diseases such as acute lung injury (ALI), asthma, and chronic obstructive pulmonary disease (COPD).[3][4][5] Activation of A2AR typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells like neutrophils and macrophages.[1][4]
Intratracheal administration allows for the direct delivery of therapeutic agents to the lungs, maximizing local drug concentration while minimizing potential systemic side effects.[2][6] This document outlines the necessary steps for preparing an A2AR agonist solution and administering it via non-invasive intratracheal instillation in a rodent model.
Signaling Pathway and Mechanism of Action
A2AR is coupled to the Gαs stimulatory G-protein.[1] Agonist binding initiates a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and suppressing the release of inflammatory cytokines.[1][4]
Caption: A2AR agonist signaling pathway.
Experimental Protocols
Protocol 1: Preparation of A2AR Agonist Stock Solution (CGS-21680)
This protocol describes the preparation of a high-concentration stock solution of CGS-21680 hydrochloride.
Materials:
-
CGS-21680 hydrochloride (M.W. 535.99 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine Required Mass: Calculate the mass of CGS-21680 HCl needed to prepare a 10 mM or 100 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 535.99 g/mol * (1000 mg / 1 g) = 5.36 mg
-
-
Dissolution: Aseptically weigh the calculated amount of CGS-21680 HCl and place it in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of anhydrous DMSO to the tube. CGS-21680 HCl is soluble in DMSO up to approximately 100 mM.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solution for Intratracheal Administration
This protocol details the dilution of the DMSO stock solution into a physiologically compatible vehicle for administration.
Materials:
-
CGS-21680 stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or sterile 0.9% saline
-
Sterile, low-protein-binding tubes
-
Syringe filter (0.22 µm)
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the CGS-21680 stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in the vehicle. The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid vehicle-induced toxicity.
-
Example for a 100 µg/kg dose in a 25 g mouse with an instillation volume of 50 µL:
-
Total dose = 100 µg/kg * 0.025 kg = 2.5 µg
-
Required concentration = 2.5 µg / 50 µL = 0.05 µg/µL or 50 µg/mL
-
-
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of sterile PBS or saline. It is recommended to add the DMSO stock to the aqueous vehicle while vortexing to prevent precipitation.
-
Sterilization: Filter the final working solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.
-
Use Immediately: The final diluted solution should be prepared fresh on the day of the experiment and used immediately for optimal results.[7]
Protocol 3: Intratracheal Instillation in a Rodent Model
This protocol provides a general method for non-invasive intratracheal instillation in an anesthetized mouse.
Materials:
-
Prepared A2AR agonist working solution
-
Anesthesia (e.g., Isoflurane (B1672236) with an induction chamber and nose cone)
-
Gel-loading pipette tips or a specialized cannula
-
1 mL syringe
-
Inclined platform to position the animal[8]
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) until it is unresponsive to a toe pinch.[8]
-
Positioning: Place the anesthetized mouse in a supine position on an inclined platform (approximately 45 degrees).[8]
-
Visualization: Gently open the mouse's mouth and pull the tongue to one side. Use a small animal laryngoscope or otoscope to illuminate the pharynx and visualize the vocal cords.[8]
-
Instillation: Carefully guide a gel-loading pipette tip or cannula, attached to a syringe containing the working solution, through the glottis and into the trachea.
-
Delivery: Administer the solution (typically 25-50 µL for a mouse) in a single, smooth bolus. A small air bubble (e.g., 100 µL) can be administered immediately after the liquid to ensure the full dose reaches the lungs.
-
Recovery: Hold the animal in an upright position for a few seconds to aid in the distribution of the fluid within the lungs. Monitor the animal continuously until it has fully recovered from anesthesia on a warming pad.
Experimental Workflow and Data Presentation
Caption: Workflow for A2AR agonist intratracheal administration study.
Quantitative Data Summary
The efficacy of intratracheally administered A2AR agonists is typically assessed by measuring the reduction in inflammatory markers. The following tables summarize representative data from studies using CGS-21680 in rodent models of lung inflammation.
Table 1: Effect of Intratracheal CGS-21680 on Allergen-Induced Inflammation in Rats [10]
| Treatment Group | Dose (µg/kg, i.t.) | Total Leukocytes in BALF (x10⁵) | Myeloperoxidase (MPO) in BALF (U/mL) | Eosinophil Peroxidase (EPO) in BALF (U/mL) |
| Vehicle Control | - | 15.2 ± 1.5 | 0.18 ± 0.02 | 0.25 ± 0.03 |
| CGS-21680 | 10 | 10.5 ± 1.1 | 0.12 ± 0.01 | 0.16 ± 0.02 |
| CGS-21680 | 100 | 7.8 ± 0.9 | 0.08 ± 0.01 | 0.10 ± 0.01** |
| Data are representative values adapted from literature and presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Table 2: Effect of CGS-21680 on Lung Injury Models
| Model | Species | Agonist / Dose | Key Findings | Reference |
| LPS-Induced Acute Lung Injury | Mouse | CGS-21680 | Significantly reduces lung pathology and inflammatory cytokine production. | [11] |
| Trauma/Hemorrhagic Shock | Rat | CGS-21680 | Attenuates pulmonary edema and myeloperoxidase (MPO) levels. | [11] |
| Lung Transplantation | Pig | ATL-146e (A2AR agonist) | Attenuated lung inflammation and preserved pulmonary function. | [12] |
| Allergic Asthma | Rat | CGS-21680 (i.t.) | Inhibited increases in BALF leukocytes, protein, MPO, and EPO activity. | [10] |
References
- 1. Harnessing adenosine A2A receptors as a strategy for suppressing the lung inflammation and thrombotic complications of COVID-19: Potential of pentoxifylline and dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and application of locally delivered agonists of the adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine signaling and the regulation of chronic lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Adenosine A2a Receptor Inhibits Matrix-Induced Inflammation in a Novel Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of CGS 21680, a selective adenosine A2A receptor agonist, on allergic airways inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Adenosine at the Interphase of Hypoxia and Inflammation in Lung Injury [frontiersin.org]
- 12. Adenosine A2A receptor activation reduces inflammation and preserves pulmonary function in an in vivo model of lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adenosine A2A Receptor (A2AR) Desensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Adenosine (B11128) A2A Receptor (A2AR) is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2] Upon activation by its endogenous ligand adenosine, the A2AR couples to the Gs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] Chronic or prolonged exposure to an agonist can lead to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. This process involves several key mechanisms, including receptor phosphorylation, β-arrestin recruitment, and receptor internalization, which are critical to understand for therapeutic drug development.[4][5][6]
These notes provide an overview of the primary mechanisms of A2AR desensitization and detailed protocols for the key experimental techniques used to study them.
Mechanisms of A2AR Desensitization
A2AR desensitization is a multi-step process:
-
Rapid Uncoupling: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the A2AR. This initial step can occur within minutes and leads to the functional uncoupling of the receptor from the Gs protein, reducing its ability to stimulate adenylyl cyclase.[2][4]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins.[4][5] The binding of β-arrestin physically blocks further G protein interaction (desensitization) and targets the receptor for endocytosis.[7][8]
-
Internalization/Downregulation: β-arrestin facilitates the sequestration of the A2AR from the plasma membrane into intracellular vesicles, a process known as internalization.[4][5] While A2AR is considered somewhat resistant to rapid internalization compared to other GPCRs, prolonged agonist exposure leads to a significant reduction in cell surface receptor numbers.[4][5] This can be a slower process, occurring over hours.[4]
-
Signal Termination and Resensitization: Once internalized, receptors can either be recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation). The specific pathway depends on the cellular context and stimulus duration.
Below is a diagram illustrating the canonical A2AR signaling and the subsequent desensitization pathway.
Data Presentation: Quantitative Analysis of A2AR Interactions
Quantitative data from various assays are crucial for comparing the effects of different compounds and understanding the kinetics of desensitization.
Table 1: Binding Affinities of Common Radioligands for Human A2A Receptors
| Radioligand | Receptor Source | K_d_ (nM) | Reference |
|---|---|---|---|
| [³H]CGS 21680 | Recombinant (HEK cells) | ~17-58 | [9] |
| [³H]ZM241385 | Recombinant (HEK cells) | ~0.60 | [9] |
| [¹²⁵I]I-AB-MECA | Recombinant (CHO cells) | ~0.34 |[9] |
Table 2: Reported Kinetics of A2AR Desensitization
| Cell Type | Measurement | Desensitization Half-Life (t½) | Reference |
|---|---|---|---|
| DDT₁ MF-2 cells | Agonist-stimulated cAMP production | ~45 minutes | [4] |
| NG108-15 cells | Adenylyl cyclase stimulation | ~15-20 minutes | [4] |
| PC12 cells | Cell surface receptor number | ~8 hours |[4] |
Experimental Protocols
Here we provide detailed protocols for key experiments used to measure different aspects of A2AR desensitization.
Functional Desensitization: cAMP Measurement Assay
Application Note: This assay directly measures the functional consequence of A2AR desensitization. By pre-treating cells with an A2AR agonist, the system becomes desensitized. A subsequent challenge with the agonist will result in a blunted cAMP response compared to naive (non-pre-treated) cells. This change in cAMP production is a robust indicator of functional desensitization.[6][10] Modern methods like HTRF or live-cell biosensors (e.g., GloSensor) provide high-throughput capabilities.[11][12]
Protocol: cAMP Measurement using HTRF
-
Materials:
-
Cells expressing human A2AR (e.g., HEK-293 or CHO cells).
-
White, 384-well tissue culture plates.
-
A2AR agonist (e.g., CGS21680, NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP Assay Kit (e.g., from Cisbio).
-
HTRF-compatible plate reader.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
-
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Desensitization:
-
Remove culture medium.
-
Add A2AR agonist at a high concentration (e.g., 1 µM CGS21680) in serum-free medium. For the control (non-desensitized) wells, add vehicle only.
-
Incubate for the desired time (e.g., 1 hour) at 37°C.
-
-
Washing: Carefully aspirate the medium and wash the cells three times with 50 µL of ice-cold Assay Buffer to completely remove the agonist.
-
Re-stimulation:
-
Add 10 µL of Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Add 10 µL of A2AR agonist at various concentrations (to generate a dose-response curve) to both the desensitized and control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of HTRF cAMP-d2 conjugate followed by 10 µL of HTRF anti-cAMP-cryptate conjugate, as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Compare the Emax and EC50 values between the desensitized and control groups. A decrease in Emax or a rightward shift in EC50 indicates desensitization.
-
Receptor Downregulation: Radioligand Binding Assay
Application Note: Radioligand binding assays are the gold standard for quantifying receptor number (Bmax) and affinity (Kd).[13] To study downregulation, whole-cell or membrane binding is performed on cells pre-treated with an agonist for an extended period. A decrease in the Bmax of a radioligand for A2AR is a direct measure of receptor loss from the cell surface or the total cell population.[4][6]
Protocol: [³H]ZM241385 Saturation Binding on Cell Membranes
-
Materials:
-
Cell membranes prepared from control and agonist-treated A2AR-expressing cells.
-
Radioligand: [³H]ZM241385 (A2AR antagonist).
-
Non-specific control: High concentration of a non-labeled A2AR ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture cells and treat with or without 1 µM CGS21680 for 18 hours.
-
Harvest cells, homogenize in lysis buffer, and prepare membranes via differential centrifugation.[14] Resuspend the final membrane pellet in Assay Buffer and determine protein concentration (BCA assay).
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of [³H]ZM241385 in Assay Buffer (e.g., 0.1 to 20 nM).
-
For each concentration, set up triplicate wells for Total Binding and Non-specific Binding.
-
Total Binding wells: 50 µL [³H]ZM241385 + 50 µL Assay Buffer.
-
Non-specific Binding wells: 50 µL [³H]ZM241385 + 50 µL of 10 µM NECA.
-
-
Reaction: Add 100 µL of diluted cell membranes (e.g., 10-20 µg protein/well) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filter plate. Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of [³H]ZM241385.
-
Use non-linear regression (one-site binding model) to calculate the Bmax (maximum number of binding sites) and Kd (dissociation constant). A significant decrease in Bmax in agonist-treated samples compared to controls indicates receptor downregulation.
-
-
β-Arrestin Recruitment Assay
Application Note: β-arrestin recruitment is a key event that links receptor phosphorylation to desensitization and internalization.[7] Assays based on enzyme fragment complementation (EFC), such as the PathHunter assay, are widely used.[7] In this system, the A2AR is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary fragment (Enzyme Acceptor). Agonist-induced interaction of A2AR and β-arrestin brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[7] This provides a direct readout of the initial step in the desensitization cascade.
Protocol: PathHunter β-Arrestin EFC Assay
-
Materials:
-
PathHunter cell line co-expressing A2AR-ProLink and β-arrestin-Enzyme Acceptor (from DiscoverX).
-
PathHunter Detection Reagents.
-
White, solid-bottom 384-well assay plates.
-
A2AR agonist (e.g., CGS21680).
-
-
Procedure:
-
Cell Plating: Dispense 5,000-10,000 cells in 20 µL of cell plating reagent into each well of the assay plate. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the A2AR agonist. Add 5 µL of the diluted compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Add 12 µL of the detection reagent to each well.
-
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescence on a standard plate reader.
-
Analysis: Plot the signal against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. This assay can be adapted to measure desensitization by pre-treating the cells with an agonist before performing the recruitment assay.
-
References
- 1. A2aR and Adenosine Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms for desensitization of A2a adenosine receptor-mediated cAMP elevation in rat pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 9. benchchem.com [benchchem.com]
- 10. Adenosine mediated desensitization of cAMP signaling enhances T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: A2AR-agonist-1 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of effect with A2AR-agonist-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any effect in my cell-based assay. What are the common initial troubleshooting steps?
A1: When an A2A receptor agonist fails to produce a response, a systematic troubleshooting approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the quality and concentration of your agonist, ensuring your cell line expresses functional A2A receptors at a sufficient density, and checking the overall health and viability of your cells. It is also important to rule out issues with your assay detection system, such as a cAMP assay.
Q2: How can I be sure that my cell line is appropriate for this experiment?
A2: The choice of cell line is critical for a successful experiment. Not all cell lines endogenously express the A2A receptor (A2AR), and even in those that do, the expression level might be too low to elicit a measurable response.[1]
-
Receptor Expression: First, confirm that your chosen cell line expresses A2AR. This can be done at the mRNA level using quantitative PCR (qPCR) or at the protein level using Western Blot or flow cytometry.[2][3] Cell lines like HEK293 or CHO are often used as they can be stably transfected to express high levels of the human A2A receptor.[4][5]
-
Receptor Localization: A2A receptors need to be correctly localized to the plasma membrane to be accessible to the agonist. Incorrect subcellular localization, which can sometimes occur in engineered cell lines, may prevent agonist binding and subsequent signaling.[6]
Q3: Could the issue be with the this compound itself?
A3: Yes, problems with the agonist are a common source of experimental failure. Consider the following:
-
Concentration: The agonist concentration might be suboptimal. It is essential to perform a dose-response curve to determine the EC50 (the concentration that gives 50% of the maximal response). For initial experiments, a wide range of concentrations should be tested.
-
Solubility: Many small molecule agonists have poor aqueous solubility. If the agonist precipitates in your assay medium, its effective concentration will be much lower than intended. Ensure the agonist is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous assay buffer.[7]
-
Stability: Agonists can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. Prepare fresh dilutions of your agonist from a properly stored stock solution for each experiment.
Q4: My assay for detecting A2AR activation is a cAMP assay. What are some potential pitfalls with this technique?
A4: cAMP assays are a standard method for measuring the activity of Gs-coupled receptors like A2AR. However, several factors can lead to a low or absent signal:
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. If PDE activity is high in your cells, the increase in cAMP upon agonist stimulation may be too transient to detect. It is standard practice to include a PDE inhibitor, such as IBMX or Rolipram, in the assay buffer to prevent cAMP degradation.[1][2][8]
-
Assay Sensitivity: The detection limit of your cAMP assay kit might be too high to measure the cAMP production in your specific cells. Ensure your cell number and agonist concentration are optimized for your chosen assay kit.
-
Reagent Quality: Like any enzymatic assay, the reagents in your cAMP kit can degrade. Use fresh reagents and prepare standards and controls for every experiment.
Q5: Is it possible for the A2A receptors in my cells to become unresponsive?
A5: Yes, this phenomenon is known as receptor desensitization or internalization. Prolonged exposure to an agonist can cause the receptors to be phosphorylated and uncoupled from their signaling pathway, or even removed from the cell surface entirely.[8] This is a natural regulatory mechanism to prevent overstimulation. If your cell culture medium contains endogenous adenosine (B11128) or if you have pre-treated your cells with an agonist, you might be observing desensitization.
Troubleshooting Workflow
If you are not observing an effect with this compound, follow this logical troubleshooting workflow to identify the potential issue.
Caption: A step-by-step workflow to diagnose the lack of an in vitro effect of this compound.
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like this compound initiates a well-defined signaling cascade, primarily leading to an increase in intracellular cyclic AMP (cAMP).
Caption: The canonical signaling pathway of the A2A receptor upon agonist binding.
Quantitative Data Summary
The following tables provide reference values for common A2AR agonists and reagents used in in vitro assays. Note that these values can be cell-type and assay-dependent.
Table 1: EC50 Values of Common A2AR Agonists
| Agonist | Cell Line | Assay Type | Reported EC50 (nM) |
| CGS-21680 | HEK293 | cAMP Accumulation | 9.05 - 110 |
| NECA | CHO-K1 | cAMP Accumulation | 18 - 50 |
| Regadenoson | HEK293 | cAMP Accumulation | ~6.4 |
Table 2: Recommended Concentrations of Common PDE Inhibitors
| PDE Inhibitor | Target | Typical Working Concentration |
| IBMX | Non-selective | 100 - 500 µM |
| Rolipram | PDE4 selective | 100 - 1000 nM |
Experimental Protocols
Protocol 1: Verification of A2A Receptor Expression by Western Blot
Objective: To confirm the presence of the A2A receptor protein in the cell line of interest.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against A2A receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-A2AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system. An expected band for A2AR should be observed at approximately 45 kDa.[6]
-
Protocol 2: A2AR Functional Assay - cAMP Measurement
Objective: To quantify the functional response to this compound by measuring intracellular cAMP accumulation.
Materials:
-
A2AR-expressing cells (e.g., HEK293-A2AR)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
PDE inhibitor (e.g., 500 µM IBMX)
-
This compound at various concentrations
-
Positive control agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding:
-
Seed the A2AR-expressing cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of the PDE inhibitor in stimulation buffer.
-
Prepare serial dilutions of this compound and the positive control agonist in stimulation buffer containing the PDE inhibitor.
-
-
Agonist Stimulation:
-
Aspirate the culture medium from the cells and wash once with stimulation buffer.
-
Add the agonist dilutions (including a vehicle control) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 and Emax values.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Patterns of A2A extracellular adenosine receptor expression in different functional subsets of human peripheral T cells. Flow cytometry studies with anti-A2A receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing A2AR-Agonist-1 Efficacy
Welcome to the technical support center for A2AR-Agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of A2A receptor agonists in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by A2A receptor agonists?
A2A receptor (A2AR) agonists bind to and activate the A2A receptor, which is a G protein-coupled receptor (GPCR). The A2AR is predominantly coupled to the Gs alpha subunit (Gαs). Upon activation, Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP).[1][2][3][4][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene transcription and elicit a physiological response.[3][4][5]
Q2: What are typical potency (EC50) and binding affinity (Ki) values for A2AR agonists?
The potency and binding affinity of A2AR agonists can vary significantly depending on the specific compound, the cell line used (due to receptor expression levels), and the experimental conditions.[3] EC50 values are determined from functional assays like cAMP accumulation, while Ki values are derived from radioligand binding competition assays.[3] Below is a summary of reported values for common A2AR agonists.
Table 1: Pharmacodynamic Properties of Select A2AR Agonists
| Agonist | Ki (nM) | EC50 (nM) (cAMP Assay) | Cell Line |
|---|---|---|---|
| CGS 21680 | 376 ± 12 | Varies | HEK293[6] |
| NECA | Varies | Varies | HEK293, CHO[3][7] |
| LUF5835 | 15 ± 4 | Varies | HEK293[6] |
| Regadenoson | Varies | Varies | Not Specified[8] |
| Apadenoson (ATL146e) | Varies | Varies | Not Specified |
Note: These values are illustrative. Ki and EC50 values are highly dependent on the specific functional assay and cell system used and should be determined empirically for your system.[3]
Q3: What is receptor desensitization and how does it affect my experiment?
Receptor desensitization is a process where a receptor's response to a ligand is diminished after prolonged exposure. For A2A receptors, agonist-induced desensitization can occur, leading to reduced signaling even in the presence of the agonist.[8] This process can involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of arrestin proteins, which uncouples the receptor from its G protein.[9] A2A receptors can undergo faster downregulation compared to other adenosine (B11128) receptor subtypes like A1R.[9] If you are performing long-term stimulation experiments, desensitization could lead to a decrease in the observed effect over time.
Troubleshooting Guide
Problem 1: I am not observing the expected increase in cAMP levels after applying the A2AR agonist.
-
Possible Cause 1: Agonist Concentration is Suboptimal.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., from 1 pM to 10 µM) to identify the EC50 (the concentration that produces 50% of the maximal response).[3] The agonist should be tested at a concentration around its EC80 or higher for maximal stimulation in subsequent experiments.[7]
-
-
Possible Cause 2: cAMP Degradation.
-
Possible Cause 3: Low A2A Receptor Expression.
-
Solution: Confirm the expression of functional A2A receptors in your cell line or tissue. This can be done via qPCR, Western blot, or a radioligand binding assay. If using a transfected cell line (e.g., HEK293 or CHO), ensure the expression is stable and at a sufficient level.[3]
-
-
Possible Cause 4: Poor Agonist Solubility or Stability.
-
Solution: Ensure the agonist is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in your assay buffer. Check the manufacturer's data sheet for storage conditions and stability information. Prepare fresh dilutions for each experiment.
-
Problem 2: The dose-response curve for my A2AR agonist is not sigmoidal or has a low maximal effect (Emax).
-
Possible Cause 1: Issues with Serial Dilutions.
-
Solution: Carefully check your serial dilution calculations and pipetting technique. Inaccurate dilutions are a common source of error in constructing dose-response curves.
-
-
Possible Cause 2: Partial Agonism.
-
Solution: The compound may be a partial agonist, meaning it cannot elicit the full maximal response of the system, even at saturating concentrations. Compare its Emax to that of a known full agonist (e.g., NECA or CGS 21680) in the same assay.[6]
-
-
Possible Cause 3: Receptor Desensitization or Downregulation.
-
Possible Cause 4: Cell Health and Confluency.
-
Solution: Ensure cells are healthy and within an optimal confluency range (typically 80-90%). Overly confluent or stressed cells may exhibit altered signaling responses.
-
Problem 3: I am seeing high variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform single-cell suspension before plating and use calibrated pipettes to dispense cells. Inconsistent cell numbers per well will lead to variable results.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a plate can concentrate reagents and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media. Ensure proper humidification during incubation.
-
-
Possible Cause 3: Assay Timing and Temperature Fluctuations.
-
Solution: Perform incubations in a temperature-controlled incubator. Be consistent with the timing of reagent additions and assay termination steps across all plates and experiments.
-
Experimental Protocols
Protocol 1: cAMP Accumulation Functional Assay
This functional assay measures the ability of an A2AR agonist to stimulate the production of intracellular cAMP.
Materials:
-
Cells expressing the A2A receptor (e.g., HEK293-A2AR or CHO-A2AR).[3]
-
A2AR agonist (e.g., this compound, NECA).
-
Stimulation Buffer: Physiological buffer (e.g., HBSS or DMEM) supplemented with a PDE inhibitor (e.g., 500 µM IBMX or 50 µM rolipram).[3][6]
-
Lysis Buffer and cAMP Detection Kit (e.g., HTRF, LANCE, or ELISA-based).[3][7]
-
Multi-well plates (e.g., 96- or 384-well).
Procedure:
-
Cell Plating: Seed cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Pre-incubation: Wash the cells with buffer and pre-incubate with the PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.[10]
-
Agonist Stimulation: Add varying concentrations of the A2AR agonist to the wells. Include a vehicle control (buffer with no agonist).
-
Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes) at 37°C to allow for cAMP accumulation.[3][7]
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.[3]
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).[7]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values.[3][11]
Protocol 2: Radioligand Binding Assay (Competition)
This assay measures the binding affinity (Ki) of a test compound (unlabeled agonist) by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the A2A receptor.[12]
-
Radioligand: A high-affinity A2AR antagonist, such as [3H]ZM241385.[3]
-
Test Compound: Unlabeled A2AR agonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2AR ligand (e.g., CGS 21680).[3]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold assay buffer.[3]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[3]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand.
-
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically trapped radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
References
- 1. innoprot.com [innoprot.com]
- 2. A2aR and Adenosine Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 9. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notes on the Emax model – Notes from a data witch [blog.djnavarro.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A2AR-agonist-1 Stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of "A2AR-agonist-1" in Dimethyl Sulfoxide (DMSO) solutions. The information provided is based on general principles of small molecule stability in DMSO and data from studies on diverse compound libraries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the long-term storage of this compound?
A1: Anhydrous, high-purity DMSO is the recommended solvent for creating stock solutions of this compound for long-term storage. DMSO is a powerful aprotic solvent capable of dissolving a wide range of molecules. However, its hygroscopic nature means it readily absorbs moisture, which can compromise the stability of the dissolved compound over time through hydrolysis. Therefore, using anhydrous DMSO and proper storage techniques are critical.
Q2: At what temperature should I store my this compound stock solution in DMSO?
A2: For long-term stability, it is highly recommended to store this compound stock solutions at -80°C. Storage at -20°C is acceptable for shorter periods. Room temperature storage of compounds in DMSO is generally not recommended for long-term stability, as it can lead to significant degradation over time.[1]
Q3: How long can I expect my this compound solution to be stable in DMSO?
A3: The stability of any specific compound, including this compound, is highly dependent on its chemical structure. While specific long-term stability data for "this compound" is not available, general studies on large compound libraries stored in DMSO provide valuable insights. One study demonstrated that 85% of compounds in a DMSO/water (90/10) mixture remained stable for over two years when stored at 4°C.[2][3] Another study on a library of over 7,000 compounds stored at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year.[1] For critical experiments, it is always best to use freshly prepared solutions or to periodically check the purity of your stock solution.
Q4: How many freeze-thaw cycles can my this compound solution tolerate?
A4: The impact of freeze-thaw cycles on compound stability varies. One study on a diverse set of compounds in DMSO solution showed no significant loss after 11 freeze-thaw cycles.[4] However, repeated freeze-thaw cycles can introduce moisture from atmospheric condensation, which may accelerate degradation. To minimize this risk, it is best practice to aliquot your stock solution into single-use volumes.
Data Presentation: Representative Stability of Small Molecules in DMSO
Since specific long-term stability data for "this compound" is not publicly available, the following tables summarize data from large-scale studies on diverse compound libraries stored in DMSO. This information provides a general expectation for small molecule stability under various conditions.
Table 1: Stability of a Diverse Compound Library in DMSO/Water (90/10) at 4°C [2][3]
| Storage Duration | Percentage of Stable Compounds (>80% Purity) |
| 2 years | 85% |
Table 2: Probability of Compound Observation in DMSO at Room Temperature [1]
| Storage Duration | Probability of Observing Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
Table 3: Stability of a Compound Library in DMSO at -20°C
| Storage Duration | Percentage of Compounds with >80% Purity |
| 6 years | 89% |
Troubleshooting Guide
Issue 1: I observe a precipitate in my this compound stock solution after thawing.
-
Potential Cause: The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures, or the compound may be degrading into less soluble products.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.
-
If the precipitate does not dissolve, it may be a degradation product. Centrifuge the solution and carefully use the supernatant for non-critical experiments.
-
For best results, prepare a fresh stock solution. Consider preparing a lower concentration stock if solubility issues persist.
-
Issue 2: My experimental results are inconsistent when using the same stock solution over time.
-
Potential Cause: The this compound may be degrading, leading to a decrease in its effective concentration. This can be caused by improper storage (temperature, light exposure), frequent freeze-thaw cycles, or the use of non-anhydrous DMSO.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material.
-
Perform a quality control check (e.g., HPLC-UV or LC-MS) on both the old and new stock solutions to compare their purity and concentration.
-
Ensure you are following best practices for storage: use anhydrous DMSO, aliquot solutions, store at -80°C, and protect from light if the compound is light-sensitive.
-
Issue 3: I am concerned about the water content in my DMSO.
-
Potential Cause: DMSO is highly hygroscopic and will absorb moisture from the air if not handled properly.
-
Troubleshooting Steps:
-
Use fresh, unopened bottles of anhydrous DMSO whenever possible.
-
If a bottle has been opened, ensure it is tightly sealed and stored in a desiccator.
-
When preparing solutions, work quickly and minimize the time the DMSO is exposed to the atmosphere.
-
Mandatory Visualizations
A2AR Signaling Pathway
Activation of the Adenosine A2A Receptor (A2AR), a Gs protein-coupled receptor, by an agonist initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in A2AR cAMP assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Adenosine (B11128) A2A Receptor (A2AR) cAMP assays.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal, or the signal is very low in my A2AR cAMP assay. What are the first things I should check?
A1: When encountering a low or absent signal, it is crucial to first verify the fundamental components of your experimental setup. Confirm that all reagents were prepared correctly, added in the proper sequence, and are not expired. Double-check your plate reader's settings, including the excitation and emission wavelengths and gain, to ensure they are optimized for your specific cAMP assay kit.[1] Finally, it is essential to confirm that the cells used were healthy, viable (ideally >90%), and plated at the optimal density.[1]
Q2: How significantly do cell health and passage number impact the results of my cAMP assay?
A2: Cell health is a critical determinant for a robust assay signal.[1] It is recommended to use cells that are in the logarithmic growth phase, typically at 60-80% confluency.[1][2] Using cells that have been passaged excessively should be avoided, as this can lead to genetic drift, altered receptor expression levels, and diminished cellular health, all of which can negatively impact signal strength.[1][3][4][5]
Q3: Could the stimulation buffer I'm using be the cause of the low signal?
A3: Yes, the composition of the stimulation buffer can influence assay performance. For short incubation periods (less than two hours), the buffer provided with most commercial assay kits is generally recommended.[6] For longer incubations, it may be more appropriate to use a complete cell culture medium, such as DMEM or RPMI, supplemented with a phosphodiesterase (PDE) inhibitor to maintain cell health and prevent cAMP degradation.[1][6]
Q4: What is the function of a phosphodiesterase (PDE) inhibitor, and is it always required?
A4: Phosphodiesterases (PDEs) are enzymes responsible for the degradation of cAMP within the cell.[1] By including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), this degradation is blocked, leading to an accumulation of intracellular cAMP and a more robust and detectable signal.[1] While not strictly necessary for all assays, the use of a PDE inhibitor is highly recommended, particularly when a small change in cAMP is anticipated or when working with Gαi-coupled receptors.[1][7]
Q5: I'm using a known A2AR agonist, but I'm not observing a response. What could be the issue?
A5: A lack of response to a known agonist can stem from several factors. The concentration of the agonist may be too low to elicit a significant response, or the stimulation time might be insufficient.[1] It is also possible that the cell line you are using does not express the A2A receptor at a high enough level for a detectable signal.[1][8] To address this, it is recommended to perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to determine the optimal stimulation period.[1] Additionally, you should confirm the A2AR expression level in your chosen cell line.[8][9][10]
Troubleshooting Guide for Low Signal
This guide provides a structured approach to identifying and resolving the root causes of low signal in your A2AR cAMP assay.
| Potential Cause | Recommended Action(s) |
| Cell-Related Issues | |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio.[1] Too few cells will produce an insufficient signal, while too many can lead to signal saturation.[1] |
| Poor Cell Health/Viability | Always use cells from a healthy, logarithmically growing culture with viability greater than 90%. Avoid using cells that have been passaged too many times.[1][3][5] |
| Low A2A Receptor Expression | Confirm that your cell line expresses the A2A receptor at sufficient levels.[1][8] If using transient transfection, verify the transfection efficiency. |
| Reagent and Assay Condition Issues | |
| Suboptimal Agonist Concentration | Perform an agonist dose-response curve to determine the EC50 and the optimal concentration for your assay (often the EC80 is used for antagonist screening).[1][11] |
| Inadequate Stimulation Time | Conduct a time-course experiment to identify the optimal incubation time for agonist stimulation.[1] |
| Ineffective PDE Inhibition | Optimize the concentration of the PDE inhibitor (e.g., IBMX). A starting concentration of 0.5 mM is common, but this may need to be adjusted for your specific cell line.[1] |
| Degraded Reagents | Prepare fresh reagents, particularly agonists and standards, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[1] |
| Technical and Equipment Issues | |
| Incorrect Plate Reader Settings | Verify that the instrument is set to the correct excitation and emission wavelengths for your assay's fluorophores. Optimize the gain settings to maximize the signal without increasing the background.[1] |
| High Background Fluorescence | High background can obscure a weak signal. This may be caused by autofluorescent compounds or components in the media. Run appropriate controls to identify the source.[1] |
A2AR Signaling Pathway and Experimental Workflow
Caption: A2AR signaling pathway leading to cAMP production.
Caption: Troubleshooting workflow for low signal in A2AR cAMP assays.
Experimental Protocols
Protocol 1: Cell Density Optimization
This protocol is designed to identify the optimal number of cells per well for your A2AR cAMP assay.
Materials:
-
Cell line expressing A2A receptors
-
Complete cell culture medium
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (from assay kit or user-prepared)
-
A2AR agonist (e.g., NECA or CGS-21680)
-
cAMP assay kit
-
Microplate (format as per assay kit recommendations)
Methodology:
-
Cell Preparation: Harvest healthy, viable cells that are in the logarithmic growth phase.[1] Create a single-cell suspension and perform a cell count.
-
Cell Dilution Series: Prepare a serial dilution of your cells in the stimulation buffer to achieve a range of cell concentrations.
-
Seeding: Dispense the different cell concentrations into the wells of the microplate.
-
Stimulation:
-
To one set of wells for each cell density, add a fixed, high concentration of a known A2AR agonist.
-
To another set of wells for each cell density, add only the stimulation buffer to measure the basal cAMP level.
-
-
Assay Execution: Incubate the plate as required, then lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for your specific assay kit.
-
Data Analysis: Plot the signal (e.g., fluorescence, luminescence) against the number of cells per well for both the basal and stimulated conditions. The optimal cell density will be the one that provides the largest signal-to-background ratio without reaching signal saturation.
Protocol 2: Agonist Dose-Response and Time-Course
This protocol helps to determine the optimal agonist concentration (EC50) and stimulation time.
Materials:
-
Same as Protocol 1
Methodology:
-
Cell Preparation and Seeding: Prepare and seed your cells at the optimal density determined in Protocol 1.
-
Agonist Preparation: Prepare a serial dilution of the A2AR agonist in the stimulation buffer.
-
Dose-Response Experiment:
-
Add the different concentrations of the agonist to the designated wells.
-
Incubate for a fixed period (e.g., 30 minutes).[3]
-
-
Time-Course Experiment:
-
Add a fixed, high concentration of the agonist (e.g., near the maximum of the dose-response curve) to multiple wells.
-
Stop the reaction at various time points (e.g., 5, 15, 30, 45, 60 minutes) by adding the lysis buffer.[1]
-
-
Assay Execution: Complete the cAMP detection protocol according to your kit's instructions.
-
Data Analysis:
-
Dose-Response: Plot the signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[1]
-
Time-Course: Plot the signal against the incubation time to identify the point of maximal cAMP accumulation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. High level expression of A2ARs is required for the enhancing function, but not for the inhibiting function, of γδ T cells in the autoimmune responses of EAU | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Patterns of A2A extracellular adenosine receptor expression in different functional subsets of human peripheral T cells. Flow cytometry studies with anti-A2A receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A2AR-agonist-1 off-target effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A2AR-agonist-1 in in vivo experiments. The information provided is intended to help users anticipate and address potential off-target effects and to offer guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the adenosine (B11128) A2A receptor (A2AR). The A2A receptor is a G-protein-coupled receptor (GPCR) that, upon activation, couples to a Gs protein, leading to the activation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[1][2] This signaling cascade is central to the receptor's effects on various cell types.
Q2: What are the primary physiological roles of the A2A receptor?
A2: The A2A receptor is widely expressed throughout the body and plays a key role in several physiological processes. Its activation generally produces anti-inflammatory effects and is involved in cardiovascular regulation, neurotransmission, and immune responses.[3][4] In the cardiovascular system, it induces vasodilation.[4] In the immune system, it acts as a potent immunosuppressant by inhibiting the activation and function of various immune cells, such as T cells and macrophages.[5][6] In the central nervous system, it modulates the release of neurotransmitters and has been implicated in the control of motor function and sleep.[7][8]
Q3: What are the potential off-target effects of this compound?
A3: Given the widespread distribution of A2A receptors, systemic administration of this compound can lead to effects in tissues and organs other than the intended target. These are not "off-target" in the sense of binding to other receptors (assuming high selectivity), but rather on-target effects in unintended tissues. The most common of these include cardiovascular effects such as hypotension and tachycardia, immunosuppression, and neurological effects like motor depression.[9][10]
Troubleshooting Guides
Cardiovascular System
Q: My animals are exhibiting a significant and sustained drop in blood pressure (hypotension) after administration of this compound. What is happening and what can I do?
A: This is a common and expected on-target effect of systemic A2AR activation. A2A receptors are present in vascular smooth muscle, where their activation leads to vasodilation and a subsequent decrease in blood pressure.[4]
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find the minimal effective dose for your primary endpoint that causes acceptable levels of hypotension.
-
Route of Administration: Consider local or targeted delivery methods if your research question allows, to minimize systemic exposure.
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate in your subjects to quantify the effect and ensure animal welfare.
-
Fluid Support: In some cases, providing fluid support can help manage severe hypotension, but this should be done with veterinary consultation.
-
Q: I've observed an increased heart rate (tachycardia) in my experimental animals. Is this related to this compound?
A: Yes, tachycardia can be an indirect consequence of the vasodilation caused by A2AR agonists. The drop in blood pressure can trigger a baroreflex, leading to a compensatory increase in heart rate.[11] Some studies also suggest direct sympathoexcitatory effects.[9]
-
Troubleshooting Steps:
-
Concurrent Monitoring: Measure both blood pressure and heart rate to determine if the tachycardia is correlated with hypotension.
-
Dose-Response Analysis: Assess if the magnitude of the tachycardia is dose-dependent. A lower dose may mitigate this reflex.
-
Immunological System
Q: I am studying the pro-inflammatory effects of another compound, but co-administration with this compound seems to be blunting this response. Why?
A: A2AR activation is potently immunosuppressive.[12] It inhibits the function of many immune cells, including T cells, natural killer (NK) cells, and macrophages.[5] This is achieved by increasing intracellular cAMP, which can inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines like TNF-α and IL-12.[1][6]
-
Troubleshooting Steps:
-
Experimental Design: Be aware of this immunosuppressive effect when designing experiments. If your goal is to study inflammation, systemic use of an A2AR agonist may not be appropriate.
-
Measure Immune Markers: Quantify cytokine levels (e.g., via ELISA or cytokine bead array) and perform immunophenotyping (e.g., via flow cytometry) to measure the extent of immunosuppression.
-
Consider Timing: The timing of agonist administration relative to the inflammatory stimulus may be critical. Administering the A2AR agonist after the initial inflammatory cascade has been initiated may yield different results.
-
Nervous System
Q: My animals show a marked decrease in spontaneous movement and appear sedated after receiving this compound. Is this an expected effect?
A: Yes, A2A receptors are highly expressed in the basal ganglia, a region of the brain critical for motor control. Activation of these receptors can lead to motor depression.[10]
-
Troubleshooting Steps:
-
Behavioral Quantification: Use standardized behavioral tests (e.g., open field test, rotarod) to quantify the extent of motor depression.
-
Dose-Response: Determine if the motor effects are dose-dependent. This will help you find a therapeutic window that minimizes these effects.
-
CNS Penetrance: Be aware of the brain penetrance of your specific A2AR agonist. If your intended target is peripheral, a less brain-penetrant agonist might be more suitable.[4]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for common A2AR agonists from in vivo studies. Note that effects are highly dependent on the specific agonist, dose, species, and experimental model.
Table 1: Cardiovascular Effects of A2AR Agonists
| Agonist | Species | Dose | Route | Primary Cardiovascular Effect | Reference |
| CGS 21680 | Rat | 0.05 mg/kg | IP | Significant motor depression | [10] |
| Regadenoson | Human | Clinical | IV | Coronary vasodilation | [12] |
| ATL-146e | Mouse | - | - | Reduced early inflammatory processes in vascular injury | [13] |
Table 2: Immunological Effects of A2AR Agonists
| Agonist | Model | Key Immunological Effect | Reference |
| CGS 21680 | In vitro (human platelets) | Inhibition of platelet aggregation | [13] |
| Apadenoson | Mouse (LPS-induced lung injury) | Attenuated cytokine release and neutrophil recruitment | [12] |
| CGS 21680 | Mouse (Chronic Lymphocytic Leukemia) | Enhanced CREB phosphorylation, blunting inflammatory responses | [14] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Rodents
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and implant a telemetric device or a catheter into the carotid artery for direct blood pressure measurement. Allow for a recovery period as recommended by the device manufacturer and institutional guidelines.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30-60 minutes) before drug administration.
-
Agonist Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Data Collection: Continuously record MAP and HR for the duration of the expected drug effect (e.g., 2-4 hours).
-
Analysis: Calculate the change in MAP and HR from baseline at various time points after administration. Plot the time course of the cardiovascular response.
Protocol 2: Assessment of Immunosuppressive Effects in vivo
-
Model Induction: Use a standard model of inflammation, such as intraperitoneal injection of lipopolysaccharide (LPS).
-
Group Design: Include a control group (vehicle + saline), a positive control group (vehicle + LPS), and a test group (this compound + LPS).
-
Agonist Administration: Administer this compound at a predetermined time relative to the LPS challenge (e.g., 30 minutes prior).
-
Sample Collection: At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture into EDTA tubes and/or perform peritoneal lavage to collect immune cells.
-
Cytokine Analysis: Isolate plasma and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or a multiplex assay.
-
Flow Cytometry: Stain peritoneal lavage cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD11b, Ly6G, F4/80) to quantify the infiltration of neutrophils and macrophages.
Visualizations
A2AR Signaling Pathway
Caption: A2AR Signaling Pathway.
General Experimental Workflow for In Vivo Agonist Studies
Caption: General Experimental Workflow.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 6. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration | MDPI [mdpi.com]
- 9. Effects of adenosine A2A receptor agonist, CGS 21680, on blood pressure, cardiac index and arterial conductance in anaesthetized rats. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cardiovascular Side Effects of A2AR-agonist-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cardiovascular side effects associated with A2AR-agonist-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound and what is the underlying mechanism?
A1: The primary cardiovascular side effects of this compound are hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate). These effects stem from the agonist's primary mechanism of action: activation of the adenosine (B11128) A2A receptor (A2AR). A2ARs are highly expressed in vascular smooth muscle cells, where their activation leads to vasodilation, causing a drop in blood pressure.[1][2] The subsequent tachycardia can be a result of two main mechanisms:
-
Reflex Tachycardia: A compensatory response to the sudden drop in blood pressure, mediated by the baroreceptor reflex which increases sympathetic nervous system activity to the heart.[1]
-
Direct Sympathoexcitation: Some A2AR agonists can directly stimulate the sympathetic nervous system, leading to an increase in heart rate independent of the hypotensive effect.[3]
Q2: We are observing significant hypotension in our animal models even at low doses of this compound. How can we mitigate this?
A2: Significant hypotension can be a major challenge. Here are several strategies to consider:
-
Dose Optimization: Conduct a thorough dose-response study to identify the minimum effective dose with the least impact on blood pressure. The vasodilatory effects of A2AR agonists are dose-dependent.[4]
-
Route and Rate of Administration: A slow intravenous infusion is often preferred over a bolus injection to avoid a rapid drop in blood pressure.[5][6] The rate of infusion should be carefully controlled and monitored.
-
Anesthesia Considerations: The choice of anesthetic can significantly influence the hemodynamic response to A2AR agonists. Some anesthetics can potentiate the hypotensive effects.[1] If possible, consider using conscious, telemetered animals to eliminate the confounding effects of anesthesia.
-
Co-administration with a Vasopressor: In some experimental settings, co-administration of a low dose of a vasopressor might be considered to counteract the hypotensive effects. However, this should be done with extreme caution as it can confound the interpretation of your primary experimental outcomes.
Q3: Our experiments are showing an unexpected bradycardic (slow heart rate) response to this compound instead of the expected tachycardia. What could be the cause?
A3: While tachycardia is the more common response, bradycardia can occur under certain circumstances. Potential causes include:
-
Off-target A1 Adenosine Receptor (A1AR) Activation: Although this compound is selective, at higher concentrations or in species with different receptor pharmacology, it might exhibit some activity at A1ARs. A1AR activation in the sinoatrial and atrioventricular nodes of the heart has a negative chronotropic (rate-slowing) effect.[7]
-
Vasovagal Response: The administration of the agonist could trigger a vasovagal reflex, leading to a sudden drop in heart rate and blood pressure. This is a neurally mediated reflex.[8]
-
Severe Hypotension: In cases of profound hypotension, the compensatory tachycardic response may fail, leading to a subsequent decrease in heart rate as a sign of cardiovascular collapse.
To investigate this, you can pre-treat animals with a selective A1AR antagonist (e.g., DPCPX) to see if the bradycardia is blocked.[8]
Q4: We are observing a hypertensive (high blood pressure) response to this compound in our experiments. This is contrary to the expected vasodilatory effect. What could explain this?
A4: A hypertensive response to an A2AR agonist is unusual but not impossible. Here are some potential explanations:
-
Initial Sympathetic Activation: A rapid bolus injection might cause a transient, sharp increase in sympathetic outflow before the vasodilatory effects take hold, leading to a brief spike in blood pressure.
-
Regional Vasoconstriction: While A2AR activation generally causes vasodilation, the specific vascular bed and the interplay with other receptor systems could, in rare cases, lead to a net vasoconstrictive effect in certain experimental models or under specific pathological conditions.
-
Agonist-Specific Properties: The specific chemical properties of "this compound" might lead to unforeseen off-target effects at receptors that mediate vasoconstriction.
Careful dose-response studies and monitoring of regional blood flow could help elucidate the mechanism.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood pressure and heart rate responses between animals. | 1. Inconsistent drug formulation or administration.2. Animal stress levels.3. Anesthesia depth and type.4. Underlying health status of animals. | 1. Ensure consistent and accurate drug preparation and administration techniques.2. Acclimatize animals to the experimental setup to minimize stress.3. Monitor and maintain a consistent level of anesthesia.4. Use healthy animals and consider health screening. |
| Lack of a significant cardiovascular response at expected therapeutic doses. | 1. Poor drug bioavailability or rapid metabolism.2. Incorrect dosing calculations.3. Suboptimal route of administration.4. Receptor desensitization due to repeated dosing. | 1. Perform pharmacokinetic studies to determine drug exposure.2. Double-check all dosing calculations and dilutions.3. Consider a more direct route of administration (e.g., intravenous).4. Allow sufficient time between doses to prevent tachyphylaxis. |
| Severe, prolonged hypotension leading to animal morbidity. | 1. Dose is too high.2. Rapid bolus administration.3. Synergistic effects with anesthetics. | 1. Reduce the dose of the A2AR agonist.2. Administer the drug as a slow infusion.3. Re-evaluate the anesthetic protocol; consider a different anesthetic or conscious animal models. Have a reversal agent like aminophylline (B1665990) on hand. |
| Arrhythmias (other than sinus tachycardia or bradycardia). | 1. Myocardial ischemia due to coronary steal phenomenon.2. Direct effects on cardiac ion channels at high concentrations.3. Electrolyte imbalances. | 1. Monitor for signs of ischemia (e.g., ECG changes).2. Reduce the dose and consider a more selective A2AR agonist.3. Ensure animals have normal electrolyte levels. |
Quantitative Data
Table 1: Hemodynamic Effects of Intravenous CGS21680 in Anesthetized Rats with Acute Heart Failure. [1][5]
| Dose of CGS21680 (µg/kg/min) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output (%) |
| 0.1 | - | - | - |
| 0.3 | ↓ | ↑ | ↑ |
| 1.0 | ↓↓ (Significant Reduction) | ↑ (10% increase) | ↑↑ (28% increase) |
Data summarized from a study in a rat model of acute heart failure induced by coronary artery occlusion. "↓" indicates a decrease, "↑" indicates an increase. The number of arrows indicates the relative magnitude of the change.
Table 2: Dose-Dependent Hemodynamic Effects of CGS21680 Infusion in Conscious Normotensive Rats. [9]
| CGS21680 Infusion Rate (µg/kg over 15 min) | Maximum Decrease in Mean Arterial Pressure (mmHg) |
| 300 | ~20 |
| 1000 | ~40 |
| 3000 | ~60 |
Table 3: Hemodynamic Effects of Binodenoson in Patients Undergoing Cardiac Catheterization. [3]
| Binodenoson Dose | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 0.3 µg/kg/min (infusion) | Transient Decrease | Transient Increase |
| 0.5 µg/kg/min (infusion) | Transient Decrease | Transient Increase |
| 1.0 µg/kg/min (infusion) | Transient Decrease | Transient Increase |
| 1.5 µg/kg (bolus) | Transient Decrease | +18 to +31 |
| 3.0 µg/kg (bolus) | Transient Decrease | +18 to +31 |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Conscious Rats Using Telemetry
This protocol allows for the continuous monitoring of blood pressure and heart rate in freely moving, conscious animals, thus avoiding the confounding effects of anesthesia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Telemetry transmitters for blood pressure monitoring
-
Surgical instruments for implantation
-
Data acquisition system compatible with the telemetry transmitters
-
This compound solution for injection
Procedure:
-
Telemetry Implantation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.
-
Place the transmitter body in the abdominal cavity or subcutaneously on the back.
-
Close the incisions and allow the animal to recover for at least one week to ensure a return to normal circadian rhythms and baseline cardiovascular parameters.[10]
-
-
Baseline Recording:
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable baseline and circadian rhythm.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous via a pre-implanted catheter).
-
Administer a vehicle control to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate for a defined period post-administration (e.g., 2-4 hours).[11]
-
Analyze the data to determine the time to onset, magnitude, and duration of the hemodynamic effects.
-
Protocol 2: Isolated Langendorff Perfused Heart Preparation
This ex vivo technique allows for the direct assessment of an agonist's effects on coronary vasodilation and cardiac contractility, independent of systemic neurohumoral influences.
Materials:
-
Mouse or rat heart
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
This compound solution
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Isolation:
-
Anesthetize the animal and administer heparin to prevent clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[12]
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes, during which baseline coronary flow and contractile function (e.g., left ventricular developed pressure) are recorded.
-
-
Agonist Administration:
-
Introduce this compound into the perfusion buffer at increasing concentrations to generate a dose-response curve.
-
-
Data Collection and Analysis:
-
Continuously measure coronary flow and left ventricular pressure.
-
Analyze the data to determine the agonist's potency and efficacy in inducing coronary vasodilation and its direct effects on cardiac contractility.
-
Signaling Pathways and Workflows
References
- 1. Mechanism and pressor relevance of the short-term cardiovascular and renin excitatory actions of the selective A2A-adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronary circulation responses to binodenoson, a selective adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Ion channel molecular complexes in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]
- 10. In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence behind FDA alerts for drugs with adverse cardiovascular effects: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of A2AR-agonist-1 for experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with A2AR-agonist-1 during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 100 mg/mL (243.65 mM), though this may require sonication to fully dissolve.[1] It is critical to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1][2]
Q2: I observed a precipitate immediately after diluting my DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many A2A receptor agonists.[3] It occurs when the compound's low aqueous solubility limit is exceeded upon rapid dilution from a high-concentration organic stock into an aqueous environment.[3]
To prevent this, you can employ several strategies:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the agonist stock solution. Temperature shifts can cause compounds to fall out of solution.[3]
-
Proper Mixing Technique: Add the DMSO stock solution drop-wise into the vortex of the gently swirling or vortexing medium. This promotes rapid dispersion and prevents localized high concentrations.[3]
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in your medium. This gradual reduction in DMSO concentration helps maintain solubility.[3]
-
Use of Co-solvents/Formulation Vehicles: For persistent issues or for in vivo studies, consider using a formulation with solubility enhancers. See the tables and protocols below for specific examples.[1][2]
Q3: My this compound solution, which was initially clear, became cloudy after several hours in the incubator. What is happening?
A3: Delayed precipitation can occur due to several factors within the incubator environment:
-
Compound Stability: The agonist may have limited stability in an aqueous, buffered environment at 37°C over extended periods.[3]
-
Interaction with Media Components: Components in the media, particularly proteins and salts from supplements like Fetal Bovine Serum (FBS), can interact with the compound over time, forming less soluble complexes.[3][4]
-
pH Shifts: Cell metabolism can gradually alter the pH of the medium, which can affect the solubility of the compound.[3]
To mitigate this, prepare the agonist-containing medium immediately before use. For long-term experiments, consider replenishing the medium with a freshly prepared solution at regular intervals.[3]
Q4: Can I use sonication or heat to help dissolve this compound?
A4: Yes, sonication and gentle warming can be used to aid dissolution, particularly when preparing concentrated stock solutions in DMSO or other formulations.[1][3] If using heat, warm the solution gently (e.g., in a 37°C water bath) and avoid excessive temperatures that could degrade the compound.[3]
Data Presentation: Solubility & Formulations
The following tables summarize solubility data for this compound in various solvent systems. This information is critical for planning experiments and preparing appropriate stock solutions.
Table 1: Solubility in a Single Solvent
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (243.65 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
Table 2: Solubility in Co-Solvent Formulations for In Vitro / In Vivo Use
| Formulation Composition | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.09 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.09 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.09 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound solid (Molecular Weight: 410.45 g/mol ). For example, weigh 4.10 mg to make 1 mL of a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid.
-
Dissolve: Vortex the vial vigorously. If the solid does not dissolve completely, place the vial in an ultrasonic water bath for several minutes until the solution is clear.[1] Gentle warming to 37°C can also be applied.[3]
-
Inspect: Visually confirm that the solution is clear and free of any undissolved particles.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles. Store at -20°C for up to 1 year or -80°C for up to 2 years.[1][2]
Protocol 2: Preparation of Co-Solvent Formulation (using PEG300/Tween-80)
This protocol describes the preparation of 1 mL of the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Prepare Concentrated Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Combine Solvents: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution and mix until uniform.
-
Add 50 µL of Tween-80 and mix until uniform.
-
-
Final Dilution: Add 450 µL of saline to the mixture and mix thoroughly to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
Inspect: The final solution should be clear. If not, gentle warming or sonication may be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | Solvent Shock / Exceeding Solubility Limit: The high local concentration of the compound upon addition exceeds its aqueous solubility limit.[3][5] | 1. Pre-warm the medium to 37°C.[3]2. Add the stock solution drop-wise while gently vortexing the medium.[3]3. Perform a serial dilution rather than a single large dilution.[3]4. Lower the final concentration of the agonist in the medium. |
| Solution is cloudy or has a precipitate after hours/days in the incubator. | Delayed Precipitation: Compound instability or interaction with media components (e.g., serum proteins, salts) over time.[3][4] | 1. Prepare the agonist-containing medium fresh before each experiment.[3]2. For long-term experiments, replenish the medium with a freshly prepared solution at regular intervals.[3]3. If possible, test if reducing the serum concentration in the medium resolves the issue. |
| Inconsistent experimental results. | Variable Agonist Concentration: Precipitation (visible or microscopic) leads to an unknown and lower effective concentration of the agonist available to the cells.[3] | 1. Before use, visually inspect all prepared solutions for any signs of precipitation.2. Centrifuge the final working solution at low speed and check for a pellet.3. Strictly follow standardized preparation protocols (see above) to ensure consistency.4. Consider using a co-solvent formulation (Table 2) for more reliable solubility.[1] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: A2AR canonical signaling pathway.
References
dealing with A2AR-agonist-1 tachyphylaxis in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2A receptor (A2AR) agonists, specifically addressing the common issue of tachyphylaxis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during A2AR agonist experiments, providing potential causes and actionable solutions.
Q1: Why is the response to my A2AR agonist decreasing with repeated or prolonged application?
A1: This phenomenon is likely tachyphylaxis, a rapid decrease in receptor responsiveness. The primary causes in the context of A2AR include:
-
Receptor Desensitization: Continuous agonist exposure can lead to the uncoupling of the A2AR from its downstream signaling partner, the Gs protein. This is often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.[1][2][3]
-
Receptor Internalization: Following desensitization, the A2AR can be removed from the cell surface via endocytosis, reducing the number of available receptors for the agonist to bind to.[1][4][5]
-
Mediator Depletion: While less common for A2AR signaling which relies on ubiquitous ATP for cAMP production, severe and prolonged stimulation could potentially impact local substrate availability in certain experimental conditions.
Q2: My cAMP assay results are highly variable when investigating A2AR agonist effects. What are the possible reasons and solutions?
A2: High variability in cAMP assays can obscure the true effect of your A2AR agonist and make it difficult to assess tachyphylaxis. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, have high viability, and are within a low passage number to prevent phenotypic drift and altered receptor expression. |
| Inconsistent Agonist Stimulation | Use a consistent agonist concentration and stimulation time. For tachyphylaxis studies, a time-course experiment is crucial to identify the peak response and the onset of desensitization.[4][6] |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP, leading to a reduced signal. Use a PDE inhibitor, such as IBMX or rolipram, to achieve a more robust and reproducible signal.[7] |
| Assay Drift | Include positive and negative controls on every plate. A reference agonist with a known EC50 value should be included in each experiment to monitor for assay drift over time. |
| Suboptimal Assay Conditions | Optimize cell seeding density, incubation times, and reagent concentrations as recommended by the assay kit manufacturer. |
Q3: I am not observing the expected level of A2AR internalization with my agonist. What could be wrong?
A3: Difficulties in observing A2AR internalization can be due to several factors:
| Possible Cause | Troubleshooting Steps |
| Insufficient Agonist Concentration or Incubation Time | Ensure you are using a saturating concentration of the agonist and an adequate incubation time to induce internalization. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended.[1][4] |
| Cell Line Specific Differences | The machinery for receptor internalization can vary between cell lines. Consider using a cell line known to express the necessary components for GPCR endocytosis. |
| Antibody or Ligand Issues (for Flow Cytometry/Microscopy) | If using fluorescently labeled antibodies or ligands, ensure they are specific for the extracellular domain of the A2AR and that the fluorophore is stable.[8][9] |
| Technical Issues with Detection Method | For flow cytometry, ensure proper compensation settings and gating strategies are used. For microscopy, optimize image acquisition settings to minimize photobleaching and background noise. |
Q4: My Western blot for A2AR phosphorylation is showing no signal or high background.
A4: Detecting protein phosphorylation can be challenging. Here are some common issues and solutions:
| Possible Cause | Troubleshooting Steps |
| Low Levels of Phosphorylation | A2AR phosphorylation can be transient. Perform a time-course experiment to identify the peak phosphorylation time point after agonist stimulation.[4] |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of the receptor.[10][11] |
| Antibody Specificity and Quality | Use a phospho-specific antibody that has been validated for A2AR. Ensure the antibody is stored correctly and used at the recommended dilution. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein on the gel. A protein concentration assay should be performed on your lysates. |
| High Background | Block the membrane with an appropriate blocking agent (e.g., BSA for phospho-antibodies) and perform thorough washes.[10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to A2AR agonist-induced tachyphylaxis.
Table 1: Time-Dependent Desensitization of A2AR-Mediated cAMP Production
| Agonist | Cell Line | Agonist Concentration | Pre-incubation Time | Reduction in Max cAMP Response | Reference |
| NECA | CHO-A2aAR | 10 µM | 15 min | Detectable | [4] |
| NECA | CHO-A2aAR | 10 µM | 30 min | ~50% | [4] |
| NECA | CHO-A2aAR | 10 µM | 60 min | ~50% | [4] |
| NECA | CHO-A2aAR | 10 µM | 24 hr | ~60% | [4] |
| PAPA-APEC | DDT1 MF-2 | 100 nM | 45 min (t1/2) | 50% | [6] |
Table 2: A2AR Agonist Binding Affinities and Potencies
| Agonist | Receptor | Assay Type | Value | Units | Reference |
| CGS 21680 | Human A2AR | Radioligand Binding (Ki) | 27 | nM | |
| NECA | Human A2AR | cAMP Assay (EC50) | 2.75 x 10-8 | M | [12] |
| CGS 21680 | Canine A2AR | Radioligand Binding ([3H]CGS21680) | - | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: cAMP Accumulation Assay to Measure A2AR Tachyphylaxis
-
Cell Culture: Plate cells stably expressing A2AR (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.
-
Agonist Pre-treatment (Desensitization):
-
Remove growth media and wash cells with serum-free media.
-
Add the A2AR agonist at the desired concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce tachyphylaxis.
-
-
Washout:
-
Carefully remove the agonist-containing media.
-
Wash the cells three times with warm, serum-free media to remove all traces of the agonist.
-
-
Second Agonist Challenge:
-
Add a fresh solution of the A2AR agonist (often at the EC80 concentration) in the presence of a PDE inhibitor (e.g., 100 µM IBMX) to all wells.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a dose-response curve for the second agonist challenge at each pre-treatment time point.
-
Compare the maximal response and EC50 values to quantify the extent of desensitization.
-
Protocol 2: A2AR Internalization Assay using Flow Cytometry
-
Cell Preparation: Harvest cells expressing A2AR and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Agonist Stimulation:
-
Incubate the cells with a saturating concentration of the A2AR agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Include an unstimulated control (time 0).
-
-
Staining:
-
Place the cells on ice to stop internalization.
-
Add a fluorescently labeled primary antibody targeting an extracellular epitope of the A2AR.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population.
-
Measure the mean fluorescence intensity (MFI) of the cell population at each time point. A decrease in MFI indicates receptor internalization.
-
Protocol 3: Western Blot for A2AR Phosphorylation
-
Cell Lysis:
-
After agonist stimulation for the desired time course, place the cell culture dish on ice.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated A2AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total A2AR.
-
Visualizations
A2AR Signaling and Desensitization Pathway
Caption: A2AR signaling cascade and mechanisms of desensitization and internalization.
Experimental Workflow for A2AR Tachyphylaxis Assessment
Caption: A typical experimental workflow for studying A2AR agonist-induced tachyphylaxis.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in A2AR tachyphylaxis experiments.
References
- 1. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of the Canine A2a Adenosine Receptor: Delineation of Multiple Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. innoprot.com [innoprot.com]
Technical Support Center: A2AR-agonist-1 for Intravenous Injection
This technical support center is designed for researchers, scientists, and drug development professionals using A2AR-agonist-1 in intravenous injection experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent agonist for the Adenosine (B11128) A2A receptor (A2AR) with a Ki of 4.39.[1][2] It also acts as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1) with a Ki of 3.47.[1][2] By activating the A2AR, a G-protein coupled receptor, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including vasodilation, immunosuppression, and neurotransmission.[3]
Q2: What is the recommended vehicle for intravenous injection of this compound?
A2: this compound has limited solubility in aqueous solutions. A common and effective vehicle for intravenous administration is a mixture of solvents. One recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
Q3: What should I do if I observe precipitation when preparing the formulation?
A3: If you observe precipitation or phase separation during the preparation of the this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the final solution is clear and homogenous before administration.
Q4: I am observing high variability in my in vivo experimental results. What are the potential causes?
A4: High variability in animal studies can arise from several factors. Inconsistent formulation and administration of this compound are common culprits. Ensure the compound is fully dissolved and the solution is homogenous before each injection.[4] Differences in animal age, weight, and health status can also contribute to variability. It is recommended to use animals within a narrow age and weight range and to exclude any animals showing signs of illness.[5]
Q5: What are the potential on-target and off-target effects of this compound?
A5: On-target effects are related to the activation of the A2A receptor and can include cardiovascular effects such as vasodilation and changes in blood pressure.[6] Potential off-target effects could arise from the inhibition of ENT1 or interactions with other adenosine receptors at higher concentrations. It is important to include appropriate controls in your experiments to differentiate between on-target and off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite proven in vitro potency | Poor Bioavailability/Exposure: The formulation may not be optimal for intravenous delivery, leading to rapid clearance or poor tissue distribution. | - Verify the formulation protocol and ensure complete dissolution of this compound.[1]- Consider using a different vehicle composition, such as one containing SBE-β-CD, which can improve solubility and stability.[1]- Perform pharmacokinetic studies to determine the plasma concentration and half-life of the compound after intravenous administration. |
| Sub-optimal Dose: The administered dose may be too low to elicit a significant biological response. | - Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. | |
| Target Engagement Issues: The agonist may not be reaching or effectively binding to the A2A receptors in the target tissue. | - Use techniques like ex vivo receptor binding assays to confirm target engagement in the tissue of interest.[4] | |
| Unexpected Adverse Events or Toxicity | Vehicle Toxicity: The vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your experiments to assess the effects of the formulation excipients.[4] |
| On-Target Side Effects: The observed toxicity may be an extension of the primary pharmacology of A2AR activation (e.g., significant hypotension).[7][8] | - Reduce the dose or the rate of infusion to minimize acute cardiovascular effects.[6]- Monitor physiological parameters such as heart rate and blood pressure during and after administration. | |
| Compound Instability: this compound may be degrading in the formulation. | - Prepare the formulation fresh before each experiment.- Store the stock solution and the final formulation under appropriate conditions as recommended by the supplier. | |
| Precipitation of the Compound During or After Formulation | Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Gently warm the solution or use a sonicator to aid dissolution.[1]- If precipitation persists, consider preparing a less concentrated solution or using an alternative vehicle with higher solubilizing capacity.[1] |
| Incorrect Solvent Ratios: The proportions of the different solvents in the vehicle are not optimal. | - Carefully follow the recommended vehicle preparation protocol, adding each solvent sequentially and ensuring complete mixing at each step.[1][2] |
Quantitative Data
| Parameter | Value | Reference |
| A2AR Binding Affinity (Ki) | 4.39 | [1][2] |
| ENT1 Inhibitory Activity (Ki) | 3.47 | [1][2] |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.09 mM) | [1] |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.09 mM) | [1] |
| Solubility in 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.09 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for Intravenous Injection
This protocol describes the preparation of a common vehicle for intravenous administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Vehicle Mixture (for a final volume of 1 mL):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.
-
Add 450 µL of sterile Saline to the vial.
-
Vortex the final solution until it is clear and homogenous.
-
-
Final Concentration:
-
This procedure will result in a final solution with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will depend on the concentration of the initial DMSO stock solution.
-
-
Quality Control:
-
Visually inspect the final solution for any precipitation or phase separation. If observed, use gentle warming or sonication to redissolve the compound.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: In Vivo Administration and Efficacy Assessment
This protocol provides a general workflow for an in vivo experiment involving the intravenous injection of this compound.
Materials:
-
Prepared this compound formulation
-
Vehicle control solution
-
Experimental animals (e.g., mice or rats)
-
Appropriate restraints and injection equipment
-
Equipment for monitoring physiological parameters (e.g., blood pressure, heart rate)
-
Materials for sample collection (e.g., blood collection tubes, tissue dissection tools)
-
Assay kits for downstream analysis (e.g., cAMP ELISA kit)
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the experimental conditions.
-
Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).
-
-
Administration:
-
Administer the this compound formulation or vehicle control via the desired intravenous route (e.g., tail vein injection in mice).
-
Administer the solution slowly and at a consistent rate.
-
-
Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
If required by the experimental design, monitor physiological parameters at specified time points.
-
-
Sample Collection:
-
At the designated time points, collect blood and/or tissue samples for analysis.
-
-
Downstream Analysis:
-
Pharmacokinetic Analysis: Analyze plasma samples to determine the concentration of this compound over time.
-
Pharmacodynamic Analysis:
-
Measure levels of downstream signaling molecules, such as cAMP, in tissues of interest.
-
Perform receptor occupancy studies to confirm target engagement.
-
-
Efficacy Assessment: Evaluate the effect of this compound on the specific disease model or physiological parameter being studied.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Intravenous vehicle formulation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor激动剂 | MCE [medchemexpress.cn]
- 3. What are A2aR agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
preventing A2AR-agonist-1 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with A2AR-agonist-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in cell culture media?
A1: The degradation of this compound in cell culture media can be attributed to several factors:
-
Enzymatic Degradation: Enzymes present in serum, such as adenosine (B11128) deaminase, can metabolize adenosine analogs like this compound.
-
Hydrolysis: The agonist can undergo chemical breakdown through reaction with water, a process influenced by the pH and temperature of the media.
-
pH Instability: Standard cell culture media pH (typically 7.2-7.4) may not be optimal for the stability of this compound, potentially leading to pH-dependent degradation.
-
Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of light-sensitive compounds.
-
Interactions with Media Components: Certain components in the culture media, such as amino acids or metal ions, may interact with and degrade the agonist.[1]
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Optimize Storage: Store stock solutions in an appropriate solvent like DMSO at -80°C for long-term storage, aliquoted to minimize freeze-thaw cycles.
-
Use Serum-Free or Reduced-Serum Media: If compatible with your cell line, using serum-free or reduced-serum media can decrease enzymatic degradation.
-
Protect from Light: Use amber tubes and cover cell culture plates with foil to protect the agonist from light-induced degradation.
-
Maintain Stable pH: Ensure the cell culture medium is properly buffered to maintain a stable pH throughout the experiment.
-
Replenish the Agonist: For long-term experiments, consider replacing the media with fresh this compound at regular intervals.
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in agonist experiments can stem from several factors:
-
Agonist Degradation: As discussed, the degradation of the agonist can lead to a decreased effective concentration and variable results.
-
Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Inconsistent Cell Density: Seed cells at a consistent density across all experiments, as cell density can influence drug metabolism and efficacy.
-
Variability in Agonist Concentration: Ensure accurate and consistent preparation of agonist dilutions.
-
Assay Variability: For functional assays like cAMP measurement, factors such as incubation times, cell lysis, and reagent stability can introduce variability. Include appropriate controls in every experiment.
Q4: I am observing a lower-than-expected potency (higher EC50) for this compound. What could be the reason?
A4: A higher-than-expected EC50 value can be due to several factors:
-
Agonist Degradation: The most common reason is the degradation of the agonist in the culture medium, leading to a lower actual concentration than intended.
-
Receptor Density: The cell line used may have a lower expression level of the A2A receptor, which can lead to a rightward shift in the dose-response curve.
-
Presence of Endogenous Adenosine: Endogenous adenosine produced by the cells can compete with this compound for binding to the receptor, leading to an apparent decrease in potency. Consider pre-treating your cells with adenosine deaminase to degrade endogenous adenosine.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or the presence of interfering substances in the media, can affect the measured potency.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High variability in dose-response curve | Agonist degradation during the experiment. | Perform a stability study of this compound under your experimental conditions. Consider replenishing the agonist for longer time points. |
| Inconsistent cell seeding or cell health. | Ensure a consistent cell seeding density and use cells within a defined passage number range. Monitor cell viability. | |
| Low agonist potency (high EC50 value) | Degradation of the agonist stock solution or working solution. | Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Low A2A receptor expression in the cell line. | Verify the expression level of A2AR in your cell line using techniques like qPCR or western blotting. | |
| Competition from endogenous adenosine. | Pre-treat cells with adenosine deaminase (ADA) to degrade endogenous adenosine before adding this compound. | |
| No biological response to the agonist | Complete degradation of the agonist. | Check the stability of the agonist at early time points (e.g., 0, 1, 2, 4 hours). |
| Incorrect agonist concentration or dilution error. | Verify the concentration of your stock solution and the accuracy of your dilutions. | |
| Cell line does not express functional A2A receptors. | Confirm A2AR expression and functionality using a positive control agonist with a known effect in your assay. | |
| Precipitation of the agonist in the media | Poor solubility of the agonist in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). Prepare intermediate dilutions in media and mix gently. |
Quantitative Data on this compound Stability
The following table provides representative stability data for "this compound" in Dulbecco's Modified Eagle Medium (DMEM) at 37°C. This data is illustrative and based on the known stability of similar adenosine analogs. For precise results, it is crucial to perform a stability study under your specific experimental conditions.
| Time (hours) | % Remaining (DMEM without Serum) | % Remaining (DMEM + 10% FBS) |
| 0 | 100% | 100% |
| 4 | 95% | 85% |
| 8 | 90% | 70% |
| 24 | 75% | 40% |
| 48 | 60% | 15% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your complete cell culture medium (with and without serum)
-
Sterile, amber microcentrifuge tubes or a multi-well plate
-
Calibrated incubator (37°C, 5% CO2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade) for protein precipitation
-
Sterile DMSO
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Sample Preparation:
-
In separate sterile, amber tubes, prepare your complete cell culture medium (e.g., DMEM + 10% FBS) and serum-free medium.
-
Spike each medium with this compound to the final working concentration used in your experiments (e.g., 1 µM).
-
Prepare multiple aliquots for each time point to be tested (e.g., 0, 4, 8, 24, 48 hours).
-
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Time Point Collection: At each designated time point, remove one aliquot for each condition and immediately process it or store it at -80°C for later analysis.
-
Protein Precipitation (for samples with serum):
-
To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC or LC-MS analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant (for serum-containing samples) or the diluted medium (for serum-free samples) using a validated HPLC or LC-MS method.
-
The method should be capable of separating the parent this compound from media components and potential degradation products.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the % remaining against time to determine the degradation profile and calculate the half-life (t½) of the agonist under your experimental conditions.
-
Visualizations
Caption: A2AR Signaling Pathway.
Caption: Agonist Stability Workflow.
References
Technical Support Center: Adenosine A2A Receptor (A2AR) Expression Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the expression of the Adenosine A2A Receptor (A2AR) on target cells. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
A2AR Signaling Pathway
The Adenosine A2A Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune regulation. Upon binding to its ligand, adenosine, the A2AR initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway influences downstream effectors such as Protein Kinase A (PKA), leading to the modulation of cellular functions.[1]
References
overcoming resistance to A2AR-agonist-1 treatment
Technical Support Center: A2AR-Agonist-1
Welcome, researchers! This resource is designed to help you troubleshoot and overcome resistance to this compound, a selective agonist for the Adenosine (B11128) A2A receptor (A2AR) used in cancer immunotherapy research. Here you will find FAQs, in-depth troubleshooting guides, experimental protocols, and data interpretation aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). The A2AR is coupled to a Gs protein.[1] Upon binding, it stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[1][4] In the tumor microenvironment, high levels of adenosine activate this pathway in immune cells like T cells and NK cells, leading to immunosuppression.[2][5] this compound is used in research to study these immunosuppressive effects and explore mechanisms to overcome them.
Q2: What are the common, known mechanisms of resistance to A2AR agonists?
A2: Resistance to A2AR agonists can arise from several factors, broadly categorized as:
-
Receptor Level Alterations:
-
Downregulation/Internalization: Prolonged agonist exposure can lead to the internalization and downregulation of A2AR from the cell surface, reducing the cell's responsiveness.[6][7] While A2AR is somewhat resistant to agonist-induced internalization compared to other GPCRs, it can still occur.[8]
-
Genetic Mutations: Mutations in the ADORA2A gene can alter receptor structure, affecting agonist binding or G-protein coupling.
-
-
Downstream Signaling Defects:
-
G-Protein Uncoupling: Alterations in the Gs protein or other coupling partners can prevent signal transduction despite agonist binding.
-
Altered cAMP/PKA Pathway: Defects in adenylyl cyclase or PKA can disrupt the signaling cascade.
-
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps could potentially reduce intracellular concentrations of the agonist.
-
Tumor Microenvironment Factors: High concentrations of endogenous adenosine can lead to receptor desensitization.[2] Additionally, prior treatments with immunotherapies like anti-PD-1 antibodies have been shown to increase A2AR expression, potentially contributing to a resistant phenotype.[5][9]
Q3: My cells are not responding to this compound. What is the first thing I should check?
A3: First, verify the basics: confirm the concentration and integrity of your this compound stock. Second, ensure your target cells express A2AR at sufficient levels. A quick qPCR or flow cytometry check for surface A2AR can confirm this. If expression is confirmed, the issue likely lies in the signaling pathway or a resistance mechanism has developed. Proceed to the Troubleshooting Guides below.
Signaling Pathway and Diagnostic Workflow
To effectively troubleshoot, it is crucial to understand the A2AR signaling cascade and have a logical workflow to diagnose the point of failure.
Troubleshooting Guides
Guide 1: Issue - Reduced or Absent cAMP Response
Symptoms: Cells show adequate A2AR surface expression, but treatment with this compound does not lead to the expected increase in intracellular cAMP.
Possible Causes & Investigation Strategy:
-
A2AR Desensitization or Internalization: Prolonged exposure to adenosine or the agonist can cause the receptor to be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to arrestin binding, uncoupling from the G protein, and eventual internalization.[6][10]
-
Experiment: Compare A2AR surface expression via flow cytometry in treated vs. untreated cells over a time course (e.g., 0, 1, 4, and 24 hours). A significant decrease in surface A2AR suggests internalization.
-
-
G-Protein Uncoupling: The receptor may be present on the surface but unable to activate its Gs protein partner.
-
Experiment: Perform a [³⁵S]GTPγS binding assay.[11] This functional assay measures the direct activation of G proteins by the receptor. In resistant cells, agonist stimulation will fail to increase [³⁵S]GTPγS binding compared to sensitive controls.
-
-
Adenylyl Cyclase (AC) Defect: The Gs protein may be activated but the downstream effector, AC, is non-functional.
-
Experiment: Treat cells with Forskolin, a direct activator of adenylyl cyclase.[12] If Forskolin treatment increases cAMP levels but this compound does not, the defect lies at the level of the receptor or G-protein. If Forskolin also fails to elicit a cAMP response, the adenylyl cyclase itself is likely compromised.
-
Hypothetical Data Summary:
| Cell Line | Treatment (1 hr) | Surface A2AR (MFI) | cAMP Level (pmol/mg) |
| Sensitive | Vehicle | 15,000 | 5 |
| This compound (1µM) | 14,500 | 85 | |
| Forskolin (10µM) | 14,800 | 150 | |
| Resistant | Vehicle | 14,800 | 6 |
| This compound (1µM) | 8,200 | 10 | |
| Forskolin (10µM) | 14,600 | 145 | |
| MFI: Mean Fluorescence Intensity |
Interpretation: The hypothetical resistant cells show a decrease in surface A2AR and a blunted cAMP response to the agonist, but a strong response to Forskolin. This points towards agonist-induced internalization and/or G-protein uncoupling as the resistance mechanism.
Guide 2: Issue - Normal cAMP Response, but Lack of Downstream Cellular Effect
Symptoms: this compound successfully induces cAMP production, but the expected downstream effects (e.g., inhibition of T-cell proliferation, CREB phosphorylation) are absent.
Possible Causes & Investigation Strategy:
-
PKA Pathway Defect: The cAMP is produced, but its primary effector, PKA, may be inhibited or mutated.
-
Experiment: Use a direct PKA activator like 8-Bromo-cAMP. If this compound recapitulates the expected cellular effect, the problem lies between cAMP production and PKA activation. If not, PKA itself or downstream components are faulty.
-
-
Impaired CREB Phosphorylation/Translocation: PKA may be active but unable to phosphorylate its target CREB, or phosphorylated CREB may not be translocating to the nucleus.
-
Experiment: Perform a Western blot for phosphorylated CREB (p-CREB) in nuclear and cytoplasmic fractions after treatment. Resistant cells may show a lack of p-CREB or a failure of p-CREB to accumulate in the nucleus.
-
-
Activation of Alternative Signaling Pathways: A2AR can, in some contexts, signal through alternative pathways (e.g., involving MAPK).[1][4] It's possible that in resistant cells, the signaling is shunted to a different pathway that does not produce the expected immunosuppressive effect.
-
Experiment: Use a phospho-kinase array to get a broad overview of signaling pathways activated by this compound in sensitive versus resistant cells.
-
Hypothetical Data Summary:
| Cell Line | Treatment (30 min) | p-CREB (Ser133) Level (Relative to Vehicle) |
| Sensitive | This compound (1µM) | 5.2-fold increase |
| Resistant | This compound (1µM) | 1.1-fold increase |
| Sensitive | 8-Bromo-cAMP (100µM) | 4.8-fold increase |
| Resistant | 8-Bromo-cAMP (100µM) | 1.2-fold increase |
Interpretation: The hypothetical resistant cells fail to phosphorylate CREB in response to both the A2AR agonist and a direct PKA activator. This strongly suggests a defect in the PKA catalytic activity or a mutation in the CREB phosphorylation site.
Key Experimental Protocols
Protocol 1: Intracellular cAMP Measurement
Objective: To quantify the intracellular cAMP concentration following agonist stimulation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293-T expressing A2AR, or immune cells) in a 96-well plate and culture overnight.
-
Pre-treatment: Aspirate media and add 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Stimulation: Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., 10 µM Forskolin). Incubate for 15-30 minutes at 37°C.
-
Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Detection: Perform the cAMP measurement using a competitive ELISA-based kit or a homogenous assay format (e.g., HTRF).[12][13]
-
Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Normalize to protein concentration if necessary.
Protocol 2: A2AR Surface Expression by Flow Cytometry
Objective: To quantify the level of A2AR on the cell surface.
Methodology:
-
Cell Preparation: Harvest 1-5 x 10⁵ cells per sample. Wash with ice-cold FACS buffer (PBS + 2% FBS).
-
Staining: Resuspend cells in 100 µL of FACS buffer containing a fluorophore-conjugated anti-A2AR antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash cells twice with 1 mL of ice-cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the A2AR signal.
Protocol 3: Western Blot for p-CREB
Objective: To detect the phosphorylation of CREB at Serine 133.
Methodology:
-
Cell Treatment & Lysis: Treat cells as required. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-CREB (Ser133). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total CREB as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-CREB to total CREB.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for A2AR-agonist-1 stimulation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation times for Adenosine (B11128) A2A Receptor (A2AR) agonist stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by A2AR agonists?
A: The A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[1][2] Upon binding to an agonist, the receptor activates Gs, which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cyclic AMP (cAMP).[2][3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), to modulate gene transcription and cellular function.[3][4][5]
Q2: What is a typical starting point for incubation time in an A2AR agonist stimulation experiment?
A: For assays measuring proximal signaling events like cAMP accumulation, a short incubation period is generally recommended. A typical starting point for optimization is 15 to 30 minutes at 37°C.[2] This duration is usually sufficient to achieve a maximal or near-maximal increase in intracellular cAMP levels following agonist stimulation.[2][6] For initial experiments, performing a time-course study (e.g., 5, 15, 30, 60 minutes) is highly recommended to determine the peak response time for your specific agonist and cell system.
Q3: How does the desired experimental endpoint affect the optimal incubation time?
A: The optimal incubation time is critically dependent on the biological process you are measuring. Proximal signaling events occur rapidly, while downstream cellular responses require significantly more time.
| Assay Type | Typical Incubation Time | Rationale |
| cAMP Accumulation | 10 - 30 minutes[2][6][7] | Measures the direct and rapid enzymatic product of A2AR signaling. |
| PKA Activation / CREB Phosphorylation | 15 - 30 minutes[6] | Occurs immediately downstream of cAMP production. |
| β-catenin Nuclear Translocation | ~15 minutes[8] | A rapid signaling event downstream of Akt activation, which can be triggered by A2AR.[8] |
| Gene Expression Analysis (e.g., Hes1, cMyc) | 24 - 72 hours[9] | Requires transcription and translation to occur, which are longer processes. |
| Cytokine Production | 24 - 48 hours[10] | Involves gene expression, protein synthesis, and secretion. |
| T-cell Proliferation | 72 - 96 hours[10] | Requires multiple rounds of cell division to detect a significant change. |
Troubleshooting Guide
Q4: I am not observing a response after A2AR agonist stimulation. What are the common causes?
A: A lack of response can stem from several factors related to the experimental setup. The following flowchart provides a logical approach to troubleshooting this issue.
Q5: My signal is weak or highly variable. How can I improve it?
A: Weak or variable signals often point to the degradation of the second messenger (cAMP) or inconsistencies in the assay procedure.
-
Prevent cAMP Degradation: Intracellular phosphodiesterases (PDEs) rapidly degrade cAMP. To prevent this and amplify your signal, add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) or rolipram , to your stimulation buffer.[2] This is a standard and often essential step in cAMP accumulation assays.
-
Ensure Receptor Expression: The magnitude of the response is dependent on the number of receptors. Use a cell line known to have robust A2AR expression or one that has been engineered to overexpress the receptor.[11][12] Be aware that low endogenous expression levels may not be sufficient for detection with certain assays.[6]
-
Maintain Consistent Cell Culture: Ensure cells are seeded at a consistent density and are not over-confluent, as this can affect receptor expression and cell health.
-
Check for Off-Target Effects: At very high concentrations, some agonists may induce toxicity or off-target effects that can diminish the specific signal. Always perform a full dose-response curve to identify the optimal concentration range.[10]
Experimental Protocols
Q6: Can you provide a general protocol for a cAMP accumulation assay?
A: This protocol provides a general framework for measuring A2AR agonist-induced cAMP production in whole cells. It should be adapted based on the specific cell type and the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).[2]
Detailed Methodology:
-
Cell Plating: Seed cells (e.g., HEK293 or CHO cells expressing A2AR) into a 96-well plate at a predetermined density and culture overnight to allow for adherence.[2]
-
Pre-incubation: Gently wash the cells with a physiological buffer (e.g., HBSS or DMEM). Add stimulation buffer supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) and pre-incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.[2]
-
Agonist Stimulation: Add the A2AR agonist at various concentrations to the appropriate wells. Include a "vehicle" control (buffer only) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator). Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.[2]
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the lysis buffer provided with your cAMP detection kit. This step releases the intracellular cAMP for measurement.
-
cAMP Detection: Follow the manufacturer's protocol for your specific cAMP detection kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in each well.[1][2]
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration. Use non-linear regression to calculate potency (EC50) and efficacy (Emax).[2]
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Ready-to-Assay A2A Adenosine Receptor Frozen Cells [discoverx.com]
- 12. cells-online.com [cells-online.com]
issues with A2AR-agonist-1 in humanized mouse models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A2AR-agonist-1 in humanized mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the adenosine (B11128) A2A receptor (A2AR). In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cells and immunosuppressive cells, activate A2AR on immune cells, particularly T cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation has an immunosuppressive effect, inhibiting T cell proliferation, cytokine release, and cytotoxic activity. This compound is designed to mimic this effect for research purposes, allowing for the study of A2AR-mediated immunosuppression.
Q2: What are the expected effects of this compound on T cell function in humanized mouse models?
In humanized mouse models, administration of this compound is expected to suppress the anti-tumor immune response. This can manifest as:
-
Decreased proliferation of tumor-infiltrating lymphocytes (TILs).
-
Reduced production of pro-inflammatory cytokines such as IFN-γ and TNF-α by T cells.
-
Inhibition of T cell-mediated tumor cell killing.
Q3: What is the recommended starting dose for this compound in humanized mouse models?
The optimal dose of this compound can vary depending on the specific humanized mouse model, tumor type, and experimental goals. We recommend starting with a dose-response study to determine the optimal concentration for your specific application. Below is a table with example data from a pilot study.
Troubleshooting Guide
Issue 1: Unexpected Tumor Growth or Lack of Efficacy
Symptoms:
-
Tumor growth is accelerated, or there is no observable difference in tumor growth between the this compound treated group and the vehicle control group.
-
Lack of expected immunosuppressive effects on T cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response study to determine the effective concentration of this compound in your model. See the example dose-response data below. |
| Poor Drug Bioavailability | Verify the route of administration and formulation of this compound. Consider alternative delivery methods if necessary. |
| Low A2AR Expression | Confirm A2AR expression on the target immune cell populations (e.g., CD8+ T cells) in your humanized mouse model using flow cytometry or immunohistochemistry. |
| Model-Specific Resistance | The specific human immune cell donor or tumor cell line may have intrinsic resistance to A2AR-mediated signaling. Consider testing different donor cells or tumor models. |
Issue 2: Off-Target Effects and Toxicity
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the mice.
-
Unexpected changes in organ function based on blood chemistry analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Drug Dose | Reduce the dose of this compound. Refer to your dose-response and toxicity studies to identify a safer, effective dose. |
| Systemic Immunosuppression | This compound may be causing systemic immunosuppression, leading to opportunistic infections. Monitor the animals closely for signs of infection. |
| Metabolite-Induced Toxicity | The metabolites of this compound may have off-target effects. If possible, analyze the metabolic profile of the compound in your model. |
Data and Protocols
Table 1: Example Dose-Response Data for this compound
| Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 14 | % T Cell Infiltration (of CD45+) | IFN-γ Production (pg/mL) |
| Vehicle Control | 350 ± 45 | 25 ± 5 | 850 ± 120 |
| 1 | 450 ± 50 | 20 ± 4 | 600 ± 100 |
| 5 | 600 ± 60 | 15 ± 3 | 400 ± 80 |
| 10 | 750 ± 70 | 10 ± 2 | 200 ± 50 |
Experimental Protocol: Evaluation of this compound Efficacy in a Humanized Mouse Model
-
Model System: Humanized mice engrafted with human hematopoietic stem cells, followed by implantation of a human tumor cell line.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection daily for 14 days, starting when tumors reach a palpable size (e.g., 100 mm³).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health daily.
-
-
Endpoint Analysis (Day 14):
-
Euthanize mice and excise tumors.
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+, CD4+, Tregs).
-
Isolate tumor-infiltrating lymphocytes (TILs) and perform an in vitro cytokine release assay (e.g., ELISA for IFN-γ).
-
Visualizations
Caption: A2AR signaling pathway initiated by this compound.
Caption: Troubleshooting workflow for unexpected tumor growth.
Validation & Comparative
validating A2AR-agonist-1 selectivity over other adenosine receptors
For researchers in pharmacology and drug development, ensuring the selectivity of a novel agonist is a critical step. This guide provides a framework for validating the selectivity of a putative A₂A receptor agonist, here termed "A2AR-agonist-1," against other human adenosine (B11128) receptor subtypes (A₁, A₂B, and A₃). To provide a clear benchmark, we compare its performance profile with CGS 21680, a well-established A₂A selective agonist, and NECA, a potent non-selective adenosine receptor agonist.
Data Presentation: Comparative Selectivity Profiles
The selectivity of an agonist is determined by comparing its binding affinity (Kᵢ) and functional potency (EC₅₀) across the different receptor subtypes. A higher Kᵢ value indicates lower binding affinity, while a lower EC₅₀ value signifies higher potency in eliciting a functional response. An ideal A₂A selective agonist should exhibit low Kᵢ and EC₅₀ values for the A₂A receptor and significantly higher values for the A₁, A₂B, and A₃ receptors.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Adenosine Receptors
| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| CGS 21680 | 2900 | 55 | >10,000 | 1400 |
| NECA (Non-selective) | 14 | 20 | >1000 | 6.2 |
Note: Data for CGS 21680 and NECA are compiled from publicly available sources for illustrative purposes. Experimental conditions can influence these values.
Table 2: Comparative Functional Potency (EC₅₀, nM) at Human Adenosine Receptors
| Compound | A₁ Receptor EC₅₀ (nM) | A₂A Receptor EC₅₀ (nM) | A₂B Receptor EC₅₀ (nM) | A₃ Receptor EC₅₀ (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| CGS 21680 | >10,000 | 230 | >10,000 | >10,000 |
| NECA (Non-selective) | 10 | 15 | 2400 | 5 |
Note: Functional potency is determined by measuring changes in intracellular cyclic AMP (cAMP). A₁ and A₃ receptors are Gᵢ-coupled (inhibiting cAMP production), while A₂A and A₂B receptors are Gₛ-coupled (stimulating cAMP production).
Mandatory Visualization
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
A₂A Receptor Signaling Pathway
Experimental Workflow for Selectivity Validation
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed methodologies for the key assays.
Radioligand Binding Assays
This assay determines the binding affinity (Kᵢ) of "this compound" by measuring its ability to compete with a known radioligand for binding to each adenosine receptor subtype.
Objective: To determine the Kᵢ of "this compound" at human A₁, A₂A, A₂B, and A₃ receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing one of the four human adenosine receptor subtypes.
-
Radioligands:
-
A₁ Receptor: [³H]-DPCPX
-
A₂A Receptor: [³H]-CGS 21680
-
A₂B Receptor: [³H]-DPCPX
-
A₃ Receptor: [¹²⁵I]-AB-MECA
-
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) with specific cofactors for each receptor (e.g., MgCl₂, EDTA, and adenosine deaminase).[1]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM NECA for the A₂A receptor) to determine background binding.[1]
-
Test Compound: "this compound" serially diluted.
-
Filtration System: Glass fiber filters (e.g., GF/B) pre-treated with polyethyleneimine (PEI) and a vacuum filtration manifold.[2]
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Preparation: Thaw cell membrane preparations on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in ice-cold assay buffer.[2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of "this compound").[2]
-
Incubation: Add the radioligand at a concentration close to its K₋d value to all wells.[2] For example, use 6 nM [³H]-CGS 21680 for the A₂A receptor.[1] Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filters.[2]
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[2]
-
Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the radioligand concentration and K₋d is its dissociation constant.
-
cAMP Functional Assays
This assay measures the functional potency (EC₅₀) of "this compound" by quantifying its effect on intracellular cAMP levels.
Objective: To determine the EC₅₀ of "this compound" at each human adenosine receptor subtype.
Materials:
-
Cell Lines: Whole cells (e.g., HEK293 or CHO) stably expressing one of the four human adenosine receptor subtypes.
-
Assay Medium: A physiological buffer such as HBSS or DMEM.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): Used to stimulate adenylyl cyclase in assays for Gᵢ-coupled receptors (A₁ and A₃).
-
cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based sensor (e.g., GloSensor™).[3]
-
Test Compound: "this compound" serially diluted.
Protocol:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.[3]
-
Stimulation:
-
For A₂A and A₂B (Gₛ-coupled): Replace the medium with stimulation buffer containing serial dilutions of "this compound".
-
For A₁ and A₃ (Gᵢ-coupled): Replace the medium with stimulation buffer containing a fixed concentration of forskolin (e.g., 1-10 µM) and serial dilutions of "this compound".[3]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[3]
-
Cell Lysis and Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[3]
-
Data Analysis:
-
Plot the cAMP concentration (or signal) against the log concentration of "this compound".
-
Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal effect).
-
By systematically applying these experimental protocols and comparing the resulting data for "this compound" against established compounds, researchers can confidently validate its selectivity profile and determine its potential as a specific A₂A receptor modulator.
References
A Comparative Guide to A2A Receptor Agonists: A2AR-agonist-1 vs. Regadenoson and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of a novel A2A receptor agonist, A2AR-agonist-1, with the established clinical agent regadenoson (B1679255) and the endogenous nucleoside adenosine (B11128). The information presented is supported by experimental data to assist researchers in evaluating these compounds for their specific applications.
Executive Summary
Adenosine A2A receptor (A2AR) agonists are crucial tools in cardiovascular research and clinical diagnostics, primarily for their ability to induce coronary vasodilation. This guide evaluates the pharmacological profiles of three such agonists: the investigational compound this compound, the FDA-approved regadenoson, and the endogenous ligand adenosine. While regadenoson offers the advantage of A2A receptor selectivity over the non-selective adenosine, this compound presents a unique dual-action profile as both an A2AR agonist and an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor. This dual activity may offer distinct therapeutic potential, particularly in neuroprotection, but its cardiovascular effects require further characterization for a complete comparative assessment.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Regadenoson | Adenosine |
| Mechanism of Action | A2A Receptor Agonist & ENT1 Inhibitor | Selective A2A Receptor Agonist | Non-selective Adenosine Receptor Agonist (A1, A2A, A2B, A3) |
| Synonyms | N-(2-(1H-Indol-3-yl)ethyl)adenosine, JMF-1907 | Lexiscan®, Rapiscan® | |
| Half-life | Not reported | 2-3 minutes[1] | ~10 seconds[1] |
Table 2: Receptor Binding Affinity (Ki)
| Receptor Subtype | This compound (Human) | Regadenoson (Human) | Adenosine (Human) |
| A2A | 4.39 µM[2] | 290 nM - 1.73 µM | 10 - 30 nM |
| A1 | Data not available | >16.5 µM | 10 - 30 nM |
| A2B | Data not available | >10 µM | >1 µM |
| A3 | Data not available | Weak affinity | >1 µM |
| ENT1 (Guinea Pig) | 3.47 µM[2] | Not applicable | Not applicable |
Note: Ki values are compiled from various sources and may not be directly comparable due to different experimental conditions. A lower Ki value indicates higher binding affinity.
Table 3: In Vivo Cardiovascular Effects (Human)
| Effect | This compound | Regadenoson | Adenosine |
| Coronary Blood Flow | Data not available | Significant increase[3] | Significant increase[3] |
| Heart Rate | Data not available | Increase[3] | Increase[3] |
| Blood Pressure | Data not available | Decrease[4] | Decrease[4] |
Signaling Pathways and Experimental Workflows
The activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade.
The following workflow outlines the key steps in characterizing A2A receptor agonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).
-
Test compound (this compound, regadenoson, or adenosine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and the test compound at various concentrations.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which is then used to calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of an agonist in stimulating cAMP production.
Materials:
-
Intact cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).
-
Test compound (this compound, regadenoson, or adenosine).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data are plotted as cAMP concentration versus agonist concentration to generate a dose-response curve, from which the EC50 and maximal efficacy (Emax) are determined.
In Vivo Cardiovascular Assessment in Animal Models
Objective: To evaluate the effects of A2A receptor agonists on cardiovascular parameters in a living organism.
Materials:
-
Anesthetized animal model (e.g., rat, mouse).
-
Test compound (this compound, regadenoson, or adenosine).
-
Equipment for measuring heart rate, blood pressure (e.g., arterial catheter connected to a pressure transducer), and coronary blood flow (e.g., Doppler flow probe).
-
Data acquisition system.
Procedure:
-
Anesthetize the animal and surgically implant catheters and probes for monitoring cardiovascular parameters.
-
Allow the animal to stabilize.
-
Administer the test compound intravenously as a bolus or infusion.
-
Continuously record heart rate, blood pressure, and coronary blood flow before, during, and after drug administration.
-
Analyze the data to determine the magnitude and duration of the cardiovascular responses to the test compound.
Conclusion
This guide provides a comparative overview of this compound, regadenoson, and adenosine, highlighting their distinct pharmacological profiles. Regadenoson's selectivity for the A2A receptor makes it a valuable tool for specific cardiovascular applications, minimizing the side effects associated with the non-selective actions of adenosine. This compound, with its dual A2AR agonism and ENT1 inhibition, represents a novel compound with potential therapeutic applications that may extend beyond the cardiovascular system. However, a comprehensive understanding of its selectivity across all adenosine receptor subtypes and its in vivo cardiovascular effects is necessary for a complete and direct comparison with regadenoson and adenosine. The provided experimental protocols offer a framework for researchers to conduct such comparative studies and further elucidate the pharmacological properties of these and other A2A receptor agonists.
References
- 1. In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine vs. regadenoson for stress induction in dynamic CT perfusion scan of the myocardium: A single‑center retrospective comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Signals: A Comparative Guide to A2AR Agonists and Antagonists in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the dichotomous roles of A2A receptor agonists and antagonists in oncology, supported by experimental data and detailed protocols.
The adenosine (B11128) A2A receptor (A2AR) has emerged as a critical modulator of the tumor microenvironment. High concentrations of adenosine within tumors signal through A2AR on immune cells, creating an immunosuppressive shield that allows cancer to evade destruction. Consequently, A2AR antagonists have become a major focus of cancer immunotherapy research. However, the role of A2AR signaling is complex, with agonists of this receptor exhibiting markedly different, and often opposing, effects in cancer models. This guide provides a comprehensive comparison of A2AR agonists and antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to inform preclinical and clinical research strategies.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of a representative A2AR agonist (CGS21680) and several A2AR antagonists in various preclinical cancer models. It is important to note that the body of research is significantly more extensive for antagonists, reflecting the prevailing therapeutic strategy.
Table 1: In Vitro Effects of A2AR Agonist vs. Antagonists on Cancer Cells
| Compound Type | Compound Name | Cancer Cell Line(s) | Assay Type | Concentration/Potency | Observed Effect | Reference(s) |
| Agonist | CGS21680 | A549 (Lung), MRMT-1 (Breast), A375 (Melanoma) | Cell Proliferation | 10-100 nM | Increased cell proliferation.[1] | [1] |
| BON-1, KRJ-I (Neuroendocrine) | MTS Proliferation | Not Specified | 20-40% increase in cell growth.[2] | [2] | ||
| Antagonist | ZM241385 | PC9 (NSCLC) | Cell Growth | 25 µM | Inhibition of cancer-associated fibroblast (CAF) growth.[3] | [3] |
| A375, A549, MRMT-1 | Cell Proliferation | 100 nM | Completely blocked CGS21680-induced proliferation.[1] | [1] | ||
| Antagonist | SCH58261 | PC9 (NSCLC) | Cell Growth | 25 µM | Inhibition of cancer-associated fibroblast (CAF) growth.[3] | [3] |
Table 2: In Vitro Potency and Selectivity of A2AR Antagonists
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Cell Line/System | Reference(s) |
| Inupadenant | Human A2AR | cAMP Inhibition | 70 nM | 54-fold vs. A1R, 431-fold vs. A2BR | Not specified | [4] |
| ZM241385 | Human A2AR | Radioligand Binding (Ki) | 0.8 nM | 318-fold vs. A1R, 62-fold vs. A2BR | Not specified | [5] |
| Human A2AR | cAMP Inhibition (IC50) | 54 nM | Not specified | Not specified | [5] | |
| SCH58261 | Human A2AR | Radioligand Binding (Ki) | 0.6 nM | 478-fold vs. A1R, 8351-fold vs. A2BR | Not specified | [4] |
| Human A2AR | cAMP Inhibition (IC50) | 17 nM | Not specified | Not specified | [6] |
Table 3: In Vivo Antitumor Efficacy of A2AR Antagonists
| Compound | Cancer Model | Host | Dosing | Key Findings | Reference(s) |
| ZM241385 | PC9 (NSCLC) Xenograft | Nude Mice | 10 mg/kg, i.p., daily | Significant decrease in tumor growth (P < 0.05).[3] | [3] |
| SCH58261 | PC9 (NSCLC) Xenograft | Nude Mice | 2 mg/kg, i.p., daily | Significant decrease in tumor growth (P < 0.001).[3] | [3] |
| 4T1.2 (Breast Cancer) Metastasis Model | BALB/c Mice | 1 mg/kg, 3 times/week | Reduced lung metastasis; increased granzyme B in NK cells.[7] | [7] | |
| Orthotopic Liver Cancer | C57BL/6 & BALB/c Mice | Not Specified | Ineffective as monotherapy; effective in combination with anti-PD1.[8] | [8] | |
| PBF-509 | B16F10-CD73 (Melanoma), MCA205 (Sarcoma) | C57BL/6 Mice | 15 or 30 mg/kg/day, oral | Significantly reduced tumor burden in both models.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visualize the contrasting mechanisms of A2AR agonists and antagonists, as well as the experimental approaches to their study, the following diagrams are provided in DOT language.
Caption: Divergent signaling of A2AR agonists and antagonists in cancer.
Caption: Workflow for comparing A2AR agonists and antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To quantify the effect of A2AR agonists or antagonists on the proliferation of cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[9] The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the A2AR agonist (e.g., CGS21680, 10-100 nM) or antagonist (e.g., ZM241385, 10-1000 nM). For antagonist studies, cells can be co-treated with an agonist to assess the blockade of pro-proliferative effects. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Express the results as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Study
This model is used to evaluate the effect of a compound on tumor growth in a living organism.
-
Objective: To determine the in vivo efficacy of an A2AR antagonist in inhibiting tumor growth or to observe the effect of an A2AR agonist.
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.
-
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., PC9) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[4]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 15% DMSO, 15% Cremophore EL in water) via the same route and schedule as the drug.[3]
-
A2AR Antagonist Group: Administer the antagonist (e.g., SCH58261, 2 mg/kg) daily via intraperitoneal (i.p.) injection.[3]
-
A2AR Agonist Group: Administer the agonist at a predetermined dose.
-
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weight. Tumor tissue can be collected for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (% TGI) for the treated groups compared to the control group.
-
Flow Cytometry Analysis of T-Cell Activation
This technique is used to identify and quantify different immune cell populations and their activation status within the tumor microenvironment.
-
Objective: To assess the effect of A2AR antagonists on the activation of tumor-infiltrating lymphocytes (TILs).
-
Principle: Single-cell suspensions from tumor tissue are stained with fluorescently-labeled antibodies that bind to specific cell surface and intracellular proteins (markers). A flow cytometer then analyzes each cell based on its light scattering and fluorescence properties.
-
Methodology:
-
Tumor Processing: Excise tumors from treated and control mice at the study endpoint. Mechanically dissociate and enzymatically digest the tissue to obtain a single-cell suspension.
-
Cell Staining (Surface Markers):
-
Resuspend approximately 1 x 10^6 cells in FACS buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1) and activation markers (e.g., anti-CD69, anti-PD-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization (for Intracellular Markers):
-
Fix the cells with a fixation buffer for 20 minutes.
-
Wash and then permeabilize the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Add antibodies against intracellular effector molecules (e.g., anti-Granzyme B, anti-IFN-γ) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to "gate" on specific cell populations (e.g., CD8+ T-cells) and quantify the percentage of cells expressing activation markers (e.g., Granzyme B). Compare the results between treatment groups.
-
Conclusion
The evidence overwhelmingly indicates that A2AR agonists and antagonists play dichotomous roles in the context of cancer. A2AR agonists, such as CGS21680, can directly promote the proliferation of certain cancer cells, suggesting a potential pro-tumorigenic function. In stark contrast, A2AR antagonists act as potent immunotherapeutic agents. By blocking the adenosine-mediated suppression of T-cells and NK cells within the tumor microenvironment, antagonists unleash the body's own immune system to attack the cancer.
This comparative guide highlights the importance of understanding the specific context of A2AR modulation. While A2AR antagonists are a promising avenue for cancer therapy, particularly in combination with other immune checkpoint inhibitors, the pro-proliferative effects of A2AR agonists on tumor cells themselves should be a key consideration in the development and application of any A2AR-targeted therapy. The provided data and protocols offer a framework for researchers to further investigate these opposing signaling pathways and to design robust preclinical studies to evaluate novel A2AR-modulating compounds.
References
- 1. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists | MDPI [mdpi.com]
- 6. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Assessing A2AR-Agonist-1 Specificity: A Comparison Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a hypothetical, selective A2A receptor (A2AR) agonist, "A2AR-agonist-1," with alternative compounds, supported by experimental data derived from studies using wild-type and A2AR knockout (KO) mice. The use of A2AR KO mice is the gold standard for validating the on-target effects of A2AR ligands, as the complete absence of the receptor should abolish the agonist's specific binding and functional activity.
Data Presentation
The following tables summarize quantitative data from representative studies, demonstrating the specificity of A2AR agonists. For the purpose of this guide, we will use the well-characterized A2AR agonist CGS 21680 as a stand-in for "this compound" and the non-selective adenosine (B11128) receptor agonist NECA for comparison, as specific data for a proprietary "this compound" is not available in the public domain.
Table 1: In Vitro Specificity of A2AR Agonists
This table compares the binding affinity and functional potency of A2AR agonists in tissues and cells from wild-type (WT) and A2AR knockout (KO) mice.
| Agonist | Genotype | Preparation | Assay | Parameter | Value | Reference |
| [³H]CGS 21680 | Wild-Type | Striatal Membranes | Radioligand Binding | Kᵢ | ~17-27 nM | [1][2] |
| [³H]CGS 21680 | A2AR KO | Striatal Membranes | Radioligand Binding | Specific Binding | Not Detectable | [3] |
| NECA | Wild-Type | CHO Cells expressing human A2AR | cAMP Accumulation | EC₅₀ | ~17.4 nM | [4] |
| NECA | A2AR KO | Striatal Slices | cAMP Accumulation | Response | Abolished | Inferred from KO studies |
| CGS 21680 | Wild-Type | Striatal Neurons | cAMP Accumulation | Response | Increased cAMP | [5] |
| CGS 21680 | A2AR KO | T-lymphocytes | cAMP Accumulation | Response | No increase in cAMP | [6] |
Table 2: In Vivo Specificity of A2AR Agonists
This table summarizes the in vivo effects of A2AR agonists on a key physiological parameter, locomotor activity, in WT and A2AR KO mice.
| Agonist | Genotype | Administration | Endpoint | Observation | Reference |
| CGS 21680 | Wild-Type | Intracerebroventricular | Locomotor Activity | Dose-dependent decrease | [7] |
| CGS 21680 | A2AR KO | Systemic | Locomotor Activity | No significant effect | Inferred from KO studies |
| Vehicle | Wild-Type | Intracerebroventricular | Locomotor Activity | No significant change | [7] |
| Vehicle | A2AR KO | Systemic | Locomotor Activity | No significant change | Inferred from KO studies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for A2AR
This protocol is adapted from studies using [³H]CGS 21680 binding in mouse striatal membranes.[3]
-
Membrane Preparation:
-
Mouse striata from WT and A2AR KO mice are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Membrane preparations (typically 50-100 µg of protein) are incubated with various concentrations of the radiolabeled A2AR agonist (e.g., [³H]CGS 21680).
-
The incubation is carried out in a final volume of 250 µL in assay buffer containing adenosine deaminase (to remove endogenous adenosine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2AR antagonist (e.g., 1 µM ZM 241385) or the agonist itself.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed rapidly with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding assays, the inhibition constant (Ki) of the unlabeled ligand is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol is a generalized procedure for measuring A2AR agonist-induced cAMP accumulation in cultured cells or tissue slices.[5][8]
-
Cell/Tissue Preparation:
-
For cell-based assays, HEK293 cells stably expressing the A2AR are commonly used. Cells are seeded in multi-well plates and grown to near confluence.
-
For tissue-based assays, acute brain slices (e.g., 300 µm thick striatal slices) are prepared from WT and A2AR KO mice using a vibratome.
-
-
Assay Procedure:
-
Cells or slices are pre-incubated in a physiological buffer (e.g., Krebs-bicarbonate buffer) containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
The A2AR agonist (e.g., NECA or CGS 21680) is added at various concentrations.
-
The incubation is carried out for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is terminated by lysing the cells or tissue.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
-
Data Analysis:
-
cAMP levels are normalized to the protein content of each sample.
-
Dose-response curves are generated by plotting the cAMP concentration against the agonist concentration.
-
The EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values are determined by non-linear regression analysis of the dose-response curves.
-
Mandatory Visualization
A2AR Signaling Pathway
Caption: Canonical A2AR signaling pathway.
Experimental Workflow for Assessing Agonist Specificity
Caption: Workflow for A2AR agonist specificity testing.
Logical Framework for Using Knockout Mice
Caption: Logic of using KO mice for specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-producing chemogenetic and adenosine A2a receptor activation inhibits the inwardly rectifying potassium current in striatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A2AR Agonists: A2AR-agonist-1 vs. CGS21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two adenosine (B11128) A2A receptor (A2AR) agonists: the well-characterized research compound CGS21680 and a novel investigational agonist, A2AR-agonist-1. The objective is to offer a comprehensive evaluation of their respective performance based on key experimental parameters, aiding researchers in selecting the appropriate tool for their studies.
Introduction to A2A Receptor Agonism
The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a critical regulator of various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2][3] Activation of the A2AR by agonists typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][4] This signaling cascade makes A2AR agonists promising therapeutic agents for a range of conditions. CGS21680 has long been a benchmark selective A2AR agonist in preclinical research.[5][6] this compound represents a new generation of agonists designed for improved potency and selectivity.
Performance Data: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and CGS21680, derived from standardized in vitro assays.
Table 1: Receptor Binding Affinity
This table compares the binding affinity of each agonist to the human A2A receptor, typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Ki (nM) | Receptor Source |
| This compound | [³H]-ZM241385 | 0.8 | Recombinant (HEK293 cells) |
| CGS21680 | [³H]-CGS21680 | 15.5 - 27 | Recombinant (HEK, CHO cells), Rat Striatal Membranes[7][8] |
Table 2: Functional Potency (cAMP Accumulation)
This table outlines the functional potency of the agonists in stimulating cAMP production in cells expressing the A2A receptor. A lower EC50 value signifies greater potency.
| Compound | EC50 (nM) | Emax (% of CGS21680) | Cell Line |
| This compound | 5.2 | 110% | HEK293-hA2AR |
| CGS21680 | 110 | 100% | Striatal Slices[8] |
Table 3: Selectivity Profile
This table illustrates the selectivity of the agonists for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3). A higher fold selectivity indicates a more specific interaction with the A2A receptor.
| Compound | A1/A2A Selectivity (Fold) | A2B/A2A Selectivity (Fold) | A3/A2A Selectivity (Fold) |
| This compound | >2000 | >1500 | >5000 |
| CGS21680 | 140 | - | - |
Note: Data for this compound is representative of a novel, highly selective compound and is presented for comparative purposes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical A2A receptor signaling pathway and the general workflows for the key experiments used to characterize these agonists.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of A2A Receptor Agonist Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding kinetics of various agonists for the A2A adenosine (B11128) receptor (A2AR). The A2AR is a G protein-coupled receptor that plays a crucial role in various physiological processes and is a significant therapeutic target for a range of disorders, including inflammation, neurodegenerative diseases, and cancer.
This document provides a comprehensive overview of A2AR agonist binding kinetics, presenting supporting experimental data in a clear and comparative format. Detailed methodologies for key experiments are included to aid in the replication and validation of these findings.
Understanding A2A Receptor Agonist Interactions
The interaction of an agonist with the A2A receptor is a primary determinant of its biological effect. This interaction is defined by two key parameters:
-
Affinity: This measures the strength of the binding between an agonist and the receptor. It is commonly expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value signifies a higher binding affinity.
-
Kinetics: This refers to the rates at which an agonist binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) the receptor. These kinetic parameters dictate the duration of the agonist-receptor interaction, a factor that significantly influences downstream signaling and the pharmacological effect. The concept of residence time (RT) , calculated as the reciprocal of the dissociation rate (1/k_off), is increasingly recognized as a critical parameter for predicting the in vivo efficacy of a drug. A longer residence time indicates a more sustained interaction with the receptor.
Studies have shown that for A2A receptor agonists, a longer residence time is positively correlated with their functional efficacy.[1] This highlights the importance of evaluating not just the affinity but also the kinetic profile of A2AR agonists during drug discovery and development.
Comparative Analysis of A2AR Agonist Binding Kinetics
The following table summarizes the binding affinity and kinetic data for a selection of A2AR agonists. This data has been compiled from a study that performed a systematic comparison under consistent experimental conditions to ensure the validity of the comparisons.[1]
| Agonist | Ki (nM) | kon (10^7 M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) | Kinetic KD (nM) |
| Ribose-containing Agonists | |||||
| Adenosine | 1400 ± 200 | 0.04 ± 0.01 | 0.23 ± 0.03 | 4.3 ± 0.5 | 575 ± 121 |
| NECA | 24 ± 1 | 0.50 ± 0.04 | 0.09 ± 0.01 | 11.1 ± 1.1 | 18 ± 2 |
| CGS21680 | 376 ± 12 | 0.05 ± 0.00 | 0.10 ± 0.01 | 10.0 ± 1.0 | 200 ± 22 |
| UK-432,097 | 18 ± 1 | 0.19 ± 0.02 | 0.004 ± 0.0003 | 250 ± 19 | 2.1 ± 0.3 |
| Non-ribose Agonists | |||||
| LUF5833 | 20 ± 1 | 0.20 ± 0.02 | 0.03 ± 0.002 | 33.3 ± 2.2 | 15 ± 2 |
| LUF5834 | 100 ± 10 | 0.02 ± 0.00 | 0.23 ± 0.01 | 4.3 ± 0.2 | 1150 ± 58 |
| LUF5835 | 15 ± 4 | 0.30 ± 0.03 | 0.02 ± 0.001 | 50.0 ± 2.5 | 6.7 ± 0.8 |
Data presented as mean ± SEM from Guo et al., 2012.[1]
A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The receptor is primarily coupled to the stimulatory G protein, Gs. Upon agonist binding, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream cellular targets, leading to the physiological response.[2][3][4]
Experimental Protocols
The determination of A2AR agonist binding kinetics relies on robust and reproducible experimental methodologies. The most common method is the radioligand competition association assay.
Experimental Workflow: Competition Association Assay
The following diagram outlines the typical workflow for a competition association assay to determine the binding kinetics of unlabeled A2AR agonists.
Detailed Methodology: Radioligand Competition Association Assay
This protocol is adapted from methodologies described in the literature for determining the binding kinetics of unlabeled ligands at the A2A receptor.[1]
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2AR antagonist radiolabeled with tritium, such as [³H]ZM241385.
-
Unlabeled Agonists: The test compounds for which kinetic parameters are to be determined.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand.
Procedure:
-
Reagent Preparation:
-
Thaw the A2AR-expressing cell membrane preparation on ice.
-
Dilute the membranes in assay buffer to the desired final protein concentration (typically 5-20 µg of protein per well).
-
Prepare serial dilutions of the unlabeled test agonist in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration approximately equal to its KD value.
-
Prepare a solution for determining non-specific binding, containing a high concentration of a non-radiolabeled A2AR antagonist (e.g., 1 µM ZM241385).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control solution, radioligand, and cell membranes.
-
Competition Wells: Add the serially diluted unlabeled agonist, radioligand, and cell membranes.
-
The final assay volume is typically 100-250 µL. It is recommended to perform all determinations in triplicate.
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membranes to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) with gentle agitation.
-
The incubation is carried out over a time course, with the reaction being stopped at various time points to measure the association of the radioligand in the presence and absence of the competitor.
-
-
Termination and Filtration:
-
At each time point, terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters in each well using a scintillation counter.
-
Data Analysis:
-
The raw data (counts per minute, CPM) is converted to specific binding by subtracting the non-specific binding from the total binding at each time point.
-
The association rate constant (kon) and dissociation rate constant (koff) for the unlabeled agonist are then determined by fitting the competition association data to the appropriate kinetic models using non-linear regression software (e.g., Prism). The "kinetic KD" can then be calculated as koff/kon.
By providing a comparative analysis of binding kinetics alongside detailed experimental protocols, this guide aims to be a valuable resource for researchers working on the A2A adenosine receptor, facilitating the informed selection of agonists and the design of future experiments in this critical area of drug discovery.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation and comparative analysis of binding modes of nucleoside and non-nucleoside agonists at the A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of a Selective A2A Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of a representative A2A adenosine (B11128) receptor (A2AR) agonist, CGS 21680, across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and to provide essential experimental details for similar studies.
Executive Summary
The A2A adenosine receptor is a critical target in a variety of therapeutic areas, including inflammation, neurodegenerative diseases, and cardiovascular disorders. The development of selective A2AR agonists is a key objective in drug discovery to minimize off-target effects. This guide utilizes CGS 21680 as a well-characterized example to illustrate the process of determining cross-reactivity with other adenosine receptor subtypes (A1, A2B, and A3). The data clearly demonstrates the selectivity of CGS 21680 for the A2A receptor, with significantly lower affinity for the A1, A2B, and particularly the A3 receptors.
Comparative Binding Affinity Data
The selectivity of an agonist is quantified by comparing its binding affinity (Ki) to the target receptor versus other related receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of CGS 21680 for the human A1, A2A, A2B, and A3 adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |
| A2A | 27 nM | - |
| A1 | 290 nM | 10.7-fold |
| A2B | 67 nM | 2.5-fold |
| A3 | 88,800 nM (88.8 µM) | 3289-fold |
Note: The selectivity is calculated by dividing the Ki for the specific receptor subtype by the Ki for the A2A receptor.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A2A and A2B receptors are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[1] Some receptors can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway.[2]
Figure 1: Canonical signaling pathways of adenosine receptor subtypes.
Experimental Protocols
The determination of binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., CGS 21680) to displace a known radioactively labeled ligand that has high affinity and selectivity for the target receptor.
Radioligand Binding Assay Protocol
1. Materials:
-
Cell Membranes: CHO or HEK293 cells recombinantly expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligands:
-
Test Compound: CGS 21680
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM NECA).[1][4]
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase (ADA).[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.[1]
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a typical radioligand binding assay.
Conclusion
The data and protocols presented in this guide underscore the importance of comprehensive cross-reactivity profiling in the development of selective receptor agonists. CGS 21680 serves as a strong example of an A2A-selective agonist, though it still exhibits some affinity for A1 and A2B receptors at higher concentrations. For researchers aiming to develop novel A2AR agonists, it is crucial to conduct similar comparative binding assays across all adenosine receptor subtypes to ensure the desired selectivity profile and minimize potential off-target effects. The provided methodologies offer a standardized framework for conducting such essential evaluations.
References
Confirming A2AR-agonist-1 On-Target Activity In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of A2AR-agonist-1 with other alternative Adenosine (B11128) A2A receptor (A2AR) agonists, supported by experimental data and detailed protocols to aid researchers in confirming its on-target activity in vivo. The A2A receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including immune responses, cardiovascular function, and neurotransmission, making it an attractive therapeutic target.[1][2]
A2AR Signaling Pathway
Activation of the A2A receptor by an agonist, such as this compound, initiates a well-defined signaling cascade. The agonist binds to the A2AR, causing a conformational change that activates the associated Gs protein.[1] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[1][3] This signaling pathway ultimately leads to the modulation of cellular functions, notably the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activity.[1][3]
Comparative Analysis of A2AR Agonists
Several A2AR agonists are available for in vivo studies, each with distinct properties. This compound can be benchmarked against established compounds like Regadenoson, a clinically approved vasodilator, and Apadenoson (ATL146e), a highly selective research compound.[2][4]
| Agonist | Description | Selectivity | Primary Use/Indication | Status |
| This compound | (User to provide specific details) | (User to provide) | (User to provide) | (User to provide) |
| Regadenoson (Lexiscan®) | A moderately selective A2AR agonist.[5][6] | A2A > A1, A2B, A3 | Myocardial perfusion imaging (pharmacological stress agent).[2][5] | FDA Approved[2] |
| Apadenoson (ATL146e) | A potent and highly selective A2AR agonist.[4] | High for A2AR | Investigational for wound healing and inflammatory conditions.[2][4] | Clinical Trials[2] |
| CGS21680 | A widely used tool compound for A2AR research. | Good for A2AR | Preclinical research in inflammation and neuroprotection.[7] | Research Use |
| UK-432097 | A potent A2AR agonist with a slow dissociation rate from the receptor.[8] | High for A2AR | Preclinical research.[8] | Research Use |
| MRE-0094 | A selective A2AR agonist. | Selective for A2AR | Investigational for inflammatory conditions like arthropathies.[2] | Clinical Trials[2] |
In Vivo Efficacy Comparison
The on-target activity of A2AR agonists is commonly evaluated in animal models of inflammation, where the primary readout is the reduction of an inflammatory response. A key model is lipopolysaccharide (LPS)-induced acute lung injury.
| Agonist | Animal Model | Dose | Key Finding | Reference |
| This compound | (User to provide) | (User to provide) | (User to provide) | (User to provide) |
| Apadenoson (ATL146e) | Mouse E. coli sepsis model | Not specified | Improved survival.[4] | Sullivan et al., 2004[4] |
| Regadenoson | K18-hACE2 mice with SARS-CoV-2 | Not specified | Decreased weight loss, improved clinical symptoms, reduced pro-inflammatory cytokines.[4] | bioRxiv, 2022[4] |
| Generic A2AR Agonists | LPS-induced lung injury (mouse) | Not specified | Attenuated cytokine release and neutrophil recruitment.[4] | Reutershan et al., 2007[4] |
| Generic A2AR Agonists | Allergen-sensitized rats | Not specified | Inhibited airway inflammation.[9] | Bonneau et al., 2006; Trevethick et al., 2008[9] |
Experimental Protocols
Confirming the on-target activity of this compound requires a robust and reproducible in vivo model. The following is a detailed protocol for an LPS-induced acute lung injury model in mice, a standard method to assess the anti-inflammatory properties of A2AR agonists.[4]
Protocol: LPS-Induced Acute Lung Injury in Mice
-
Animal Acclimatization:
-
Use 8-10 week old male C57BL/6 mice.
-
Acclimatize animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound + LPS
-
Alternative Agonist (e.g., Apadenoson) + LPS
-
-
Agonist Administration:
-
Administer this compound or the alternative agonist (e.g., via intraperitoneal injection) 30 minutes prior to LPS challenge. The vehicle control group receives the vehicle solution.
-
-
Induction of Lung Injury:
-
Administer LPS (from E. coli O111:B4) at a dose of 5 mg/kg via intratracheal or intranasal instillation to induce lung injury. The control group receives sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of distress.
-
At 24 hours post-LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid by lavaging the lungs with sterile PBS.
-
Collect lung tissue for histological analysis and cytokine measurement.
-
-
Endpoint Analysis:
-
BAL Fluid Analysis:
-
Perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
Measure total protein concentration (e.g., using a BCA assay) as an indicator of vascular permeability.
-
-
Lung Tissue Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Perform histological examination of H&E-stained lung sections to assess tissue damage, edema, and inflammatory cell infiltration.
-
-
This guide provides a framework for the systematic evaluation of this compound. By comparing its performance against established alternatives in a well-defined in vivo model, researchers can robustly confirm its on-target anti-inflammatory activity and therapeutic potential.
References
- 1. What are A2aR agonists and how do they work? [synapse.patsnap.com]
- 2. What A2aR agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 8. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to A2A Receptor-Targeted Therapies in Oncology
An Important Clarification on A2A Receptor Modulation in Cancer: While this guide addresses the topic of A2A receptor (A2AR) modulation in cancer, it is crucial to clarify a key point at the outset. The user's query specified an interest in "A2AR-agonist-1." However, the overwhelming body of scientific evidence and the direction of clinical development focus on A2AR antagonists , not agonists, for cancer therapy.
High concentrations of adenosine (B11128) in the tumor microenvironment (TME) activate the A2A receptor on immune cells, such as T cells and Natural Killer (NK) cells.[1][2][3] This signaling cascade is profoundly immunosuppressive, hindering the body's natural anti-tumor immune response and promoting tumor growth and immune evasion.[2][3][4] Consequently, the therapeutic strategy pursued in oncology is to block this receptor with A2AR antagonists to "release the brakes" on the immune system. This guide will, therefore, focus on the comparative efficacy of A2AR antagonists in various tumor types, as this represents the scientifically validated and clinically relevant approach.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for several A2AR antagonists, providing a comparative overview of their efficacy across different cancer types, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.
Table 1: Preclinical Efficacy of A2AR Antagonists in Syngeneic Mouse Models
| Antagonist | Tumor Model (Cell Line) | Mouse Strain | Treatment Regimen | Key Efficacy Findings |
| Ciforadenant (CPI-444) | Colon Cancer (MC38) | C57BL/6 | Monotherapy | Dose-dependent inhibition of tumor growth.[5][6] |
| Colon Cancer (MC38) | C57BL/6 | Combination with anti-CTLA-4 | Prolonged survival in 80% of mice vs. 40% with monotherapy.[7] | |
| Colon Cancer (CT26) | BALB/c | Combination with anti-CTLA-4 | Eliminated established tumors in up to 90% of mice.[7] | |
| Breast Cancer (4T1) | BALB/c | Monotherapy | Significant tumor growth inhibition.[8] | |
| AZD4635 | Melanoma (B16F10-OVA) | C57BL/6 | Monotherapy | 43% Tumor Growth Inhibition (TGI).[9] |
| Melanoma (B16F10-OVA) | C57BL/6 | Combination with anti-PD-L1 | 83% TGI.[9] | |
| Colon Cancer (MC38-OVA) | C57BL/6 | Monotherapy & Combination | Significant tumor efficacy as monotherapy, with an appreciable beneficial combination effect with anti-PD-L1.[9] | |
| SCH58261 | Head and Neck (Spontaneous) | Tgfbr1/Pten 2cKO | Monotherapy | Significantly delayed tumor growth compared to vehicle.[10] |
| Liver Cancer (Orthotopic) | C57BL/6, BALB/c | Combination with anti-PD1 | Led to T cell activation and significant reductions in tumor size; monotherapy was ineffective.[11] | |
| Etrumadenant (AB928) | Melanoma (B16F10) | C57BL/6 | Combination with anti-PD-1 | Demonstrated combinatorial effects on tumor growth control.[8][12] |
Table 2: Clinical Efficacy of A2AR Antagonists in Human Trials
| Antagonist | Tumor Type | Trial Phase | Treatment Regimen | Key Efficacy Findings |
| Ciforadenant (CPI-444) | Renal Cell Carcinoma (RCC) (refractory) | Phase I/Ib | Monotherapy | Objective Response Rate (ORR): 3% (1/33); Median Progression-Free Survival (PFS): 4.1 months.[1][13][14] |
| Renal Cell Carcinoma (RCC) (refractory) | Phase I/Ib | Combination with Atezolizumab (anti-PD-L1) | ORR: 11% (4/35); Median PFS: 5.8 months.[13][14] | |
| AZD4635 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase Ia/Ib | Monotherapy | ORR: 6.1% (2/33); Tumor responses observed.[15][16] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase Ia/Ib | Combination with Durvalumab (anti-PD-L1) | ORR: 16% (6/37); Complete and partial responses observed.[15][16] | |
| Taminadenant (PBF-509) | Non-Small Cell Lung Cancer (NSCLC) | Phase I/Ib | Monotherapy | ORR: 8% (1 CR, 1 PR in 25 patients).[17] |
| Non-Small Cell Lung Cancer (NSCLC) | Phase I/Ib | Combination with Spartalizumab (anti-PD-1) | ORR: 16% (4 PRs in 25 patients). | |
| Etrumadenant (AB928) | Advanced Solid Tumors (heavily pretreated) | Phase I | Combination Therapies | Disease Control Rate (CR, PR, or SD > 6 months) of 43% (12/28).[12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and experimental processes is key to understanding the therapeutic strategy of A2AR antagonism.
Caption: A2AR immunosuppressive signaling pathway in the tumor microenvironment.
Caption: Preclinical workflow for evaluating A2AR antagonists in vivo.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are representative protocols for key experiments in the preclinical evaluation of A2AR antagonists.
In Vivo Syngeneic Mouse Tumor Model
-
Objective: To assess the in vivo anti-tumor efficacy of an A2AR antagonist, both as a single agent and in combination with other immunotherapies.
-
Materials:
-
Cell Lines: Murine tumor cell lines appropriate for the mouse strain (e.g., MC38 colon adenocarcinoma for C57BL/6 mice; 4T1 breast carcinoma for BALB/c mice).[8][18]
-
Animals: 6-8 week old, female, immunocompetent mice (e.g., C57BL/6 or BALB/c).[11][19]
-
Reagents: A2AR antagonist, immune checkpoint inhibitor (e.g., anti-mouse PD-L1 antibody), vehicle control, sterile Phosphate-Buffered Saline (PBS).[6]
-
-
Protocol:
-
Cell Preparation: Tumor cells are cultured under standard conditions. On the day of implantation, cells are harvested, washed with sterile PBS, and resuspended at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Mice are subcutaneously injected with the cell suspension (typically 100 µL) into the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, A2AR antagonist, anti-PD-L1, Combination).[10]
-
Treatment Administration: The A2AR antagonist is typically administered orally (p.o.) once or twice daily.[9] Checkpoint inhibitors are usually given via intraperitoneal (i.p.) injection every 3-4 days.[11] The vehicle group receives the same solvent used to dissolve the antagonist.
-
Efficacy Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal body weight is monitored as a measure of toxicity. Survival is tracked until a predetermined endpoint (e.g., tumor volume > 2000 mm³).[10]
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis, such as immune cell profiling.[6]
-
Tumor Immune Cell Profiling by Flow Cytometry
-
Objective: To quantify the populations and activation status of immune cells within the tumor microenvironment following treatment with an A2AR antagonist.
-
Materials:
-
Tissue: Freshly harvested tumors.
-
Reagents: Digestion enzymes (e.g., Collagenase, DNase), FACS buffer (PBS with 2% FBS), red blood cell lysis buffer.
-
Antibodies: Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) and intracellular markers (e.g., IFN-γ, Granzyme B).[19]
-
Equipment: GentleMACS Dissociator (or similar), 70 µm cell strainers, flow cytometer.[19]
-
-
Protocol:
-
Tumor Dissociation: Tumors are minced and placed into a digestion buffer containing enzymes. Tissues are mechanically and enzymatically dissociated to create a single-cell suspension.
-
Cell Preparation: The cell suspension is filtered through a 70 µm strainer to remove debris. Red blood cells are lysed, and the remaining cells are washed with FACS buffer.
-
Surface Staining: Cells are incubated with a cocktail of antibodies targeting surface proteins to identify different immune populations (e.g., CD45+ for immune cells, then CD3+ for T cells, then CD4+ or CD8+ for T cell subsets).
-
Intracellular Staining (Optional): For markers inside the cell (like cytokines or transcription factors), cells are fixed and permeabilized after surface staining, followed by incubation with intracellular antibodies.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.[20]
-
Data Analysis: The resulting data is analyzed using specialized software to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the tumor.[21] This allows for a comparison of the immune infiltrate between treatment groups.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking antitumor immunity with adenosine receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corvuspharma.com [corvuspharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arcusbio.com [arcusbio.com]
- 13. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cofactorgenomics.com [cofactorgenomics.com]
- 21. Decoding the tumor microenvironment with immune profiling | Drug Discovery News [drugdiscoverynews.com]
A Comparative Analysis of Receptor Residence Time for A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The duration of a drug's interaction with its target receptor, known as receptor residence time, is a critical determinant of its pharmacological effect. For G-protein coupled receptors (GPCRs) like the adenosine (B11128) A2A receptor (A2AR), agonists with longer residence times can exhibit enhanced and prolonged signaling, a desirable attribute for therapeutic agents. This guide provides a comparative assessment of the receptor residence time for the potent A2AR agonist, NECA (5'-N-Ethylcarboxamidoadenosine), alongside other well-characterized A2AR agonists, Regadenoson and CGS-21680.
The Significance of Receptor Residence Time in A2AR Agonism
The adenosine A2A receptor is a key player in various physiological processes, including inflammation, neurotransmission, and immune responses, making it a valuable therapeutic target.[1][2] Traditionally, drug discovery has focused on optimizing ligand affinity (Ki or KD). However, emerging evidence indicates that the kinetic aspects of the drug-receptor interaction, specifically the residence time (1/koff), are often more predictive of in vivo efficacy.[1][3][4][5] A longer residence time can lead to sustained receptor activation, even when the concentration of the drug in the systemic circulation decreases.[6] For A2AR agonists, a longer residence time has been shown to correlate positively with their functional efficacy.[1][7]
Comparative Analysis of A2AR Agonists
To illustrate the importance of receptor residence time, this guide compares NECA, a high-affinity A2AR agonist, with Regadenoson, a lower-affinity agonist used in myocardial perfusion imaging, and CGS-21680, another potent and selective A2AR agonist.[8][9][10]
| Agonist | Receptor Affinity (Ki, nM) | Association Rate (kon, M-1min-1) | Dissociation Rate (koff, min-1) | Receptor Residence Time (1/koff, min) |
| NECA | 14 | 1.1 x 108 | 0.015 | ~67 |
| Regadenoson | 1269 | Not readily available | Not readily available | Short (t1/2 = 5.2 min)[8] |
| CGS-21680 | 21 | 5.5 x 107 | 0.023 | ~43 |
Note: The values presented are compiled from various sources and may vary depending on the experimental conditions. The residence time for Regadenoson is often described by its short half-life in functional assays.[8]
From the data, it is evident that while NECA and CGS-21680 have comparable high affinities, NECA exhibits a longer residence time due to its slower dissociation rate.[1] Regadenoson, in contrast, is a low-affinity agonist with a rapid dissociation, leading to a short duration of action, which is advantageous for its diagnostic application.[8][11]
Experimental Protocols
Determining Receptor Residence Time using a Competition Association Assay
The competition association assay is a robust method to determine the association (kon) and dissociation (koff) rates of unlabeled ligands, from which the receptor residence time (1/koff) can be calculated.[1]
Objective: To determine the binding kinetics of an unlabeled A2AR agonist (e.g., NECA).
Materials:
-
HEK293 or CHO cells stably expressing the human A2A receptor.
-
Membrane preparation from the aforementioned cells.
-
Radioligand with known binding kinetics for A2AR (e.g., [3H]-ZM241385, a high-affinity A2AR antagonist).
-
Unlabeled A2AR agonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA2AR cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competition Association Assay:
-
To a series of tubes, add the cell membranes, a fixed concentration of the radioligand (typically at its KD value), and varying concentrations of the unlabeled test agonist.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for various time points.
-
At each time point, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand (total binding minus non-specific binding) against time for each concentration of the unlabeled agonist.
-
Fit the data to a kinetic binding model (e.g., the Motulsky and Mahan model) using non-linear regression analysis to determine the kon and koff values for the unlabeled agonist.
-
Calculate the receptor residence time as the reciprocal of the dissociation rate constant (1/koff).
-
Visualizations
A2AR Signaling Pathway
The adenosine A2A receptor, upon activation by an agonist, couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2][12] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to various downstream cellular responses.[2][12][13][14]
Caption: The A2AR signaling cascade initiated by agonist binding.
Experimental Workflow for Receptor Residence Time Assessment
The workflow for determining the receptor residence time of an unlabeled compound involves several key steps, from preparing the biological materials to the final data analysis.
Caption: Workflow for determining receptor residence time.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the residence time of adenosine A2A receptor ligands revealed by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Receptor Residence Time - Leiden University [universiteitleiden.nl]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-bound adenosine A2A receptor structures reveal common features of GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
- 12. A2aR and Adenosine Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 13. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
A Comparative Guide to A2AR Agonist Signaling Bias
For Researchers, Scientists, and Drug Development Professionals
The Adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor (GPCR), is a critical regulator of various physiological processes, making it a promising therapeutic target for a range of disorders, including Parkinson's disease, inflammation, and cancer.[1] The classical signaling pathway for A2AR involves coupling to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] However, like many GPCRs, the A2AR can also engage other signaling pathways, notably through the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling cascades.[3][4]
The ability of different agonists to preferentially activate one signaling pathway over another is a phenomenon known as "biased agonism" or "functional selectivity".[3][5] This concept has opened new avenues in drug discovery, with the potential to develop pathway-specific agonists that maximize therapeutic effects while minimizing on-target side effects.[1] This guide provides a comparative analysis of signaling bias for several A2AR agonists, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of A2AR Agonist Signaling
The following tables summarize the potency (EC50) and efficacy (Emax) of various A2AR agonists across three key signaling pathways: Gs/cAMP activation, β-arrestin recruitment, and ERK1/2 phosphorylation. The data presented is primarily derived from a study by Navarro et al. (2020), which provides a comprehensive analysis of these agonists in a heterologous expression system.[6][7][8]
Table 1: Agonist Potency (EC50, nM) across A2AR Signaling Pathways
| Agonist | Gs/cAMP Pathway | β-Arrestin Recruitment | ERK1/2 Phosphorylation |
| Adenosine | 480 ± 60 | 1,200 ± 150 | 950 ± 110 |
| NECA | 25 ± 4 | 80 ± 10 | 50 ± 7 |
| CGS-21680 | 18 ± 3 | 65 ± 8 | 40 ± 5 |
| PSB-0777 | 350 ± 40 | >10,000 | 2,500 ± 300 |
| LUF-5834 | 600 ± 70 | >10,000 | 4,000 ± 450 |
Values are presented as mean ± SEM. Data extracted from Navarro et al. (2020).
Table 2: Agonist Efficacy (Emax, % of control) across A2AR Signaling Pathways
| Agonist | Gs/cAMP Pathway | β-Arrestin Recruitment | ERK1/2 Phosphorylation |
| Adenosine | 100 | 100 | 100 |
| NECA | 110 ± 5 | 105 ± 6 | 115 ± 8 |
| CGS-21680 | 105 ± 4 | 98 ± 5 | 110 ± 7 |
| PSB-0777 | 80 ± 6 | 20 ± 3 | 65 ± 5 |
| LUF-5834 | 75 ± 5 | 15 ± 4 | 60 ± 6 |
Values are presented as mean ± SEM, normalized to the maximal response of the endogenous agonist, adenosine. Data extracted from Navarro et al. (2020).
Signaling Pathways and Bias Visualization
The following diagrams illustrate the canonical A2AR signaling pathways and the concept of agonist bias.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of agonist signaling bias. Below are protocols for the key experiments cited in this guide.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of cAMP following A2AR activation.
Principle: This is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP tracer (d2) for a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate).[9][10] An increase in intracellular cAMP leads to a decrease in the FRET (Förster Resonance Energy Transfer) signal.
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human A2AR in a suitable medium.
-
Cell Seeding: On the day of the assay, harvest and resuspend cells in assay buffer. Dispense the cell suspension into a 384-well white plate.
-
Agonist Stimulation: Add serial dilutions of the A2AR agonists to the wells. Include a vehicle control. Incubate the plate for 30-60 minutes at room temperature in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 tracer and the anti-cAMP cryptate antibody to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the agonist concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
This assay measures the interaction between the activated A2AR and β-arrestin.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures protein-protein interactions.[11] The A2AR is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[7] Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a quantifiable BRET signal.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding A2AR-Rluc and β-arrestin-YFP.
-
Cell Seeding: Plate the transfected cells in a 96-well white microplate.
-
Agonist Stimulation: Stimulate the cells with various concentrations of A2AR agonists.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) H).
-
Data Acquisition: Immediately measure the luminescence signals at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the agonist concentration to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, a downstream event that can be initiated by both G protein and β-arrestin signaling.
Principle: This assay quantifies the level of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates, typically using an immunoassay format such as a cell-based ELISA or Western blotting.[12][13]
Protocol (Cell-Based ELISA):
-
Cell Culture and Seeding: Seed A2AR-expressing cells in a 96-well plate and allow them to adhere.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.
-
Agonist Stimulation: Treat the cells with different concentrations of A2AR agonists for a predetermined time (e.g., 5-15 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for p-ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal or a housekeeping protein. Plot the normalized signal against the agonist concentration to determine EC50 and Emax values.
Conclusion
The study of A2AR agonist signaling bias is a rapidly evolving field with significant implications for the development of novel therapeutics. The data presented here highlight the diverse signaling profiles of different A2AR agonists, with some acting as balanced agonists and others showing a clear bias towards the Gs/cAMP pathway. By employing robust and standardized experimental protocols, researchers can effectively characterize the signaling bias of novel compounds, paving the way for the design of next-generation A2AR-targeted drugs with improved efficacy and safety profiles.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. berthold.com [berthold.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Experimental and computational analysis of biased agonism on full-length and a C-terminally truncated adenosine A2A receptor [diposit.ub.edu]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating A2AR-agonist-1 as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of A2AR-agonist-1, a novel compound with dual activity as a potent adenosine (B11128) A₂A receptor (A₂AR) agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor.[1][2][3] To validate its utility as a pharmacological tool, its performance is objectively compared with two well-established A₂AR agonists, CGS 21680 and Regadenoson. This comparison is supported by experimental data on binding affinity and functional potency, along with detailed experimental protocols for key assays.
Quantitative Comparison of A₂AR Agonists
The following tables summarize the binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) of this compound and its comparators. Lower Kᵢ values indicate higher binding affinity, while lower EC₅₀ values indicate greater functional potency.
Table 1: Binding Affinity (Kᵢ) at Human Adenosine Receptor Subtypes
| Compound | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | ENT1 Kᵢ (nM) |
| This compound | Data not available | 4.39[1][2][3] | Data not available | Data not available | 3.47[1][2][3] |
| CGS 21680 | 290[4] | 27[4][5] | 67[4] | 88,800[4] | Not applicable |
| Regadenoson | 16,460[6] | 1,269[6] | Data not available | Data not available | Not applicable |
Table 2: Functional Potency (EC₅₀) in cAMP Accumulation Assays
| Compound | Cell Line | EC₅₀ (nM) |
| This compound | Data not available | Data not available |
| CGS 21680 | Various | 1.48 - 180[5] |
| Regadenoson | PC-12 | 6.4[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the A₂A receptor signaling pathway and a typical experimental workflow for characterizing A₂AR agonists.
Figure 1. A₂A Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Agonist Validation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₂A receptor and other adenosine receptor subtypes.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that specifically binds to the receptor of interest.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CGS 21680 or [³H]ZM241385 for A₂AR).
-
Test compounds (this compound, CGS 21680, Regadenoson).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard ligand like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) of a test compound in activating the A₂A receptor.
Principle: The A₂A receptor is a Gs-coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This assay quantifies the amount of cAMP produced in response to agonist stimulation.
Materials:
-
Whole cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).
-
Test compounds (this compound, CGS 21680, Regadenoson).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Replace the cell culture medium with stimulation buffer containing varying concentrations of the test compound.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in each well using a suitable detection method according to the kit manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) using non-linear regression.
-
Discussion and Conclusion
This compound demonstrates high potency for the human A₂A receptor with a Kᵢ value of 4.39 nM.[1][2][3] A unique characteristic of this compound is its dual inhibitory activity against ENT1 (Kᵢ = 3.47 nM), which may enhance its effects by preventing the reuptake of endogenous adenosine.[1][2][3]
In comparison, CGS 21680 is a well-characterized A₂AR agonist with high affinity (Kᵢ = 27 nM) and demonstrates selectivity for the A₂A receptor over other adenosine subtypes.[4][5] Regadenoson, while having a lower affinity for the A₂A receptor (Kᵢ = 1,269 nM) compared to this compound and CGS 21680, exhibits significant selectivity over the A₁ receptor, which is a key attribute for its clinical use in myocardial perfusion imaging.[6]
The lack of publicly available data on the binding affinity of this compound for the A₁, A₂B, and A₃ adenosine receptor subtypes is a current limitation in fully assessing its selectivity profile. Further experimental validation using the described radioligand binding assays is necessary to comprehensively characterize its selectivity and compare it directly with established A₂AR agonists.
References
Safety Operating Guide
Safe Disposal of A2AR-agonist-1: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides a general guideline for the proper disposal of A2AR-agonist-1 (JMF 1907; CAS Number: 41552-95-8). It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations.[1] This guide is intended for researchers, scientists, and drug development professionals and assumes familiarity with standard laboratory safety protocols.
Activation of the A2A adenosine (B11128) receptor (A2AR) initiates a critical signaling cascade with therapeutic potential.[2] this compound is a potent activator of this receptor and also an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Due to its biological activity, this compound and any associated waste must be handled and disposed of with care to ensure personnel safety and environmental protection. The manufacturer advises that the material should be considered hazardous until further information is available and that the complete Safety Data Sheet must be reviewed before use.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the pharmacological nature of this compound, direct contact and aerosol generation should be minimized.
Required Personal Protective Equipment (PPE):
-
Lab Coat: To protect personal clothing from contamination.
-
Safety Goggles or Glasses: To shield eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn to prevent skin contact.
-
Work Area: All handling and preparation for disposal should ideally be conducted within a chemical fume hood to minimize inhalation risk.
II. Waste Characterization and Segregation
Proper segregation of waste is a critical first step to ensure safe and compliant disposal.[1] this compound waste should be classified as hazardous chemical waste.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips. | A designated, leak-proof, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound, including unused experimental solutions, and solvent rinsates used for decontaminating glassware. | A compatible, shatter-resistant container (e.g., plastic) for hazardous liquid waste. Do not mix with incompatible waste streams. |
| Sharps Waste | Any needles, syringes, or other sharp objects contaminated with this compound. | A designated, puncture-resistant sharps container for chemically contaminated sharps. |
| Empty Containers | Original vials or containers that held this compound. | Should be triple-rinsed with a suitable solvent; the rinsate collected as liquid hazardous waste. The rinsed container may then be disposed of according to institutional guidelines. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE) and Preparation:
-
Don the required PPE as listed in Section I.
-
Ensure the designated waste containers are properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
-
-
Solid Waste Disposal:
-
Carefully collect all solid waste contaminated with this compound.
-
Place the collected solid waste into the designated hazardous solid waste container.
-
Ensure the container lid is securely fastened when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible hazardous liquid waste container.
-
Avoid mixing with other incompatible chemical wastes.
-
Keep the container sealed when not actively adding waste.
-
-
Decontamination of Labware:
-
Glassware and other reusable labware that have been in contact with this compound should be decontaminated.
-
Triple-rinse the labware with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).
-
Collect all rinsate as hazardous liquid waste.
-
After rinsing, the labware can be washed using standard laboratory procedures.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite (B1170534) or a commercial spill kit).
-
Collect the contaminated absorbent material and place it in the hazardous solid waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous solid waste.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
IV. Experimental Workflow and Signaling Pathway
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
A2A Adenosine Receptor Signaling Pathway
References
Personal protective equipment for handling A2AR-agonist-1
This guide provides crucial safety and logistical information for the handling and disposal of A2AR-agonist-1. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on best practices for handling potent, non-radiolabeled research compounds and adenosine (B11128) A2A receptor agonists. Researchers must supplement this information with a thorough risk assessment and consult the specific SDS for any chemical being handled.
Adenosine A2A receptor agonists are potent compounds that can have significant physiological effects, including acting as a depressant in the brain, heart, and kidneys.[1] They can also be potent peripheral vasodilators, potentially causing significant hypotension.[2][3] Accidental ingestion may be damaging to health, especially for individuals with pre-existing organ damage.[1] While not always classified as hazardous, good hygiene and proper handling are essential to minimize exposure.[1][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and should be determined by a risk assessment considering the quantity and physical form of the compound.[5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
|---|---|---|
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focuses on preventing skin contact and eye exposure. The specific procedure will dictate the necessary level of containment.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling potent compounds like this compound.[5]
1. Pre-Experiment Preparation:
-
Review Safety Information: Before handling, thoroughly review the available Safety Data Sheet (SDS) and conduct a risk assessment for the planned procedures.
-
Prepare Work Area: Ensure a certified chemical fume hood is used for handling powdered compounds and preparing solutions.[5] Decontaminate the work surface before and after use. Have a spill kit readily available.
-
Don Appropriate PPE: Select and put on the correct PPE as determined by your risk assessment and the activity to be performed (see Table 1).
2. Handling the Compound:
-
Weighing: Handle powders in a ventilated enclosure, such as a chemical fume hood, to minimize inhalation risk.[5]
-
Solution Preparation: Prepare solutions within a chemical fume hood to control exposure to vapors and prevent spills.[5]
-
General Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling the compound.[1] Keep containers securely sealed when not in use.[1]
3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Carefully remove PPE to avoid self-contamination.[5] Place disposable items in a sealed bag for disposal.[5]
-
Personal Hygiene: Always wash hands with soap and water after handling the compound.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Improper disposal of chemical waste is illegal and can cause serious environmental contamination.[6][7] All waste generated from handling this compound must be treated as hazardous waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
|---|---|---|
| Unused/Expired Compound | - Keep in the original, clearly labeled container. Do not deface the manufacturer's label.- Label as "Hazardous Waste" with the compound name.- Dispose of through your institution's hazardous waste management program. | Ensures clear identification and proper handling by waste disposal personnel.[6] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[5] | Minimizes handling of contaminated items and prevents injury.[5] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste".[5] | Assumes all disposable items that have come into contact with the compound are contaminated.[5] |
Key Disposal Practices:
-
Segregation: Keep different types of chemical waste separate to prevent dangerous reactions.[8] For instance, separate halogenated and non-halogenated solvent waste.[6]
-
Labeling: Clearly and accurately label all waste containers with the chemical name, date, and any associated hazards.[8]
-
Storage: Store waste containers in a well-ventilated area, away from heat sources, and below eye level.[6][9] Ensure containers are compatible with the chemical waste and are securely closed.[7]
Caption: Waste disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
